2-Butene
Description
But-2-ene is a butene.
This compound is a natural product found in Grindelia hirsutula, Grindelia stricta, and Aster koraiensis with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-but-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQRGUVFOMOMEM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8, Array, CH3CHCHCH3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 2-BUTENE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | trans-2-BUTENE | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 2-butene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/2-butene | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25656-69-3 | |
| Details | Compound: 2-Butene, (2E)-, homopolymer | |
| Record name | 2-Butene, (2E)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-69-3 | |
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DSSTOX Substance ID |
DTXSID7027255 | |
| Record name | (2E)-2-Butene | |
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Molecular Weight |
56.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-butene appears as a colorless liquefied petroleum gas. Asphyxiate gas. Flammability limits in air 1.8-9.7% by volume., Liquid, Gas or Vapor; Liquid, A colorless liquefied gas; [Hawley], COLOURLESS COMPRESSED LIQUEFIED GAS. | |
| Record name | 2-BUTENE | |
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| Record name | 2-Butene | |
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| Record name | 2-Butene, (2E)- | |
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| Record name | Butene, all isomers | |
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Boiling Point |
3.73 °C at 760 mm Hg /cis-2-Butene/, 0.88 °C, 0.9 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
| Record name | 2-Butene | |
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| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
| Record name | trans-2-Butene | |
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| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
| Record name | trans-2-BUTENE | |
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Flash Point |
-19.99 °C (-3.98 °F) - closed cup, Flammable gas | |
| Details | Sigma-Aldrich; Safety Data Sheet for trans-2-Butene. Product Number: 295086, Version 4.5 (Revision Date 02/24/2016). Available from, as of December 15, 2017: https://www.sigmaaldrich.com/safety-center.html | |
| Record name | trans-2-Butene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |
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| Details | Sigma-Aldrich; Safety Data Sheet for trans-2-Butene. Product Number: 295086, Version 4.5 (Revision Date 02/24/2016). Available from, as of December 15, 2017: https://www.sigmaaldrich.com/safety-center.html | |
| Record name | trans-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
Very soluble in ethanol and ether. Soluble in benzene. /cis- and trans-2-Butene/, Solubility in water, 511 mg/L at 25 °C, Insoluble in water, Soluble in organic solvents, Soluble in benzene, Solubility in water, mg/l at 25 °C: 511 (very slightly soluble) | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
| Record name | 2-Butene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
| Record name | trans-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
| Record name | trans-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.6042 g/cu cm at 20/4 °C, Density of liquid: 10.69 mol/l @ 25 °C; critical volume 0.238 l/mol, Density (at the boiling point of the liquid): 0.6 kg/l | |
| Details | Calamur N et al; Butylenes. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2018). New York, NY: John Wiley & Sons. Online Posting Date: 15 Aug 2003. | |
| Record name | trans-2-Butene | |
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| Details | Calamur N et al; Butylenes. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2018). New York, NY: John Wiley & Sons. Online Posting Date: 15 Aug 2003. | |
| Record name | trans-2-BUTENE | |
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| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
1.93 (Air = 1), Relative vapor density (air = 1): 1.9 | |
| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 728 | |
| Record name | trans-2-Butene | |
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| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 728 | |
| Record name | trans-2-BUTENE | |
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Vapor Pressure |
1600 mm Hg at 25 °C /cis-2-Butene/, Vapor pressure = 1493 mm Hg at 20 °C, 1,760 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 199 | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | 2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | trans-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | trans-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless gas, Flammable gas | |
CAS No. |
590-18-1(cisisomer); 624-64-6(transisomer); 107-01-7(unspecifiedisomer), 624-64-6, 107-01-7, 68956-54-7 | |
| Record name | 2-BUTENE | |
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| Record name | 2-BUTENE, (E)- | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-139.3 °C /cis-2-Butene/, -105.52 °C, -105.5 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
| Record name | 2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
| Record name | trans-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
| Record name | trans-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 2-Butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular geometry and bond angles of 2-butene (B3427860), an unsaturated hydrocarbon with the chemical formula C₄H₈. A fundamental understanding of the structural characteristics of this compound, including its isomeric forms, is crucial for its application in various chemical syntheses and as a building block in the development of novel therapeutics.
Core Concepts: Hybridization and Isomerism
This compound is a simple alkene that exists as two geometric isomers: cis-2-butene (B86535) and trans-2-butene.[1][2] This isomerism arises from the restricted rotation around the carbon-carbon double bond. The central carbon atoms (C2 and C3) involved in the double bond are sp² hybridized.[3][4][5][6] This hybridization results in a trigonal planar geometry around each of these carbon atoms, with the atoms bonded to them lying in the same plane.[3][4][7] The ideal bond angles in a trigonal planar arrangement are 120°.[3][4][7][8]
The terminal carbon atoms (C1 and C4) in the methyl groups are sp³ hybridized, leading to a tetrahedral geometry around them with bond angles of approximately 109.5°.[9]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the molecular geometry of cis- and trans-2-butene.
| Parameter | cis-2-Butene | trans-2-Butene |
| Hybridization of C2 and C3 | sp²[3][5][6][10] | sp²[5][6][10] |
| Hybridization of C1 and C4 | sp³[9] | sp³[9] |
| Geometry around C2 and C3 | Trigonal Planar[3][4][7] | Trigonal Planar[8] |
| C=C-C Bond Angle | ~125.4° | ~123.6° |
| H-C=C Bond Angle | ~120°[7][11] | ~120°[8] |
| C-C-H Bond Angle (in CH₃) | ~109.5° | ~109.5° |
Note: The C=C-C bond angles deviate slightly from the ideal 120° due to steric hindrance between the methyl groups in the cis isomer and to a lesser extent in the trans isomer.
Experimental Protocols
The determination of molecular geometry and bond angles for molecules like this compound is primarily achieved through a combination of spectroscopic techniques and computational modeling.
Microwave Spectroscopy: This high-resolution technique allows for the precise measurement of the moments of inertia of a molecule in the gas phase. From these moments of inertia, the bond lengths and bond angles can be accurately determined. The experimental protocol involves introducing a gaseous sample of the this compound isomer into a microwave spectrometer. The sample is then irradiated with microwave radiation of varying frequencies. The frequencies at which the radiation is absorbed correspond to the rotational transitions of the molecule. By analyzing the resulting rotational spectrum, the rotational constants can be extracted, which are then used to calculate the molecular geometry.
Gas Electron Diffraction: In this method, a beam of high-energy electrons is passed through a gaseous sample of this compound. The electrons are scattered by the atoms in the molecule, creating a diffraction pattern. This pattern is dependent on the internuclear distances within the molecule. By analyzing the diffraction pattern, the bond lengths and bond angles can be determined.
Computational Chemistry: Quantum mechanical calculations, such as ab initio and Density Functional Theory (DFT) methods, are powerful tools for predicting the molecular geometry of molecules. These calculations solve the Schrödinger equation for the molecule to determine its lowest energy conformation. The experimental protocol for computational modeling involves using specialized software to build a model of the this compound molecule. The desired level of theory and basis set are then selected, and the geometry optimization calculation is performed. The output of the calculation provides the optimized bond lengths and bond angles.
Visualization of Molecular Geometries
The following diagrams, generated using the DOT language, illustrate the molecular geometries of cis- and trans-2-butene.
Caption: Molecular geometry of cis-2-butene.
Caption: Molecular geometry of trans-2-butene.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. homework.study.com [homework.study.com]
- 5. brainly.com [brainly.com]
- 6. What is the hybridization at the two central carbon atoms of this compound?.. [askfilo.com]
- 7. (Solved) - Take cis-2-butene What is the bond angle and molecular geometry... (1 Answer) | Transtutors [transtutors.com]
- 8. homework.study.com [homework.study.com]
- 9. The terminal carbon atom in 2 butene is hybridized class 11 chemistry CBSE [vedantu.com]
- 10. homework.study.com [homework.study.com]
- 11. Answered: Take cis-2-butene What is the bond angle and molecular geometry around each of the 2 middle carbon atoms? Rotation around double bonds is not possible.… | bartleby [bartleby.com]
Introduction to Cis-Trans Isomerism in 2-Butene
An In-depth Technical Guide to Cis-Trans Isomerism in 2-Butene (B3427860)
Cis-trans isomerism, also known as geometric isomerism, is a form of stereoisomerism. Isomers are molecules that share the same molecular formula but have a different arrangement of atoms in three-dimensional space.[1] In the case of this compound (C₄H₈), the presence of a carbon-carbon double bond (C=C) is central to this phenomenon.[1] The C=C double bond restricts free rotation, leading to two distinct geometric isomers: cis-2-butene (B86535) and trans-2-butene.[1][2][3] In cis-2-butene, the two methyl (-CH₃) substituent groups are located on the same side of the double bond, whereas in trans-2-butene, they are on opposite sides.[1][4][5] These different spatial arrangements result in distinct physical and chemical properties for each isomer.[1]
Molecular Structure and Bonding
The geometry of this compound is dictated by the sp² hybridization of the two central carbon atoms involved in the double bond. Each of these carbon atoms forms three σ-bonds, creating a trigonal planar geometry with bond angles of approximately 120°. The remaining unhybridized p-orbitals on each carbon atom overlap sideways to form a π-bond, which lies above and below the plane of the σ-bonds. It is the energy barrier to breaking this π-bond that prevents free rotation and gives rise to stable cis and trans isomers.
-
cis-2-Butene ((Z)-but-2-ene): The methyl groups are on the same side of the double bond. This arrangement leads to steric strain between the bulky methyl groups, making the molecule less stable than the trans isomer.[6][7]
-
trans-2-Butene ((E)-but-2-ene): The methyl groups are on opposite sides of the double bond. This configuration minimizes steric hindrance, resulting in a more stable molecule.[6][7]
Molecular structures of cis- and trans-2-butene.
Comparative Physical and Chemical Properties
The structural differences between cis- and trans-2-butene give rise to measurable variations in their physical and chemical properties.
| Property | cis-2-Butene | trans-2-Butene | Rationale for Difference |
| Boiling Point | ~4 °C[8] | ~1 °C[8] | cis-2-butene has a small net dipole moment, leading to stronger intermolecular dipole-dipole interactions. The dipole moments in the trans isomer cancel out.[9] |
| Melting Point | -138.9 °C[8] | -105.5 °C | The U-shape of the cis isomer packs less efficiently in the solid state compared to the more linear trans isomer, resulting in weaker intermolecular forces.[9] |
| Density | 0.641 g/mL (at 3.7 °C)[8] | 0.626 g/mL (at 0.9 °C)[8] | The more compact structure of the cis isomer results in a slightly higher density. |
| Dipole Moment | ~0.3 D | 0 D | In the cis isomer, the electron-donating methyl groups create a net molecular dipole. In the trans isomer, the individual bond dipoles cancel each other out.[9] |
| Heat of Hydrogenation (ΔH°hydrog) | -119 kJ/mol[6][7] | -115 kJ/mol[6][7] | The higher energy (less stable) cis isomer releases more heat upon hydrogenation to butane.[6][7] |
| Stability | Less Stable | More Stable | trans-2-butene is more stable by approximately 4 kJ/mol due to reduced steric strain between the methyl groups.[6][7][10][11] |
Interconversion of Isomers
The interconversion between cis- and trans-2-butene does not occur spontaneously under normal conditions due to the high energy barrier required to break the π-bond (approximately 264 kJ/mol).[5] However, this isomerization can be induced under specific conditions:
-
Acid Catalysis: Treatment with a strong acid can catalyze the interconversion by protonating the double bond, forming a carbocation intermediate. This intermediate can then rotate freely around the single bond before deprotonation, leading to an equilibrium mixture of the two isomers.[6][7]
-
Photochemical Isomerization: Absorption of ultraviolet light can promote an electron from the π bonding orbital to the π* antibonding orbital. In this excited state, the C-C bond has a single bond character, allowing for rotation.
The equilibrium between the two isomers favors the more stable trans form. At room temperature, the equilibrium mixture consists of approximately 76% trans-2-butene and 24% cis-2-butene.[6][7]
Energy pathway for the interconversion of this compound isomers.
Experimental Protocols
Synthesis and Separation
This compound is primarily produced as a petrochemical through the catalytic cracking of crude oil or the dimerization of ethylene.[8] Industrial streams typically contain a mixture of both cis and trans isomers, along with other C4 hydrocarbons.[8] Due to their very similar boiling points, separating cis- and trans-2-butene by simple distillation is extremely difficult and often not performed in industrial settings as both isomers exhibit similar reactivity in many applications.[8] For laboratory-scale separations, specialized techniques such as preparative gas chromatography are required.
Characterization and Analysis
Several analytical techniques can be employed to distinguish and quantify the isomers of this compound.
Experimental Workflow for Isomer Analysis
A typical experimental workflow for analyzing this compound isomers.
5.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for distinguishing between cis and trans isomers due to their different symmetries.
-
Protocol: A gaseous or liquid film sample of the this compound mixture is placed in the path of an infrared beam. The instrument records the frequencies at which the sample absorbs the IR radiation.
-
Data Interpretation:
-
trans-2-Butene: Exhibits a strong, characteristic absorption band for the out-of-plane C-H bending vibration at approximately 960-980 cm⁻¹.[12]
-
cis-2-Butene: Shows a corresponding C-H bending vibration at a different frequency, typically around 665-730 cm⁻¹.[12]
-
Both isomers will also show C-H stretching vibrations from the methyl groups (~2860-2975 cm⁻¹) and the vinylic C-H bonds (~3010-3040 cm⁻¹), as well as a C=C stretching vibration.[12] The fingerprint regions (below 1500 cm⁻¹) are unique for each isomer.[12]
-
5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy can differentiate the isomers based on the chemical environment of the protons and carbon atoms.
-
Protocol: A solution of the sample in a deuterated solvent is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the nuclei is detected.
-
Data Interpretation (¹H NMR):
-
The chemical shifts of the vinylic protons (the H atoms attached to the C=C bond) and the methyl protons will be slightly different for the cis and trans isomers due to the different steric environments.
-
The coupling constants (J-values) between the vinylic protons are typically larger for the trans isomer (~12-18 Hz) than for the cis isomer (~6-12 Hz).
-
5.2.3. Gas Chromatography (GC)
GC is an effective method for separating and quantifying the isomers in a mixture.
-
Protocol: A small volume of the gaseous or volatile liquid sample is injected into the chromatograph. An inert carrier gas moves the sample through a column containing a stationary phase. The components of the mixture separate based on their differential partitioning between the mobile and stationary phases.
-
Data Interpretation: The two isomers will have different retention times on most GC columns, allowing for their separation and quantification based on the area under each peak in the resulting chromatogram.
5.2.4. Mass Spectrometry (MS)
While the electron ionization mass spectra of cis- and trans-2-butene are very similar, making them difficult to distinguish by MS alone, it is still a crucial tool for identification.[13][14]
-
Protocol: The sample is ionized, and the resulting charged fragments are separated based on their mass-to-charge (m/z) ratio.
-
Data Interpretation: Both isomers will show a parent molecular ion peak [M]⁺ at an m/z of 56, corresponding to [C₄H₈]⁺.[14] The fragmentation patterns are nearly identical, with a base peak typically at m/z 41.[14] Therefore, MS is most powerful when coupled with a separation technique like GC (GC-MS), where the mass spectrum is used to confirm the identity of each separated isomer.[13]
References
- 1. What are the cis and trans isomers of 2 - butene? - askIITians [askiitians.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. What are the cis and trans isomers of 2 butene class 12 chemistry CBSE [vedantu.com]
- 6. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. allen.in [allen.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Simultaneous analysis of butene isomer mixtures using process mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docbrown.info [docbrown.info]
An In-depth Technical Guide to the Thermodynamic Properties of 2-Butene Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key thermodynamic properties of the geometric isomers of 2-butene, namely cis-2-butene (B86535) and trans-2-butene. For comparative purposes, data for the structural isomer, 1-butene (B85601), is also included. This document details the fundamental thermodynamic parameters, explores the basis for their relative stabilities, and outlines the rigorous experimental and computational methodologies used for their determination.
Core Thermodynamic Properties
The thermodynamic stability and reactivity of the butene isomers are dictated by fundamental properties such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and the Gibbs free energy of formation (ΔfG°). These values, determined for the gaseous state at standard conditions (298.15 K and 1 bar), are crucial for predicting reaction equilibria and spontaneity.
Below is a summary of these critical thermodynamic parameters.
Table 1: Standard Thermodynamic Properties of Butene Isomers (Gas Phase, 298.15 K)
| Property | 1-Butene | cis-2-Butene | trans-2-Butene | Units |
| Std. Enthalpy of Formation (ΔfH°) | +0.09 ± 0.45 | -7.32 ± 0.42[1] | -11.30 ± 0.41[2] | kJ/mol |
| Std. Molar Entropy (S°) | 305.79 | 300.81[3] | 296.54 | J/mol·K |
| Std. Gibbs Free Energy of Formation (ΔfG°) | +71.38 | +65.9[4] | +62.9[4] | kJ/mol |
| Heat Capacity (Cp) | 85.94 | 80.15[3] | 87.67[5] | J/mol·K |
Note: Data is compiled from various sources, including the NIST Chemistry WebBook and Active Thermochemical Tables. Slight variations may exist between different data versions and compilations.
Analysis of Thermodynamic Stability
The data presented in Table 1 reveals a clear hierarchy of stability among the butene isomers. The trans-2-butene isomer is the most thermodynamically stable, followed by cis-2-butene, with 1-butene being the least stable.
-
Enthalpy of Formation (ΔfH°) : A more negative enthalpy of formation indicates greater energetic stability. trans-2-Butene possesses the most negative ΔfH° (-11.30 kJ/mol), making it approximately 4.0 kJ/mol more stable than cis-2-butene (-7.32 kJ/mol).[1][2][6] This difference is primarily attributed to steric hindrance between the two methyl groups on the same side of the double bond in the cis isomer, which forces them into close proximity and creates van der Waals repulsion. The trans configuration allows these bulky groups to be positioned on opposite sides, minimizing steric strain.
-
Gibbs Free Energy of Formation (ΔfG°) : This value, which incorporates both enthalpy and entropy, is the ultimate determinant of thermodynamic stability under standard conditions. The trend in ΔfG° mirrors that of enthalpy, with trans-2-butene having the lowest value (+62.9 kJ/mol), confirming it as the most stable isomer.[4] The isomerization of cis-2-butene to trans-2-butene is therefore a spontaneous process, although it requires a catalyst or energy input to overcome the activation barrier.
The relative energy levels and the common product formed upon hydrogenation (n-butane) provide a clear visual representation of these stability differences.
Caption: Relative enthalpy levels of butene isomers.
Experimental Protocols for Thermodynamic Characterization
The accurate determination of the thermodynamic data presented above relies on precise experimental techniques. The primary methods employed are calorimetry and spectroscopy, often coupled with statistical mechanics.
The standard enthalpy of formation (ΔfH°) is often derived from the experimentally measured enthalpy of combustion (ΔcH°) using Hess's Law. Oxygen bomb calorimetry is the principal technique for this measurement.
Methodology:
-
Sample Preparation: A precise mass (typically ~1 gram) of the volatile butene isomer is sealed in a container suitable for volatile liquids, such as a gelatin capsule or a thin-walled glass ampule, to prevent evaporation before combustion.[7][8] This capsule is then placed in a crucible inside the high-pressure vessel, or "bomb."
-
Assembly: A fusible ignition wire (e.g., nickel-chromium) is connected to two electrodes, positioned to be in contact with the sample.[7] A small amount of deionized water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
-
Pressurization: The sealed bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.[9]
-
Calorimeter Setup: The bomb is submerged in a known, precise mass of water in an insulated container (the calorimeter bucket). A high-precision thermometer and a stirrer are placed in the water.[7]
-
Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is meticulously recorded at short intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation: The total heat released is calculated from the observed temperature rise multiplied by the heat capacity of the calorimeter.[10] The heat capacity is determined separately by combusting a standard reference material with a known heat of combustion, such as benzoic acid.[9]
-
Corrections: Adjustments are made for the heat of ignition from the fuse wire and for the formation of nitric and sulfuric acids from any nitrogen or sulfur impurities. The resulting value is the standard enthalpy of combustion, from which the enthalpy of formation can be calculated.
Caption: Experimental workflow for bomb calorimetry.
The relative stabilities of the butene isomers can be determined with high precision by measuring their heats of hydrogenation (ΔH_hydrog). Since all three isomers yield the same product, n-butane, upon hydrogenation, any difference in the heat evolved must correspond to the initial difference in their enthalpies.[11][12]
Methodology:
-
A known amount of the butene isomer is catalytically hydrogenated in a calorimeter.
-
Common catalysts include palladium on alumina (B75360) (Pd/Al2O3) or platinum oxide.[13]
-
The reaction is typically carried out in a solvent at a constant temperature and pressure.
-
The heat evolved during the reaction is measured by the temperature change of the calorimeter system.
-
The isomer that releases the least amount of heat is the most stable. For the 2-butenes, trans-2-butene has a heat of hydrogenation of approximately 27.6 kcal/mol, while the cis isomer's is about 28.6 kcal/mol, confirming the greater stability of the trans isomer.[11]
Standard molar entropy (S°) and heat capacity (Cp) are determined by a combination of low-temperature calorimetry and statistical mechanics calculations based on spectroscopic data.
Methodology:
-
Low-Temperature Calorimetry: The heat capacity of the substance is measured as a function of temperature from near absolute zero up to room temperature. This provides the experimental basis for the Third Law entropy.
-
Spectroscopic Analysis: Infrared (IR) and Raman spectroscopy are used to determine the fundamental vibrational frequencies of the molecule.
-
Statistical Mechanics Calculation: The entropy is calculated as the sum of translational, rotational, vibrational, and electronic contributions.[14][15]
-
Translational and Rotational Entropy: Calculated using the particle-in-a-box and rigid-rotor approximations, respectively, requiring the molecular mass and moments of inertia (determined from microwave spectroscopy or computational models).
-
Vibrational Entropy: Calculated by treating each of the 3N-6 (for non-linear molecules) vibrational modes as a quantum harmonic oscillator.[14] The contribution of each mode is determined from its measured vibrational frequency. Low-frequency vibrations contribute significantly to the overall entropy.[16]
-
-
Agreement: The calculated statistical entropy is then compared with the experimental calorimetric entropy. A close agreement validates the spectroscopic assignments and the molecular structure used in the calculations.[17]
References
- 1. atct.anl.gov [atct.anl.gov]
- 2. atct.anl.gov [atct.anl.gov]
- 3. This compound, (Z)- [webbook.nist.gov]
- 4. Solved The standard Gibbs energy of formation at 298 K of | Chegg.com [chegg.com]
- 5. This compound, (E)- [webbook.nist.gov]
- 6. Solved The standard enthalpies of formation of gaseous | Chegg.com [chegg.com]
- 7. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 10. scimed.co.uk [scimed.co.uk]
- 11. chemistnotes.com [chemistnotes.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Hydrogenation of olefins. Part 6.—Reaction of n-butenes with hydrogen and with deuterium over alumina- supported palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Vibrational Entropy of Crystalline Solids from Covariance of Atomic Displacements - PMC [pmc.ncbi.nlm.nih.gov]
The Petrochemical Cornerstone: An In-Depth Technical Guide to the Synthesis and Formation of 2-Butene
Abstract
2-Butene (B3427860), a pivotal C4 olefin, serves as a crucial building block in the petrochemical industry for the synthesis of high-value products such as butadiene, a precursor to synthetic rubber, and as a co-monomer in polymerization processes. This technical guide provides a comprehensive overview of the primary industrial processes for the synthesis and formation of this compound. It delves into the fundamental principles, experimental protocols, and quantitative performance metrics of established methods including steam cracking, fluid catalytic cracking (FCC), and on-purpose production technologies. The on-purpose routes detailed herein encompass the dehydrogenation of n-butane, dimerization of ethylene (B1197577), isomerization of n-butenes, and olefin metathesis. This document is intended for researchers, scientists, and professionals in drug development and petrochemicals, offering a detailed examination of reaction pathways, catalyst systems, and process parameters. All quantitative data are summarized in comparative tables, and key experimental methodologies are explicitly detailed. Furthermore, process workflows and reaction pathways are visualized using the Graphviz DOT language to facilitate a deeper understanding of the complex interplay of these industrial processes.
Introduction
The C4 olefins, comprising the isomers of butene (1-butene, cis-2-butene, trans-2-butene, and isobutylene), are integral components of the global petrochemical landscape. Among these, this compound is of significant industrial importance, primarily as a feedstock for the production of 1,3-butadiene (B125203) through oxidative dehydrogenation. The demand for this compound is intrinsically linked to the market for synthetic rubbers and other elastomers. This guide explores the multifaceted approaches to this compound production, from its incidental formation in large-scale cracking processes to highly selective on-purpose synthesis routes.
Byproduct Formation of this compound
A substantial portion of commercially available this compound is obtained as a byproduct from two major refining and petrochemical processes: steam cracking and fluid catalytic cracking.
Steam Cracking
Steam cracking is the primary industrial method for producing light olefins, particularly ethylene and propylene. In this process, hydrocarbon feedstocks such as ethane (B1197151), propane, naphtha, or gas oil are thermally cracked in the presence of steam at high temperatures. The C4 fraction from steam crackers is a complex mixture containing n-butane, isobutane, 1-butene (B85601), this compound (cis and trans isomers), isobutylene, and butadiene.
A typical experimental setup for steam cracking involves a tubular reactor housed within a furnace.
-
Feed Preparation: A gaseous feed of ethane is mixed with steam. The steam-to-hydrocarbon ratio is a critical parameter, typically ranging from 0.3 to 0.7 by weight, to lower the partial pressure of hydrocarbons and minimize coke formation.[1]
-
Cracking Reaction: The mixture is preheated in the convection section of the furnace before entering the radiant coils. The reaction is carried out at temperatures between 750°C and 850°C.[2][3] The residence time in the radiant coils is kept short, on the order of milliseconds, to maximize olefin yield and prevent secondary reactions.[2]
-
Quenching: The hot effluent gas from the furnace is rapidly cooled in transfer line exchangers to halt the cracking reactions.[3]
-
Product Separation: The cooled gas mixture undergoes a series of separation steps, including compression, acid gas removal, drying, and cryogenic fractionation, to isolate the various hydrocarbon products.[4] The C4 fraction is separated for further processing.
The yield of this compound from steam cracking is highly dependent on the feedstock and operating conditions. Heavier feedstocks generally produce a higher yield of C4 olefins.
| Feedstock | Temperature (°C) | Residence Time (s) | This compound Yield (wt%) | Reference |
| Ethane | 800-850 | 0.1-0.5 | Low (typically < 1%) | [5] |
| Propane | 800-850 | 0.1-0.5 | 1-3 | [5] |
| Naphtha | 800-850 | 0.1-0.5 | 3-5 | [5] |
| Gas Oil | 800-850 | 0.1-0.5 | 4-6 | [5] |
Fluid Catalytic Cracking (FCC)
Fluid catalytic cracking is a core conversion process in petroleum refineries, designed to convert high-boiling, high-molecular-weight hydrocarbon fractions into more valuable products like gasoline and light olefins.[6] The C4 stream from an FCC unit is a significant source of butenes.
The FCC process involves a continuous cycle of reaction and catalyst regeneration.
-
Feed Injection: A preheated heavy hydrocarbon feed (e.g., vacuum gas oil) is brought into contact with a hot, fluidized catalyst (typically a zeolite-based catalyst) in the riser of the FCC reactor.[7]
-
Cracking Reaction: The cracking reactions occur in the riser at temperatures of approximately 535°C and pressures around 1.72 bar.[6] The contact time between the feed and catalyst is a few seconds.
-
Catalyst Separation: In the reactor vessel, the cracked hydrocarbon vapors are separated from the spent catalyst using cyclones.[8]
-
Catalyst Regeneration: The spent catalyst, coated with coke, is transferred to a regenerator where the coke is burned off with air at about 715°C.[6] The regenerated catalyst is then returned to the riser.
-
Fractionation: The hydrocarbon vapors from the reactor are sent to a main fractionator to be separated into various product streams, including a C3-C4 fraction.[8]
| Component | Typical Composition (wt%) | Reference |
| n-Butane | 10-15 | [9] |
| Isobutane | 30-40 | [9] |
| 1-Butene | 10-15 | [9] |
| This compound (cis & trans) | 15-20 | [9] |
| Isobutylene | 15-25 | [9] |
| Butadiene | <1 | [9] |
On-Purpose Synthesis of this compound
To meet the growing demand for this compound and to have more control over its production, several on-purpose technologies have been developed.
Dehydrogenation of n-Butane
The catalytic dehydrogenation of n-butane is a direct route to produce a mixture of n-butenes, including 1-butene and this compound.
Caption: The Chauvin mechanism for olefin metathesis.
-
Catalyst System: A common catalyst for this reaction is tungsten oxide supported on silica (B1680970) (WO₃/SiO₂). [10]2. Reaction Conditions: The reaction is typically carried out in a fixed-bed reactor at temperatures ranging from 200 to 500°C and pressures from 50 to 450 psig. [10]3. Feed: A mixture of ethylene and this compound is fed to the reactor.
-
Product Separation: The product stream, containing propylene, unreacted ethylene, and 2-butenes, is separated using standard distillation techniques. [10]
| Catalyst | Temperature (°C) | This compound Conversion (%) | Propylene Selectivity (%) | Reference |
| Re/AlMCM-41(60) | 200-250 | ~60 | >40 | [11] |
| NiRe/mix (1:1) | 200-250 | ~68 | 43.9 | [11] |
| W/SiO₂ | >450 | High | >40 | [11] |
| WO₃-Al₂O₃-HY | Not specified | 60-63 | 88 | [11] |
Process Workflows
The following diagrams illustrate the general workflows for the major this compound production processes.
Caption: Simplified process flow for a steam cracking unit.
Caption: Simplified process flow for a fluid catalytic cracking unit.
Caption: Simplified process flow for n-butane dehydrogenation.
Conclusion
The synthesis of this compound is a cornerstone of the modern petrochemical industry, with a diverse array of production methodologies. While steam cracking and fluid catalytic cracking remain significant sources of this compound as a byproduct, on-purpose technologies are gaining prominence due to their ability to meet specific market demands and provide greater control over product slates. The dehydrogenation of n-butane, dimerization of ethylene, isomerization of n-butenes, and olefin metathesis each offer distinct advantages and are employed based on feedstock availability, economic considerations, and desired co-products. A thorough understanding of the underlying reaction mechanisms, catalyst technologies, and process parameters, as detailed in this guide, is essential for the optimization of existing processes and the development of novel, more efficient routes to this vital chemical intermediate. The continued innovation in catalysis and process design will undoubtedly shape the future of this compound production, driving improvements in selectivity, energy efficiency, and sustainability.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. valmet.com [valmet.com]
- 4. Steam cracking - Wikipedia [en.wikipedia.org]
- 5. emerson.com [emerson.com]
- 6. Fluid catalytic cracking - Wikipedia [en.wikipedia.org]
- 7. psecommunity.org [psecommunity.org]
- 8. idc-online.com [idc-online.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
Physical and chemical properties of trans-2-Butene
An In-depth Technical Guide to the Physical and Chemical Properties of trans-2-Butene
Introduction
Trans-2-Butene, systematically named (E)-but-2-ene, is an acyclic monoolefin and a geometric isomer of 2-butene.[1] It is a colorless, flammable liquefied petroleum gas with a slightly aromatic or faintly sweet odor.[2][3][4] As a fundamental hydrocarbon, trans-2-butene serves as a crucial starting material and intermediate in the petrochemical industry. Its applications range from the synthesis of high-density polyethylene (B3416737) (HDPE) and other polymers to the production of specialty chemicals, solvents, and plasticizers.[3][5] This guide provides a comprehensive overview of its core physical and chemical properties, tailored for researchers, scientists, and professionals in drug development.
Physical Properties of trans-2-Butene
The physical characteristics of trans-2-butene are well-documented and essential for its handling, storage, and application in various industrial and laboratory settings. Quantitative data are summarized in the table below for ease of reference.
| Property | Value |
| Molecular Formula | C₄H₈[2] |
| Molecular Weight | 56.11 g/mol [2] |
| Melting Point | -105.5 °C[6][7][8] |
| Boiling Point | 0.8 to 1 °C at 760 mmHg[6][7] |
| Density (Liquid) | 0.604 g/mL[9]; 0.626 g/mL at 0.9 °C[6] |
| Vapor Density | 1.93 - 2.0 (Air = 1)[2][7] |
| Vapor Pressure | 1493 mmHg at 20 °C[2]; 2575 mmHg at 37.7 °C[7] |
| Solubility in Water | 511 mg/L at 25 °C (very slightly soluble)[2][10] |
| Solubility in Organic Solvents | Very soluble in ethanol, ether, and benzene[2][4] |
| Autoignition Temperature | 324 °C (615 °F)[7][10] |
| Flash Point | -19.99 °C (-3.98 °F) (closed cup)[2] |
| Explosive Limits in Air | 1.8 - 9.7% by volume[2][4][11] |
| Refractive Index | Data not consistently available in search results |
| Critical Temperature | 155.45 °C[12] |
| Critical Pressure | 41 bar[12] |
| Heat of Hydrogenation (ΔH°hydrog) | -115 kJ/mol (-27.4 kcal/mol)[13][14] |
Chemical Properties and Reactivity
The chemical behavior of trans-2-butene is primarily dictated by the presence of the carbon-carbon double bond. It is an unsaturated hydrocarbon and is generally more reactive than alkanes.[5]
Stability
The stability of alkene isomers is a critical factor in determining reaction outcomes. Trans-2-butene is notably more stable than its geometric isomer, cis-2-butene.[13][15][16] This increased stability is attributed to reduced steric strain, as the two bulky methyl groups are positioned on opposite sides of the double bond, minimizing repulsive interactions.[13][15] The energy difference between the two isomers is approximately 2.8 kJ/mol, with the trans isomer being at a lower energy state.[13][14] Consequently, in equilibrium or elimination reactions like the E2 reaction, trans-2-butene is the predominant product.[15]
Reactivity and Key Reactions
Trans-2-butene's double bond is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition reactions.
-
Addition Reactions : It readily undergoes addition reactions where the double bond is broken. Strong oxidizing agents may react vigorously with it.[5]
-
Hydrogenation : In the presence of a catalyst like palladium or platinum, trans-2-butene reacts with hydrogen gas (H₂) to form butane. The heat released during this reaction (heat of hydrogenation) is a measure of the molecule's stability.[13]
-
Halogenation : The reaction with halogens, such as bromine (Br₂), proceeds via a bromonium ion intermediate. The anti-addition of bromine to trans-2-butene results in the formation of meso-2,3-dibromobutane, an achiral compound with two stereocenters.[17]
-
Polymerization : It can serve as a monomer unit in nickel-catalyzed polymerization reactions to produce high molecular weight polyolefins.[5]
-
Isomerization : The cis-trans isomerization can be induced, often through treatment with a strong acid catalyst or via photochemical processes.[13][18] For instance, when photolyzed with carbonyl sulfide (B99878) (COS), a chain reaction process leads to clean cis-trans isomerization.[18]
-
Oxidation : Reaction with peroxy acids (like HCO₃H) followed by hydrolysis leads to the formation of diols.[19] Reaction with KMnO₄ under mild conditions can also yield diols.[16]
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of trans-2-butene are extensive and typically follow standardized methods from organizations like ASTM International or are described in fundamental physical chemistry and organic chemistry laboratory manuals.
A key experimental method for comparing the stability of alkene isomers is through calorimetry to measure their heats of hydrogenation .
Principle of Determining Stability via Heat of Hydrogenation:
-
Objective : To measure the enthalpy change (ΔH°) when an alkene is hydrogenated to its corresponding alkane.
-
Methodology :
-
A precise amount of the alkene (e.g., trans-2-butene) is placed in a calorimeter with a suitable solvent and a hydrogenation catalyst (e.g., platinum or palladium on carbon).
-
A known volume of hydrogen gas is introduced, and the reaction is initiated.
-
The hydrogenation reaction is exothermic, and the change in temperature of the calorimeter is meticulously measured.
-
By knowing the heat capacity of the calorimeter and its contents, the heat released during the reaction (q) can be calculated.
-
The molar heat of hydrogenation is then determined by dividing the heat released by the number of moles of the alkene reacted.
-
-
Interpretation : Both cis- and trans-2-butene hydrogenate to the same product, n-butane.[13] Since trans-2-butene is more stable (at a lower energy state), it releases less energy upon hydrogenation compared to cis-2-butene.[13][14] The difference in their heats of hydrogenation directly corresponds to the difference in their thermodynamic stability.[13][14]
References
- 1. britannica.com [britannica.com]
- 2. trans-2-BUTENE | C4H8 | CID 62695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trans-2-Butene Gas | Metro Welding Supply Corp. [metrowelding.com]
- 4. scribd.com [scribd.com]
- 5. This compound | 624-64-6 [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. trans-2-Butene = 99 624-64-6 [sigmaaldrich.com]
- 8. gasmet.com [gasmet.com]
- 9. trans-butene-2 [stenutz.eu]
- 10. ICSC 0398 - trans-2-BUTENE [inchem.org]
- 11. mathesongas.com [mathesongas.com]
- 12. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 13. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fiveable.me [fiveable.me]
- 16. quora.com [quora.com]
- 17. When trans-2-butene is reacted with B{{r}_{2}} then product is formed - askIITians [askiitians.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. allen.in [allen.in]
Spectroscopic Fingerprints: A Technical Guide to the Isomers of 2-Butene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the geometric isomers of 2-butene (B3427860): cis-2-butene (B86535) and trans-2-butene. A clear understanding and differentiation of these simple alkenes through modern spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—are fundamental in many areas of chemical research and development. This document presents key quantitative data in structured tables, details experimental methodologies, and provides visual diagrams to illustrate core concepts.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for cis- and trans-2-butene, allowing for a direct comparison of their characteristic spectral features.
Infrared (IR) Spectroscopy Data
| Functional Group | Vibration Mode | cis-2-Butene (Z-But-2-ene) Wavenumber (cm⁻¹) | trans-2-Butene (E-But-2-ene) Wavenumber (cm⁻¹) | Notes |
| =C-H | Stretching | ~3010-3040 | ~3010-3040 | Typical for C-H bonds on a C=C double bond.[1] |
| C=C | Stretching | ~1630-1660 | ~1660-1680 | The C=C stretching in the trans isomer is generally weaker or absent in IR due to symmetry.[2] |
| =C-H | Out-of-Plane Bend | ~665-730 | ~960-980 | This is a key diagnostic feature to distinguish between the two isomers.[1][3] |
| C-H (in CH₃) | Stretching | ~2860-2975 | ~2860-2975 | Typical for C-H bonds in a methyl group.[1] |
| C-H (in CH₃) | Bending | ~1370-1470 | ~1370-1470 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Spectroscopy
| Proton Environment | cis-2-Butene Chemical Shift (δ) ppm | trans-2-Butene Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| Methyl Protons (-CH₃) | ~1.54 | ~1.58 | Doublet | ~5-7 |
| Vinylic Protons (=CH-) | ~5.37 | ~5.58 | Quartet | ~5-7 |
Note: While trans coupling constants (11-18 Hz) are typically larger than cis coupling constants (6-14 Hz), the symmetry in this compound can make differentiation based solely on the ¹H NMR spectrum challenging as the vinylic protons are chemically equivalent in each isomer and split by the methyl protons.[4][5]
¹³C NMR Spectroscopy
| Carbon Environment | cis-2-Butene Chemical Shift (δ) ppm | trans-2-Butene Chemical Shift (δ) ppm |
| Methyl Carbons (-CH₃) | ~12 | ~17 |
| Vinylic Carbons (=CH-) | ~124 | ~126 |
The difference in chemical shifts, although small, allows for the distinction between the two isomers.[6]
Mass Spectrometry (MS) Data
The electron ionization mass spectra of cis- and trans-2-butene are very similar, making it difficult to distinguish them using this technique alone.[7][8]
| m/z | Ion | Comments |
| 56 | [C₄H₈]⁺• | Molecular Ion (M⁺•) |
| 41 | [C₃H₅]⁺ | Base Peak, corresponds to the stable allyl cation. |
| 39 | [C₃H₃]⁺ | |
| 27 | [C₂H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above for volatile alkenes like this compound.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a volatile liquid like this compound, the spectrum can be obtained from a thin liquid film. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) which are then pressed together to create a thin film.[1] Alternatively, a gas cell can be used for gaseous samples.
-
Data Acquisition: The salt plates are mounted in the sample holder of the IR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[9] A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 1-10 mg of the this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard NMR tube.[10][11] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.0 ppm).[12]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.[10] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is commonly used in ¹³C NMR to simplify the spectrum to single lines for each unique carbon.[6]
-
Spectral Processing: The acquired free induction decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased and the baseline is corrected. Chemical shifts are referenced to the internal standard.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, the sample is introduced into the mass spectrometer via a gas inlet system or by direct injection of a solution, which is then vaporized.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺•) and fragment ions.[13]
-
Mass Analysis: The positively charged ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum. The most abundant ion gives rise to the base peak, which is assigned a relative intensity of 100%.[14]
Visualizations
The following diagrams, created using the DOT language, illustrate key relationships and workflows in the spectroscopic analysis of this compound isomers.
References
- 1. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. quora.com [quora.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 5. chegg.com [chegg.com]
- 6. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. docbrown.info [docbrown.info]
- 8. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
The Dawn of Isomerism: A Technical Deep Dive into the Discovery and Historical Background of Butene Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the pivotal discoveries, experimental protocols, and evolving understanding of the four butene isomers: 1-butene (B85601), cis-2-butene, trans-2-butene, and isobutylene (B52900).
The story of butene is intrinsically linked to the birth of modern organic chemistry and the revolutionary concept of isomerism—the existence of molecules with the same chemical formula but different structural arrangements. This technical guide illuminates the historical journey of discovery of the four C4H8 isomers, providing a detailed account of the early experimental work that laid the foundation for our current understanding of these crucial industrial building blocks.
From "Olefiant Gas" to a Quartet of Isomers: A Historical Overview
The early 19th century witnessed the burgeoning of organic chemistry, with chemists grappling to understand the composition and structure of carbon-based compounds. The concept of "olefiant gas" (ethylene), a gas that formed an oily liquid with chlorine, was a key area of study. As the century progressed, it became apparent that a homologous series of these "olefins" (now alkenes) existed.
The theoretical groundwork for understanding the existence of butene isomers was laid by the brilliant Russian chemist Aleksandr Butlerov . In 1861, he introduced his theory of chemical structure, which posited that the properties of a compound are determined not only by its elemental composition but also by the specific arrangement of its atoms.[1] Butlerov's theory provided a rational explanation for the phenomenon of isomerism and even predicted the existence of isomers for butane, which logically extended to butene.[2] He foresaw that a branched-chain structure for a C4 hydrocarbon was possible, a direct prediction of the existence of isobutylene.[2]
While Butlerov provided the theoretical framework, the actual isolation and characterization of the individual butene isomers was a gradual process, driven by the development of new synthetic methods and analytical techniques. Early production of butenes was often as a mixture from the cracking of petroleum, a process that breaks down large hydrocarbon molecules into smaller, more useful ones.[2] The separation of these closely boiling isomers posed a significant challenge for early chemists.
The Unraveling of the Butene Family: Discovery and Early Synthesis
Isobutylene (2-Methylpropene): The First to be Characterized
Evidence suggests that isobutylene was the first of the butene isomers to be isolated and studied in a relatively pure form. Its preparation was achieved through the dehydration of tertiary butyl alcohol. This reaction, even in its early forms, provided a more direct route to a specific isomer compared to the complex mixtures obtained from cracking.
Historical Experimental Protocol: Dehydration of tert-Butyl Alcohol with Oxalic Acid
An early and effective method for the laboratory preparation of isobutylene involved the dehydration of tert-butyl alcohol using a mild acid catalyst like oxalic acid. This method had the advantage of minimizing side reactions and producing a relatively pure gas.[3]
-
Apparatus: A round-bottom flask fitted with a reflux condenser and a gas delivery tube.
-
Reagents:
-
tert-Butyl alcohol
-
Dihydrated oxalic acid
-
-
Procedure:
-
A mixture of dihydrated oxalic acid and tert-butyl alcohol was placed in the round-bottom flask.[3]
-
The flask was gently heated to initiate the dehydration reaction.[3]
-
The gaseous isobutylene produced was passed through a drying agent (e.g., anhydrous calcium chloride) to remove any water vapor.
-
The purified gas could then be collected, often over water or by condensation in a cold trap.
-
-
Identification: The presence of the alkene was confirmed by its ability to decolorize a solution of potassium permanganate, a classic test for unsaturation.[3]
1-Butene and 2-Butene (cis- and trans-): A Tale of Two Alcohols
The straight-chain isomers, 1-butene and this compound, were often produced together through the dehydration of 2-butanol (B46777). The use of strong acids like sulfuric acid or phosphoric acid as catalysts was common. The resulting mixture of butenes presented a significant separation challenge due to their close boiling points.
Historical Experimental Protocol: Dehydration of 2-Butanol with Sulfuric Acid
A common laboratory method for generating a mixture of 1-butene, cis-2-butene, and trans-2-butene involved the acid-catalyzed dehydration of 2-butanol.
-
Apparatus: A distillation apparatus consisting of a round-bottom flask, a fractionating column, a condenser, and a receiving flask.
-
Reagents:
-
2-Butanol
-
Concentrated sulfuric acid
-
-
Procedure:
-
2-Butanol was slowly added to concentrated sulfuric acid in the distillation flask, with cooling to control the initial exothermic reaction.
-
The mixture was then gently heated.
-
The gaseous butene isomers produced would distill out of the reaction mixture.
-
The collected gas was a mixture of 1-butene, cis-2-butene, and trans-2-butene, along with some unreacted 2-butanol and water.
-
A more specific route to 1-butene was later developed using Grignard reagents. The reaction of ethyl magnesium bromide with allyl chloride provided a targeted synthesis of the terminal alkene.
Historical Experimental Protocol: Synthesis of 1-Butene via Grignard Reaction
-
Apparatus: A three-necked flask equipped with a dropping funnel, a reflux condenser, and a stirrer, all under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Magnesium turnings
-
Ethyl bromide in dry ether (to form ethyl magnesium bromide)
-
Allyl chloride
-
-
Procedure:
-
Ethyl magnesium bromide was prepared in the flask by reacting ethyl bromide with magnesium in dry ether.
-
A solution of allyl chloride in dry ether was then added dropwise to the Grignard reagent.
-
The reaction mixture was typically stirred and refluxed for a period to ensure complete reaction.
-
The reaction was quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The ether layer containing the 1-butene was separated, dried, and the 1-butene was isolated by careful distillation.
-
Quantitative Data of Butene Isomers
The accurate determination of the physical properties of the butene isomers was crucial for their identification and separation. Early measurements were challenging due to the difficulty in obtaining pure samples. The following table summarizes the modern, accepted values for key physical properties.
| Property | 1-Butene | cis-2-Butene | trans-2-Butene | Isobutylene (2-Methylpropene) |
| Boiling Point (°C) | -6.3[4] | 3.7[5] | 0.9[6] | -6.9[7] |
| Melting Point (°C) | -185.3[3] | -138.9[6] | -105.5[6] | -140.3[7] |
| Heat of Formation (gas, kJ/mol) | 1.17 | -5.44 | -9.62 | -16.74 |
The Rise of Modern Techniques and the Legacy of the Pioneers
The development of more sophisticated analytical techniques, such as gas chromatography in the 20th century, revolutionized the separation and analysis of butene isomer mixtures. Today, butene isomers are fundamental building blocks in the petrochemical industry, used in the production of fuels, polymers like polybutene and butyl rubber, and other valuable chemicals.
The journey from the theoretical prediction of isomers by Butlerov to the individual synthesis and characterization of the four butene isomers represents a microcosm of the development of organic chemistry. The ingenuity and perseverance of early chemists in devising synthetic routes and separation techniques, armed with rudimentary equipment, laid the essential groundwork for the vast and complex chemical industry of the 21st century. Their work stands as a testament to the power of theoretical prediction and experimental validation in advancing scientific understanding.
References
- 1. quora.com [quora.com]
- 2. Butene | Alkenes, Polymers, Petrochemicals | Britannica [britannica.com]
- 3. books.rsc.org [books.rsc.org]
- 4. study.com [study.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. Butene, all isomers | C8H16 | CID 6435908 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Butene from Catalytic Cracking: A Technical Guide on its Formation, Analysis, and Synthetic Utility
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth examination of 2-butene (B3427860), a significant byproduct of the fluid catalytic cracking (FCC) process in petroleum refining. The document details the formation of this compound from common feedstocks such as vacuum gas oil (VGO), presenting quantitative data on product yields. It offers comprehensive experimental protocols for laboratory-scale catalytic cracking and subsequent product analysis. Furthermore, this guide explores the downstream synthetic applications of this compound, particularly its conversion into intermediates and precursors relevant to pharmaceutical and fine chemical synthesis, thereby bridging the gap between petroleum refining and drug development.
Introduction to this compound and Catalytic Cracking
This compound (C₄H₈) is an acyclic alkene that exists as two geometric isomers: cis-2-butene (B86535) ((Z)-but-2-ene) and trans-2-butene ((E)-but-2-ene).[1] It is a primary component of the C₄ hydrocarbon streams generated in petroleum refineries. The principal method for its production is the fluid catalytic cracking (FCC) of heavy hydrocarbon fractions derived from crude oil, such as vacuum gas oil (VGO).[1] The FCC process is a cornerstone of modern refining, designed to convert high-boiling, high-molecular-weight hydrocarbons into more valuable, smaller molecules like gasoline, diesel, and light olefins.[2]
The C₄ fraction from an FCC unit is a complex mixture containing n-butane, isobutane, 1-butene, isobutene, and the two isomers of this compound.[3] While a significant portion of this stream is used for producing high-octane gasoline blendstocks, the individual butene isomers serve as crucial feedstocks for the chemical industry.[4] Specifically, this compound is a key precursor for the production of butadiene, a monomer for synthetic rubber, and butanone (methyl ethyl ketone, MEK), a widely used industrial solvent.[1][4] For professionals in drug development and fine chemical synthesis, this compound represents a simple, cost-effective C₄ building block for constructing more complex molecular architectures.
The Fluid Catalytic Cracking (FCC) Process
The FCC process utilizes a hot, powdered catalyst that behaves like a fluid when aerated with vapor. This "fluidized" catalyst facilitates the cracking of heavy feedstocks into lighter products. The core of an FCC unit consists of a reactor (typically a "riser"), a regenerator, and a main fractionator.
-
Reactor (Riser): Preheated heavy feedstock (e.g., VGO) is injected into the base of the riser, where it contacts the hot, regenerated catalyst. The cracking reactions are rapid, occurring within seconds as the mixture travels up the riser at temperatures between 500-550°C.[5]
-
Catalyst Separation: At the top of the riser, cyclones separate the hydrocarbon vapors from the catalyst. The catalyst, now coated with coke (a carbonaceous byproduct), is sent to the regenerator.
-
Regenerator: The coked catalyst is regenerated by burning off the coke with air at temperatures of 650-750°C. This process reheats the catalyst, which is then recycled back to the riser, providing the necessary heat for the endothermic cracking reactions.
-
Fractionator: The hydrocarbon vapors from the reactor are directed to a main distillation column (fractionator) where they are separated into various product streams based on their boiling points, including fuel gas, liquefied petroleum gas (LPG, containing the C₄ fraction), gasoline, light cycle oil (LCO), and heavy cycle oil (HCO).[5]
Formation and Reaction Pathways of this compound
The formation of this compound during catalytic cracking is a result of complex reaction networks involving large hydrocarbon molecules. The process is initiated by the formation of carbocations on the acidic sites of the zeolite catalyst.
Primary Cracking: A large alkane molecule from the VGO feed is cracked into a smaller alkane and an alkene. The key mechanistic step is β-scission, where a C-C bond beta to a carbocation center breaks, leading to a smaller carbocation and an olefin.
Isomerization: Once formed, butenes can undergo rapid isomerization on the catalyst's acid sites. 1-butene, often a primary cracking product, can isomerize to the more thermodynamically stable this compound isomers.[6] The interconversion between cis- and trans-2-butene also occurs, striving for thermodynamic equilibrium.[6] A typical industrial this compound mixture contains approximately 70% cis-2-butene and 30% trans-2-butene.[1]
Quantitative Data on Product Yields
The product distribution from the catalytic cracking of VGO is highly dependent on feedstock properties, catalyst type (typically a Y-faujasite zeolite), and operating conditions such as temperature and catalyst-to-oil ratio. The C₄ fraction, which includes butanes and butenes, is a significant component of the LPG stream.
| Product Fraction | Typical Yield (wt%) from VGO Cracking | Notes |
| Dry Gas (C₂ and lighter) | 5 - 10 | Primarily methane (B114726) and ethane. |
| LPG (C₃-C₄) | 15 - 25 | Contains propane, propylene, butanes, and butenes. |
| Gasoline (C₅-C₁₂) | 40 - 55 | High-octane blendstock. |
| Light Cycle Oil (LCO) | 10 - 20 | Component of diesel and heating oil. |
| Heavy Cycle Oil (HCO) & Slurry | 5 - 10 | Can be recycled or used as fuel oil. |
| Coke | 3 - 7 | Burned in the regenerator to provide process heat. |
Table 1: Typical Product Yields from FCC of Vacuum Gas Oil (VGO). Data synthesized from multiple sources.[2][5]
Within the C₄ fraction (butane-butylene fraction, BBF), the distribution of isomers is influenced by reaction severity. Higher temperatures can favor the formation of light olefins.
| Component | Typical Composition (wt% of C₄ Fraction) |
| n-Butane | 10 - 15 |
| Isobutane | 30 - 40 |
| 1-Butene | 10 - 15 |
| Isobutene | 15 - 25 |
| trans-2-Butene | 10 - 15 |
| cis-2-Butene | 5 - 10 |
Table 2: Illustrative Composition of the C₄ Fraction from an FCC Unit. The exact distribution can vary significantly based on process conditions and catalyst formulation.
Experimental Protocols
Laboratory-Scale Catalytic Cracking of VGO
This protocol describes a typical experiment using a bench-scale fixed-fluidized bed reactor, such as an ACE-Model R⁺ unit, to simulate commercial FCC conditions.[5][7]
Objective: To crack a VGO feedstock to produce a C₄ olefin stream containing this compound.
Materials & Equipment:
-
Vacuum Gas Oil (VGO) feedstock.
-
FCC catalyst (e.g., equilibrium Y-zeolite catalyst).
-
Bench-scale reactor unit (e.g., ACE or CREC Riser Simulator).[7][8]
-
High-purity nitrogen gas for fluidization and purging.
-
Feed delivery system (syringe pump).
-
Product collection system (gas-liquid separator, cooled traps).
-
Online Gas Chromatograph (GC) for gas analysis.
Procedure:
-
Catalyst Loading: Load a pre-weighed amount of FCC catalyst (e.g., 9-20 grams) into the reactor vessel.[7][9]
-
System Purge: Heat the reactor to the target regeneration temperature (e.g., 715°C) under a nitrogen flow to remove any adsorbed moisture and air.
-
Catalyst Conditioning: Once at temperature, switch the gas to air to simulate regeneration and burn off any residual carbon. After regeneration, purge the system again with nitrogen.
-
Set Reaction Conditions: Adjust the reactor temperature to the desired reaction temperature (e.g., 500-550°C).[10]
-
Feed Injection: Inject the VGO feedstock at a controlled rate to achieve the desired weight hourly space velocity (WHSV) and catalyst-to-oil (C/O) ratio (e.g., C/O of 3-7).[8]
-
Product Collection: The reactor effluent, a mixture of gases and liquids, is passed through a series of cooled traps to condense the liquid products (gasoline, LCO, etc.).
-
Gas Analysis: The non-condensable gases (dry gas and LPG) are collected in a gas bag or sent directly to an online GC for analysis.
-
Post-Run: After the feed injection is complete, continue the nitrogen flow for a set period to ensure all products have exited the reactor.
-
Coke Analysis: The amount of coke deposited on the catalyst can be determined by temperature-programmed oxidation (TPO) or by measuring the CO/CO₂ produced during the regeneration step.
Analysis of the C₄ Fraction by Gas Chromatography
Objective: To separate and quantify the isomers of butene in the gaseous product stream.
Methodology:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: A PLOT (Porous Layer Open Tubular) column is highly effective for separating light hydrocarbons. An HP-PLOT Q or similar column is suitable.[11] For complex mixtures, specialized columns like Carbopack C modified with picric acid can also be used.[12]
-
Carrier Gas: Helium or Hydrogen.
-
Injection: A gas sampling valve (GSV) is used to inject a precise volume of the gaseous sample from the collection bag.
-
Temperature Program:
-
Initial Temperature: 40-50°C.
-
Ramp: Increase temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature of ~200°C to elute any heavier components.
-
-
Quantification: Peak areas are compared against those of a certified standard gas mixture containing known concentrations of all expected C₄ isomers for accurate quantification.
Relevance and Synthetic Applications in Drug Development
While this compound itself is not a therapeutic agent, it is a versatile C₄ synthon that can be converted into valuable intermediates for pharmaceutical synthesis. Its low cost and high availability from the refining industry make it an attractive starting point for large-scale chemical production.
Conversion to Butanone (MEK)
A primary industrial use of this compound is its conversion to butanone, a common solvent. This two-step process is also a fundamental transformation in organic synthesis.[1][4]
-
Hydration to 2-Butanol: this compound undergoes acid-catalyzed hydration (e.g., using sulfuric acid) to form 2-butanol. Both cis- and trans-2-butene yield the same carbocation intermediate, leading to the formation of sec-butanol.[13][14]
-
Oxidation to 2-Butanone: The secondary alcohol, 2-butanol, is then oxidized to 2-butanone. Common laboratory oxidizing agents for this transformation include chromic acid (Jones reagent) or sodium dichromate in sulfuric acid.[15][16][17]
Precursor to Chiral Intermediates and APIs
The true value for drug development lies in using the C₄ scaffold of this compound to build complexity and introduce chirality.
-
Synthesis of Captopril: A notable example is the use of this compound as a starting material in a multi-step synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[18] This demonstrates the direct applicability of a petrochemical byproduct in the synthesis of a complex active pharmaceutical ingredient (API).
-
Chiral Building Blocks: Functionalized derivatives of this compound are valuable in stereoselective synthesis. For instance, 2-methoxy-2-butene, which can be derived from this compound, is used to generate chiral 3-methoxy-2-butanols via asymmetric hydroboration-oxidation. These chiral alcohols are versatile intermediates for more complex molecules.[19]
-
Formation of 1,2,4-Butanetriol: this compound can be converted to this compound-1,4-diol, which can then be used to synthesize 1,2,4-butanetriol. This polyol is a precursor for energetic materials but also serves as a highly functionalized small molecule that can be incorporated into various synthetic routes.[20]
Conclusion
This compound, a readily available byproduct of fluid catalytic cracking, is more than just a component of fuel. For researchers in the chemical and pharmaceutical sciences, it represents a fundamental C₄ building block. Understanding its formation through the complex mechanisms of catalytic cracking and the methods for its isolation and analysis are the first steps. The subsequent application of this compound in sophisticated synthetic pathways, leading to the creation of solvents, chiral intermediates, and even complex APIs like Captopril, highlights the critical link between large-scale petrochemical processes and the development of high-value molecules. This guide provides the technical foundation necessary for professionals to appreciate and potentially leverage this simple olefin in their research and development endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. ucpcdn.thyssenkrupp.com [ucpcdn.thyssenkrupp.com]
- 4. All About this compound [unacademy.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. grokipedia.com [grokipedia.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. gcms.cz [gcms.cz]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. SECONDARY BUTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 15. chemistryscl.com [chemistryscl.com]
- 16. web.njit.edu [web.njit.edu]
- 17. myschool.ng [myschool.ng]
- 18. docsity.com [docsity.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Stability comparison of cis- and trans-2-Butene
An In-depth Technical Guide to the Stability Comparison of cis- and trans-2-Butene
Introduction
Geometric isomerism, a form of stereoisomerism, results in molecules with the same molecular formula and connectivity but different spatial arrangements of atoms due to restricted rotation around a double bond. A canonical example of this is 2-butene (B3427860) (CH₃-CH=CH-CH₃), which exists as two distinct isomers: cis-2-butene (B86535) and trans-2-butene. In the cis isomer, the two methyl (CH₃) groups are on the same side of the double bond, whereas in the trans isomer, they are on opposite sides. This structural variance leads to significant differences in their thermodynamic stability. This guide provides a detailed analysis of the factors governing their relative stabilities, presents quantitative thermodynamic data, outlines the experimental protocols for these measurements, and visualizes the core concepts.
Core Principles Governing Stability
The difference in stability between cis- and trans-2-butene is primarily attributed to two key factors: steric hindrance and hyperconjugation. While hyperconjugation is a stabilizing factor for both isomers, the destabilizing effect of steric hindrance is uniquely pronounced in the cis configuration.
Steric Hindrance
Steric hindrance refers to the repulsive forces that arise when atoms or groups of atoms are forced into close proximity, leading to an increase in the molecule's potential energy. In cis-2-butene, the two bulky methyl groups are positioned on the same side of the carbon-carbon double bond.[1][2] This proximity causes their electron clouds to repel each other, creating steric strain that destabilizes the molecule.[3][4] In contrast, the trans isomer positions the methyl groups on opposite sides, maximizing their separation and minimizing steric repulsion, which results in a lower energy and more stable state.[4][5]
Hyperconjugation
Hyperconjugation is a stabilizing interaction that involves the delocalization of sigma (σ) electrons from an adjacent C-H bond into the empty pi-star (π) antibonding orbital of the double bond.[6][7][8] Both cis- and trans-2-butene have six C-H bonds on the methyl groups adjacent to the double bond that can participate in hyperconjugation, contributing to the overall stability of the di-substituted alkene structure compared to less substituted alkenes like 1-butene.[6][9] This σ-π delocalization helps to disperse electron density over a larger area, strengthening the molecule.[7][10]
The logical relationship between these factors and the resulting stability is visualized below.
Caption: Factors influencing the relative stability of this compound isomers.
Quantitative Analysis of Stability
The relative stability of alkene isomers can be quantified by measuring the heat evolved during chemical reactions such as hydrogenation or combustion. The more stable an isomer is, the less potential energy it contains, and consequently, the less heat it releases during an exothermic reaction to a common product.[11] The trans isomer is consistently shown to be more stable than the cis isomer by approximately 4 kJ/mol.[12][13][14]
Table 1: Thermodynamic Data for this compound Isomers
| Thermodynamic Parameter | cis-2-Butene | trans-2-Butene | Energy Difference (trans - cis) |
|---|---|---|---|
| Heat of Hydrogenation (ΔH°hydrog) | -119 kJ/mol (-28.6 kcal/mol)[15][16] | -115 kJ/mol (-27.6 kcal/mol)[15][16] | +4 kJ/mol |
| Heat of Combustion (ΔH°comb) | -2710.2 kJ/mol | -2706.0 kJ/mol | +4.2 kJ/mol[17] |
Note: Negative values indicate an exothermic reaction. A less negative heat of hydrogenation signifies greater stability.
Experimental Determination of Stability
The most common and accurate method for determining the relative stabilities of alkene isomers is by measuring their heats of hydrogenation.[18][19]
Experimental Protocol: Catalytic Hydrogenation
Objective: To measure the enthalpy change (ΔH°) when cis- and trans-2-butene are hydrogenated to n-butane.
Materials:
-
Pure samples of cis-2-butene and trans-2-butene gas
-
Hydrogen (H₂) gas
-
Palladium or Platinum (Pd/Pt) catalyst, typically on a carbon support (Pd/C)
-
A reaction calorimeter (e.g., a bomb calorimeter) capable of precise heat measurement
-
Solvent (e.g., ethanol)
Methodology:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by conducting a reaction with a known enthalpy change.
-
Sample Preparation: A precise, known molar quantity of the alkene isomer (cis or trans) is placed in the reaction vessel of the calorimeter with a suitable solvent and the catalyst.
-
Reaction Initiation: The vessel is sealed and pressurized with an excess of hydrogen gas. The reaction is initiated, often by agitation, to ensure contact between the reactants and the catalyst. The reaction is: C₄H₈ + H₂ → C₄H₁₀.
-
Temperature Measurement: The temperature change of the calorimeter system is meticulously recorded from the start of the reaction until thermal equilibrium is reached post-reaction.
-
Enthalpy Calculation: The heat released (q) is calculated using the formula q = Ccal * ΔT, where Ccal is the heat capacity of the calorimeter and ΔT is the change in temperature. The molar heat of hydrogenation (ΔH°hydrog) is then determined by dividing q by the number of moles of the alkene.
-
Comparison: The procedure is repeated under identical conditions for the other isomer. The isomer that releases less heat is the more stable one, as it started from a lower potential energy state.[16]
The workflow for this experiment is visualized below.
Caption: Experimental workflow for determining heat of hydrogenation.
The results of this experiment are best understood using an energy diagram, which shows that because cis-2-butene is at a higher initial energy level, it releases more energy upon conversion to the common product, n-butane.
Caption: Energy diagram for the hydrogenation of this compound isomers.
Conclusion
Through both theoretical principles and quantitative experimental data, it is unequivocally established that trans-2-butene is thermodynamically more stable than cis-2-butene. The primary cause for this difference is the steric strain induced by the proximity of the two methyl groups in the cis isomer, which raises its potential energy.[3][13][20] While hyperconjugation provides stabilization to both isomers, it is not sufficient to overcome the steric destabilization in the cis form. The lower heat of hydrogenation of trans-2-butene provides direct, quantitative evidence of its greater stability.[15][16] This fundamental concept of steric effects on stability is critical in chemical synthesis, reaction mechanism analysis, and drug design.
References
- 1. Steric hindrance is observedX = cis - 2 - butene & Y = trans - 2 - butene [infinitylearn.com]
- 2. brainly.in [brainly.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Which is more stable cis or trans but2ene and why | Filo [askfilo.com]
- 5. quora.com [quora.com]
- 6. askfilo.com [askfilo.com]
- 7. The hyperconjugative stabilities of tert-butyl cation and this compound, respe.. [askfilo.com]
- 8. The hyperconjugative stabilities of tert-butyl cation and this compound, respectively, are due to [cdquestions.com]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. fiveable.me [fiveable.me]
- 12. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The energy difference between cis- and trans-but-2-ene is about 4... | Study Prep in Pearson+ [pearson.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The difference between the heats of combustion of cis- and trans-2-butene.. [askfilo.com]
- 18. Video: Relative Stabilities of Alkenes [jove.com]
- 19. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]
- 20. What is the order of stability for I) I-butene II) cis-2-butene III) - askIITians [askiitians.com]
An In-depth Technical Guide to the Electron Structure and Hybridization of 2-Butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the electron structure and hybridization of 2-butene (B3427860), a fundamental alkene exhibiting cis-trans isomerism. A detailed analysis of its molecular geometry, including bond lengths, bond angles, and rotational barriers for both cis- and trans-2-butene, is presented. The underlying principles of sp2 and sp3 hybridization and their roles in the formation of sigma (σ) and pi (π) bonds are elucidated. This document summarizes key quantitative data in structured tables and outlines the experimental methodologies, specifically gas electron diffraction and microwave spectroscopy, used to determine these parameters. Visualizations of the molecular structure and bonding are provided through Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Introduction
This compound (C4H8) is a simple alkene that serves as a vital model system for understanding the structural and bonding characteristics of unsaturated hydrocarbons. Its importance extends to various fields, including organic synthesis, polymer chemistry, and as a reference molecule in computational and spectroscopic studies. The presence of a carbon-carbon double bond dictates its planar geometry and gives rise to geometric isomerism, resulting in two distinct forms: cis-2-butene (B86535) and trans-2-butene. The electronic and structural differences between these isomers have significant implications for their physical properties and chemical reactivity. A thorough understanding of the hybridization and electron distribution within this compound is therefore crucial for professionals in chemical and pharmaceutical research.
Electron Structure and Hybridization
The electronic structure of this compound is best understood through the concept of orbital hybridization. The molecule consists of a four-carbon chain with a double bond between the second and third carbon atoms.
Central Carbon Atoms (C2 and C3): The two central carbon atoms involved in the double bond are sp2 hybridized.[1] In sp2 hybridization, one 2s orbital and two 2p orbitals of a carbon atom mix to form three equivalent sp2 hybrid orbitals, leaving one 2p orbital unhybridized. These three sp2 orbitals arrange themselves in a trigonal planar geometry with bond angles of approximately 120°.[1]
-
Sigma (σ) Bonds: Each central carbon atom forms three σ bonds through the overlap of its sp2 hybrid orbitals: one σ bond with the other central carbon atom (sp2-sp2 overlap), one σ bond with the adjacent terminal carbon atom (sp2-sp3 overlap), and one σ bond with a hydrogen atom (sp2-1s overlap).
-
Pi (π) Bond: The unhybridized 2p orbitals on each of the central carbon atoms are oriented perpendicular to the plane of the sp2 hybrid orbitals. These two parallel p orbitals overlap sideways to form a π bond, which is located above and below the plane of the σ bonds. This π bond restricts rotation around the C=C axis, leading to the existence of cis and trans isomers.
Terminal Carbon Atoms (C1 and C4): The terminal methyl (-CH3) carbon atoms are sp3 hybridized.[2] In sp3 hybridization, one 2s orbital and three 2p orbitals combine to form four equivalent sp3 hybrid orbitals, which are arranged in a tetrahedral geometry with bond angles of approximately 109.5°. Each terminal carbon forms one σ bond with the adjacent central carbon atom (sp3-sp2 overlap) and three σ bonds with hydrogen atoms (sp3-1s overlap).
The logical relationship of hybridization in this compound is visualized in the following diagram:
Molecular Geometry and Isomerism
The sp2 hybridization of the central carbons results in a planar geometry for the C-C=C-C backbone of the molecule. The restricted rotation around the C=C double bond gives rise to two geometric isomers:
-
cis-2-Butene: The two methyl groups are on the same side of the double bond.
-
trans-2-Butene: The two methyl groups are on opposite sides of the double bond.
The trans isomer is thermodynamically more stable than the cis isomer due to steric hindrance between the two bulky methyl groups in the cis form. This steric strain in cis-2-butene leads to a slight distortion of the ideal trigonal planar geometry.
The bonding structure of this compound can be visualized as follows:
Quantitative Data
The precise molecular parameters of cis- and trans-2-butene have been determined experimentally. The following tables summarize these key quantitative data.
Table 1: Bond Lengths and Angles in cis- and trans-2-Butene
| Parameter | trans-2-Butene | cis-2-Butene |
| Bond Lengths (Å) | ||
| C=C | 1.347 ± 0.003[1] | 1.346 ± 0.003[1] |
| C-C | 1.508 ± 0.002[1] | 1.506 ± 0.002[1] |
| Bond Angles (°) | ||
| C-C=C | 123.8 ± 0.4[1] | 125.4 ± 0.4[1] |
Table 2: Rotational Barriers and Stability
| Parameter | trans-2-Butene | cis-2-Butene |
| Methyl Group Rotational Barrier (kcal/mol) | ~1.95 | 0.73 |
| Relative Stability | More stable | Less stable |
| Energy Difference (kcal/mol) | 0 | ~1.0[1] |
Table 3: Bond Dissociation Energies (Average Values)
| Bond | Bond Type | Average Bond Dissociation Energy (kcal/mol) |
| C=C | - | ~146[3] |
| C-C | sp2-sp3 | ~88 |
| C-H | Vinylic (on C=C) | ~109[1] |
| C-H | Allylic (on -CH3) | ~88[1] |
Experimental Protocols
The structural parameters of this compound have been primarily determined using gas-phase techniques to study the molecule in an isolated state, free from intermolecular interactions.
Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the bond lengths, bond angles, and overall geometry of molecules in the gas phase.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons (typically in the range of 40-60 keV) is directed to intersect the molecular beam at a right angle.
-
Scattering: The electrons are scattered by the electric field of the atoms in the this compound molecules. The scattering pattern is dependent on the internuclear distances within the molecules.
-
Detection: The scattered electrons produce a diffraction pattern of concentric rings on a photographic plate or a digital detector.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. By applying a theoretical model of the molecule and refining the structural parameters (bond lengths and angles), a best fit to the experimental data is obtained.
The experimental workflow for a typical GED experiment is as follows:
Microwave Spectroscopy
Microwave spectroscopy is used to determine the rotational constants of a molecule, from which highly accurate molecular structures can be derived. This technique is particularly sensitive to the moments of inertia of the molecule.
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into a waveguide at low pressure.
-
Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.
-
Absorption: Molecules with a permanent dipole moment (like cis-2-butene) will absorb microwave radiation at specific frequencies corresponding to transitions between rotational energy levels. trans-2-butene, having no net dipole moment, is microwave inactive.
-
Detection: A detector measures the absorption of microwave radiation as a function of frequency, generating a rotational spectrum.
-
Spectral Analysis: The frequencies of the absorption lines are used to calculate the moments of inertia of the molecule. These moments of inertia are then used to determine the bond lengths and angles with high precision. For molecules with internal rotation, such as the methyl groups in cis-2-butene, analysis of the fine structure of the rotational transitions allows for the determination of the barrier to internal rotation.
Conclusion
The electron structure of this compound is a classic example of sp2 and sp3 hybridization in organic molecules. The sp2 hybridization of the central carbon atoms leads to the formation of a rigid planar structure with a carbon-carbon double bond, which is the basis for its cis-trans isomerism. The trans isomer is more stable than the cis isomer due to reduced steric strain. Detailed quantitative data from gas electron diffraction and microwave spectroscopy have provided a precise understanding of the molecular geometry and internal dynamics of both isomers. This in-depth knowledge of the structure and bonding of this compound is fundamental for predicting its reactivity and physical properties, making it an invaluable tool for researchers in the chemical and pharmaceutical sciences.
References
Methodological & Application
Industrial Applications of 2-Butene as a Chemical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the industrial utilization of 2-butene (B3427860) as a versatile chemical intermediate. This compound, a simple alkene, serves as a crucial starting material in the synthesis of several high-value chemicals with broad applications across various industries, including the production of solvents, polymers, and fuel additives.
Production of Methyl Ethyl Ketone (MEK)
Methyl ethyl ketone (MEK), also known as butanone, is a widely used solvent in the manufacturing of coatings, adhesives, and magnetic tapes. The primary industrial route to MEK from this compound is a two-step process involving the hydration of this compound to 2-butanol, followed by the dehydrogenation of 2-butanol.
Application Notes
The two-stage process is favored for its high selectivity and yield. The initial hydration of n-butenes (including this compound) is typically acid-catalyzed and results in the formation of sec-butanol.[1] This is followed by the catalytic dehydrogenation of sec-butanol to produce MEK and hydrogen gas.[2] The hydrogen byproduct can be utilized in other chemical processes.
Signaling Pathway: this compound to Methyl Ethyl Ketone (MEK)
References
Application Notes and Protocols for the Synthesis of 1,3-Butadiene from 2-Butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Butadiene (B125203) is a crucial intermediate in the synthesis of various polymers and fine chemicals. While traditionally obtained as a byproduct of steam cracking, on-purpose synthesis methods are of increasing interest. One such method is the catalytic oxidative dehydrogenation (ODH) of n-butenes, including 2-butene (B3427860), to 1,3-butadiene. This process offers the advantage of being exothermic and can be carried out at lower temperatures compared to non-oxidative dehydrogenation, thus preventing thermal cracking and coke formation.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of 1,3-butadiene from this compound via oxidative dehydrogenation, focusing on two prominent catalytic systems: bismuth molybdate (B1676688) and zinc ferrite (B1171679).
Catalytic Systems and Performance Data
The choice of catalyst is critical for the selective conversion of this compound to 1,3-butadiene. Bismuth molybdate and zinc ferrite-based catalysts have demonstrated high efficacy for this transformation.
Bismuth Molybdate Catalysts
Multicomponent bismuth molybdate catalysts are highly effective for the ODH of n-butenes. The catalytic performance is influenced by the specific phase of the bismuth molybdate and the presence of other metal promoters.
| Catalyst Composition | Reaction Temperature (°C) | This compound Conversion (%) | 1,3-Butadiene Selectivity (%) | 1,3-Butadiene Yield (%) | Reference |
| Unsupported γ-Bi₂MoO₆ | 440 | ~66 | Not Specified | ~60 | [3] |
| Unsupported Bismuth Molybdate | 450 | 89.1 | 88.5 | Not Specified | [4] |
| 14 wt% Ni-10 wt% Bi-O/SBA-15 | 400 | 83 | 89 | Not Specified | [1] |
Zinc Ferrite Catalysts
Zinc ferrite catalysts are another class of materials that exhibit high activity and selectivity for the ODH of this compound. The catalytic activity is often correlated with the specific crystalline structure and surface properties of the ferrite.
| Catalyst Composition | Reaction Temperature (°C) | Reactant Feed | 1,3-Butadiene Yield (%) | Reference |
| ZnFe₂O₄ | Not Specified | 1-Butene | ~80 (steady-state) | [5] |
Experimental Protocols
Catalyst Preparation
Protocol 1: Preparation of Bismuth Molybdate (γ-Bi₂MoO₆) Catalyst via Co-precipitation
This protocol describes the synthesis of a γ-Bi₂MoO₆ catalyst, a common phase of bismuth molybdate used in oxidative dehydrogenation.[6]
Materials:
-
Bismuth (III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)
-
Ammonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Nitric acid (HNO₃, concentrated)
-
Ammonium hydroxide (B78521) (NH₄OH, concentrated)
-
Deionized water
Procedure:
-
Solution A: Dissolve an appropriate amount of bismuth (III) nitrate pentahydrate in deionized water containing a small amount of concentrated nitric acid to prevent hydrolysis.
-
Solution B: Dissolve a stoichiometric amount of ammonium molybdate tetrahydrate in deionized water.
-
Slowly add Solution A to Solution B with vigorous stirring.
-
Adjust the pH of the resulting slurry to a desired value (e.g., 7) by the dropwise addition of concentrated ammonium hydroxide.
-
Continuously stir the slurry for 1-2 hours at room temperature.
-
Filter the precipitate and wash thoroughly with deionized water to remove residual ions.
-
Dry the filter cake overnight at 110-120 °C.
-
Calcined the dried solid in air at a specified temperature (e.g., 475 °C) for 5 hours.[4]
Protocol 2: Preparation of Zinc Ferrite (ZnFe₂O₄) Catalyst via Co-precipitation
This protocol details the synthesis of a zinc ferrite catalyst.[7]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare separate aqueous solutions of zinc nitrate hexahydrate and iron (III) nitrate nonahydrate in stoichiometric proportions (Zn:Fe molar ratio of 1:2).
-
Mix the two solutions.
-
Slowly add a sodium hydroxide solution (e.g., 3 M) to the mixed metal nitrate solution under vigorous stirring until precipitation is complete and a desired pH is reached.
-
Age the resulting precipitate by stirring for a period of time (e.g., 1 hour).
-
Filter the precipitate and wash with deionized water until the filtrate is neutral.
-
Dry the precipitate at approximately 100-120 °C overnight.
-
Calcined the dried powder in air at a high temperature (e.g., 748 K or 475 °C) for 4 hours.[7]
Experimental Setup and Procedure for Oxidative Dehydrogenation
The oxidative dehydrogenation of this compound is typically carried out in a fixed-bed reactor system.
Equipment:
-
Fixed-bed reactor (e.g., quartz or stainless steel tube)
-
Tubular furnace with temperature controller
-
Mass flow controllers for reactant gases (this compound, oxygen, inert gas like nitrogen or helium)
-
Vaporizer for introducing water (steam) if required
-
Condenser/cold trap to collect liquid products and unreacted feed
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading: Load a specific amount of the prepared catalyst into the reactor, typically supported on quartz wool.
-
Catalyst Pre-treatment/Activation: Heat the catalyst to the reaction temperature under a flow of inert gas or air for a specified period to activate it. For some catalysts, a reduction step with hydrogen may be necessary.[8]
-
Reaction Initiation: Introduce the reactant gas mixture (this compound, oxygen, and inert gas) into the reactor at the desired flow rates, controlled by mass flow controllers. Steam can also be co-fed.[3]
-
Reaction Conditions: Maintain the desired reaction temperature, pressure (typically atmospheric), and space velocity.
-
Product Collection: Pass the reactor effluent through a condenser or cold trap to separate condensable products and unreacted butene from the non-condensable gases.[9]
-
Product Analysis: Analyze the gaseous and liquid products using a gas chromatograph (GC).
Protocol 3: Gas Chromatography (GC) Analysis of Products
GC System:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A suitable column for separating light hydrocarbons, such as an Rt-Alumina BOND/MAPD PLOT column.
GC Conditions (Example):
-
Injector Temperature: 200 °C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
-
Detector Temperature (FID): 250 °C
Quantification: Use external or internal standards for the quantification of reactants and products.
Reaction Mechanism and Experimental Workflow
The oxidative dehydrogenation of butenes over metal oxide catalysts is widely believed to proceed via the Mars-van Krevelen mechanism.[6]
Mars-van Krevelen Mechanism
This mechanism involves the participation of lattice oxygen from the catalyst in the oxidation of the hydrocarbon substrate. The reduced catalyst is then re-oxidized by gas-phase oxygen.
Caption: Mars-van Krevelen mechanism for oxidative dehydrogenation.
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and analysis of 1,3-butadiene from this compound.
Caption: Experimental workflow for this compound ODH.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. itcp.kit.edu [itcp.kit.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dehydrogenation of n-Butane to Butenes and 1,3-Butadiene over PtAg/Al2O3 Catalysts in the Presence of H2 [scirp.org]
- 9. [PDF] A catalytic reactor for the trapping of free radicals from gas phase oxidation reactions. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Polymerization of 2-Butene and its Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the polymerization of 2-butene (B3427860), a challenging yet potentially rewarding monomer for the synthesis of specialty polymers and copolymers. Due to steric hindrance around the internal double bond, the homopolymerization of this compound is not as straightforward as that of α-olefins. However, various catalytic systems have been developed to achieve its polymerization and, more commonly, its copolymerization with monomers like ethylene (B1197577). This document outlines protocols for cationic, Ziegler-Natta, and metallocene-catalyzed polymerizations involving this compound and provides tabulated data for key experimental parameters and resulting polymer properties.
I. Application Notes
The polymerization of this compound and its incorporation into copolymers opens avenues for creating materials with tailored properties. Poly(this compound) and its copolymers can exhibit a range of characteristics, from low molecular weight oils to semi-crystalline plastics, depending on the catalytic system and polymerization conditions employed.
-
Cationic Polymerization: This method is typically used to produce low molecular weight oligomers of this compound. The resulting poly(this compound) is often a viscous liquid with applications as a plasticizer, adhesive, and lubricant. The process is sensitive to impurities and requires careful control of reaction conditions to manage the molecular weight and minimize side reactions.
-
Ziegler-Natta Catalysis: Ziegler-Natta catalysts, particularly those based on titanium and vanadium, are effective for the copolymerization of this compound with ethylene.[1][2][3][4] These systems can produce copolymers with varying levels of this compound incorporation, influencing the crystallinity, melting point, and mechanical properties of the resulting polymer. The stereochemistry of the copolymer can also be controlled to some extent by the choice of catalyst.[1][5]
-
Metallocene Catalysis: Metallocene catalysts offer greater control over the polymer architecture, including molecular weight distribution and stereochemistry, in the copolymerization of this compound and ethylene.[6][7] By modifying the ligand framework of the metallocene, the catalyst's activity and the properties of the resulting copolymer can be finely tuned. These catalysts often require an activator, such as methylaluminoxane (B55162) (MAO), to generate the active catalytic species.
The resulting copolymers of ethylene and this compound are of interest for applications requiring a balance of flexibility, toughness, and thermal properties, bridging the gap between polyethylene (B3416737) and polypropylene.
II. Experimental Protocols
Note: All procedures involving organometallic compounds should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[8][9] Solvents and monomers should be rigorously purified and dried before use.[10]
Protocol 1: Cationic Polymerization of this compound with Boron Trifluoride Etherate
This protocol describes the synthesis of low molecular weight poly(this compound) using a Lewis acid initiator.
Materials:
-
This compound (cis/trans mixture), polymerization grade
-
Boron trifluoride etherate (BF₃·OEt₂), freshly distilled
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Methanol (B129727) (MeOH), anhydrous
-
Nitrogen or Argon gas, high purity
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a rubber septum is assembled while hot and allowed to cool under a stream of inert gas.
-
Charging the Reactor: The flask is charged with anhydrous dichloromethane (e.g., 100 mL) via a cannula or syringe. The solvent is cooled to the desired reaction temperature (e.g., -10 °C) using an external cooling bath.
-
Monomer Addition: A known amount of liquefied this compound is condensed into a cooled, graduated cylinder and then transferred to the reaction flask via a pre-cooled cannula.
-
Initiation: A solution of BF₃·OEt₂ in dichloromethane is prepared in a separate, dry flask under an inert atmosphere. The desired amount of the initiator solution is then slowly added to the stirred monomer solution in the reaction flask via syringe.
-
Polymerization: The reaction mixture is stirred at the set temperature for a predetermined time (e.g., 1-3 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
Quenching: The polymerization is terminated by the rapid addition of an excess of cold, anhydrous methanol to the reaction mixture. This will precipitate the polymer and deactivate the catalyst.
-
Polymer Isolation and Purification: The precipitated polymer is collected by filtration or decantation. The polymer is then redissolved in a minimal amount of a suitable solvent (e.g., hexane) and reprecipitated by adding it to a large volume of methanol.[11][] This process is repeated 2-3 times to remove residual catalyst and unreacted monomer.
-
Drying: The purified polymer is dried under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Ziegler-Natta Copolymerization of Ethylene and this compound
This protocol outlines a general procedure for the copolymerization of ethylene and this compound using a titanium-based Ziegler-Natta catalyst.[1][2][3][4]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃), as a solution in hexane (B92381) or toluene (B28343)
-
Toluene, anhydrous
-
Ethylene, polymerization grade[13]
-
This compound, polymerization grade
-
Methanol, acidified (5% HCl in methanol)
-
Nitrogen or Argon gas, high purity
Procedure:
-
Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlet/outlet ports for gases and liquids is used. The reactor is thoroughly cleaned, dried, and purged with inert gas.
-
Solvent and Cocatalyst Addition: Anhydrous toluene (e.g., 500 mL) is introduced into the reactor. The desired amount of triethylaluminum solution is then injected into the reactor as a scavenger and cocatalyst. The mixture is stirred and brought to the desired reaction temperature (e.g., 70 °C).
-
Monomer Addition: A specific amount of liquefied this compound is charged into the reactor. The reactor is then pressurized with ethylene to the desired partial pressure.
-
Catalyst Preparation and Injection: In a separate Schlenk flask under an inert atmosphere, a solution or slurry of TiCl₄ in toluene is prepared. The desired amount of this catalyst solution is then injected into the hot, pressurized reactor to initiate polymerization.
-
Polymerization: The polymerization is carried out for a set period (e.g., 1 hour), maintaining constant temperature and ethylene pressure (ethylene is fed on demand to compensate for consumption).
-
Quenching: The polymerization is terminated by venting the reactor and injecting acidified methanol.
-
Polymer Isolation and Purification: The reactor contents are poured into a large volume of methanol to precipitate the copolymer. The polymer is filtered, washed extensively with methanol, and then with water to remove catalyst residues.
-
Drying: The resulting copolymer is dried in a vacuum oven at 60-70 °C until a constant weight is achieved.
Protocol 3: Metallocene-Catalyzed Copolymerization of Ethylene and this compound
This protocol describes the use of a zirconocene (B1252598) catalyst activated with methylaluminoxane (MAO) for the copolymerization of ethylene and this compound.[6][7]
Materials:
-
Zirconocene dichloride catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO), 10 wt% solution in toluene
-
Toluene, anhydrous
-
Ethylene, polymerization grade[13]
-
This compound, polymerization grade
-
Methanol, acidified (5% HCl in methanol)
-
Nitrogen or Argon gas, high purity
Procedure:
-
Reactor Setup: A glass-lined or stainless-steel polymerization reactor equipped with a stirrer, temperature control, and gas/liquid addition ports is used. The reactor is meticulously cleaned, dried, and purged with inert gas.
-
Charging the Reactor: Anhydrous toluene (e.g., 250 mL) and the desired amount of this compound are introduced into the reactor. The reactor is then brought to the desired polymerization temperature (e.g., 50 °C).
-
Cocatalyst Addition: The MAO solution is injected into the reactor and the mixture is stirred to ensure proper scavenging of impurities.
-
Catalyst Activation and Injection: In a glovebox, a stock solution of the zirconocene catalyst in toluene is prepared. The required amount of the catalyst solution is drawn into a syringe and injected into the reactor to start the polymerization.
-
Polymerization: The reactor is immediately pressurized with ethylene to the desired pressure, which is maintained throughout the reaction (e.g., 1-2 bar) for a specific duration (e.g., 30 minutes).
-
Quenching: The reaction is terminated by injecting acidified methanol into the reactor.
-
Polymer Isolation and Purification: The copolymer is precipitated by pouring the reactor contents into a large volume of methanol. The solid polymer is collected by filtration, washed repeatedly with methanol, and then dried.
-
Drying: The final product is dried in a vacuum oven at 50-60 °C to a constant weight.
III. Data Presentation
The following tables summarize representative quantitative data for the polymerization of this compound and its copolymers under various conditions.
Table 1: Cationic Oligomerization of this compound
| Initiator/Co-initiator | Solvent | Temp. (°C) | Monomer Conc. (mol/L) | Initiator Conc. (mol/L) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| BF₃ / Methanol | Ethylene Dichloride | 0 | 0.40 | 4.2 x 10⁻³ (BF₃) | Low | < 350 | - | [14] |
| AlCl₃ / H₂O | Dichloromethane | -20 | - | - | - | - | - | [15] |
Table 2: Ziegler-Natta Copolymerization of Ethylene and this compound
| Catalyst System | Cocatalyst | Temp. (°C) | Ethylene Pressure (bar) | This compound Conc. (mol%) | Activity ( kg/mol Ti·h) | This compound in Copolymer (mol%) | Mₙ ( g/mol ) | PDI | Tₘ (°C) | Reference |
| TiCl₄/MgCl₂ | Al(i-Bu)₃ | 80 | 6 | 2-8 (in feed) | - | - | - | - | - | [16] |
| VCl₄/SiO₂ | Al(i-Bu)₃ | 80 | 4-9 | 2-8 (in feed) | - | - | - | 9.2-9.6 | - | [16] |
| TiCl₄/MgCl₂/Diester | TEA/TIBA | - | - | - | - | - | - | - | - | [17] |
Table 3: Metallocene-Catalyzed Copolymerization of Ethylene and this compound
| Metallocene Catalyst | Cocatalyst | Temp. (°C) | Ethylene Pressure (bar) | Al/Zr Ratio | Activity ( kg/mol Zr·h·bar) | This compound in Copolymer (mol%) | Mₙ ( g/mol ) | PDI | Tₘ (°C) | Reference |
| (nBuCp)₂ZrCl₂/SiO₂ | MAO | 57 | ~7 | 100-200 | - | - | - | - | - | [6] |
| Cp₂ZrCl₂/SiO₂ | TMA/MAO | up to 57 | up to 7 | - | - | - | - | - | - | [6] |
| rac-Et(Ind)₂ZrCl₂ | MAO | - | - | - | - | - | - | - | - | [18] |
IV. Mandatory Visualizations
Cationic Polymerization Mechanism
Caption: Mechanism of Cationic Polymerization of this compound.
Ziegler-Natta Polymerization Mechanism
Caption: Ziegler-Natta Polymerization Mechanism for Copolymerization.
Experimental Workflow for Inert Atmosphere Polymerization
Caption: General Experimental Workflow for Polymerization under Inert Atmosphere.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. courses.minia.edu.eg [courses.minia.edu.eg]
- 3. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 8. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 13. Ethylene | CH2=CH2 | CID 6325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Production of Butanone (MEK) from 2-Butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanone, also known as methyl ethyl ketone (MEK), is a versatile organic solvent and chemical intermediate with significant applications across various industries, including pharmaceuticals, coatings, and adhesives.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of butanone from 2-butene (B3427860), a common C4 olefin. The primary industrial route involves a two-step process: the hydration of n-butenes to 2-butanol (B46777), followed by the catalytic dehydrogenation of 2-butanol to yield butanone.[1][3][4][5][6][7] Additionally, direct oxidation methods, such as the Wacker process and oxidation with nitrous oxide, offer alternative single-step routes.[8][9]
These protocols are intended to serve as a comprehensive guide for laboratory-scale synthesis and process development.
Production Methods Overview
There are two primary strategies for the production of butanone from this compound: a two-step hydration and dehydrogenation process and direct oxidation methods.
-
Two-Step Hydration and Dehydrogenation: This is the most established and widely used industrial method.[3][9] It involves the acid-catalyzed hydration of this compound to 2-butanol, which is then dehydrogenated over a metal catalyst to produce butanone and hydrogen gas.[1][3][5]
-
Direct Oxidation: These methods aim to convert this compound to butanone in a single step.
The following sections provide detailed data and protocols for these key manufacturing processes.
Data Presentation: Process Parameters and Yields
The following tables summarize key quantitative data for the different butanone production methods from this compound.
Table 1: Two-Step Hydration of this compound and Dehydrogenation of 2-Butanol
| Parameter | Hydration of this compound to 2-Butanol | Dehydrogenation of 2-Butanol to Butanone |
| Catalyst | Sulfuric Acid (H₂SO₄)[6], Acidic Ion Exchange Resin[4] | Zinc Oxide (ZnO) or Brass (Zinc-Copper Alloy)[1][3][5], Copper-based catalysts[11] |
| Temperature | 250 °C (with H₂SO₄)[6] | 400-550 °C[1][3] |
| Pressure | Not specified | Atmospheric Pressure[3] |
| Conversion | Not specified | 80-95% (of 2-butanol)[4] |
| Selectivity | Not specified | >95% (to butanone)[4] |
| Yield | Not specified | 85-90% (based on 2-butanol charged)[3] |
| Residence Time | Not specified | 2-8 seconds[3] |
Table 2: Direct Oxidation of n-Butenes
| Parameter | Wacker-Type Process | Oxidation with Nitrous Oxide (N₂O) |
| Catalyst | Palladium Chloride (PdCl₂) / Cupric Chloride (CuCl₂)[9] | Non-catalytic[8] |
| Oxidant | Oxygen[9] | Nitrous Oxide (N₂O)[8][10] |
| Temperature | 90-120 °C[12] | 220-260 °C[8][10] |
| Pressure | 1.0-2.0 MPa[12] | Elevated Pressure[8][10] |
| Conversion | ~95% (of n-butenes)[9][12] | Not specified |
| Selectivity | ~86% (to butanone)[9][12] | 45.9-47.2% (to butanone)[8] |
| Yield | ~88%[12] | Not specified |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Butanone via Hydration and Dehydrogenation
This protocol outlines the laboratory-scale synthesis of butanone from this compound, involving the intermediate formation of 2-butanol.
Part A: Acid-Catalyzed Hydration of this compound to 2-Butanol
-
Reactor Setup: A high-pressure reactor equipped with a stirrer, gas inlet, liquid sampling port, and temperature and pressure controls is required.
-
Catalyst Loading: For heterogeneous catalysis, pack the reactor with a suitable acidic ion exchange resin. For homogeneous catalysis, charge the reactor with a 75 wt% solution of sulfuric acid.[6]
-
Reaction Conditions:
-
Pressurize the reactor with this compound gas.
-
Introduce water into the reactor.
-
If using sulfuric acid, heat the reactor to approximately 250°C.[6] For ion exchange resins, the temperature will be lower; consult the resin manufacturer's specifications.
-
-
Reaction Monitoring: Monitor the reaction progress by periodically taking liquid samples and analyzing for the presence of 2-butanol using gas chromatography (GC).
-
Product Isolation: Upon completion, cool the reactor and carefully neutralize the acidic catalyst (if sulfuric acid was used). Separate the aqueous and organic layers. The organic layer, containing 2-butanol, can be purified by distillation.
Part B: Catalytic Dehydrogenation of 2-Butanol to Butanone
-
Reactor Setup: A fixed-bed catalytic reactor is suitable for this vapor-phase reaction. The reactor should be made of a material capable of withstanding high temperatures and should be placed inside a tube furnace.
-
Catalyst Loading: Pack the reactor with a zinc oxide or brass catalyst.[1][3]
-
Reaction Conditions:
-
Heat the furnace to maintain the catalyst bed at a temperature between 400°C and 550°C.[1][3]
-
Preheat the 2-butanol to its vapor phase.
-
Pass the vaporized 2-butanol through the heated catalyst bed at a controlled flow rate to achieve a residence time of 2 to 8 seconds.[3] The reaction should be carried out at atmospheric pressure.[3]
-
-
Product Collection: The product stream, consisting of butanone, unreacted 2-butanol, and hydrogen gas, exits the reactor. Cool the stream using a condenser to liquefy the butanone and unreacted 2-butanol.
-
Purification: The condensed liquid can be purified by fractional distillation to separate the butanone from the unreacted 2-butanol.
Protocol 2: Direct Oxidation of this compound to Butanone (Wacker-Type Process)
This protocol describes a one-step synthesis of butanone from this compound using a palladium-based catalyst system.
-
Catalyst Solution Preparation: Prepare an aqueous catalyst solution containing palladium chloride (PdCl₂) and cupric chloride (CuCl₂).[9]
-
Reactor Setup: Use a high-pressure reactor capable of handling corrosive acidic conditions. Equip the reactor with a gas dispersion stirrer, gas inlet, and sampling ports.
-
Reaction Conditions:
-
Charge the reactor with the catalyst solution.
-
Introduce a mixture of this compound and oxygen into the reactor.
-
Heat the reactor to a temperature in the range of 90-120°C and maintain a pressure of 1.0-2.0 MPa.[12]
-
-
Reaction Monitoring: Monitor the consumption of this compound and the formation of butanone using online gas chromatography or by analyzing liquid samples.
-
Product Separation and Purification: After the reaction, cool the reactor and vent the excess gases. The butanone can be separated from the aqueous catalyst solution by decantation or extraction, followed by purification via distillation. The main byproduct to consider during purification is 3-chloro-2-butanone.
Visualizations
The following diagrams illustrate the key chemical pathways and process flows for the production of butanone from this compound.
Caption: Two-step production of butanone from this compound.
Caption: Direct oxidation of this compound via the Wacker process.
Caption: Direct oxidation of this compound using nitrous oxide.
References
- 1. niir.org [niir.org]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. chemcess.com [chemcess.com]
- 5. Butanone - Wikipedia [en.wikipedia.org]
- 6. segovia-hernandez.com [segovia-hernandez.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.usm.my [eprints.usm.my]
- 12. CN102807481B - Method for preparing methyl ethyl ketone by oxidizing normal butane - Google Patents [patents.google.com]
Application Notes and Protocols for Gas-Phase Reactions Involving 2-Butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary gas-phase reactions of 2-butene (B3427860), a key volatile organic compound. The document details the reaction mechanisms, summarizes quantitative data, and provides experimental protocols for studying these reactions. The information is intended to support research in atmospheric chemistry, combustion science, and synthetic chemistry, including applications in drug development where understanding the stability and reactivity of butene-containing moieties may be relevant.
Ozonolysis of this compound
The reaction of this compound with ozone is a significant process in atmospheric chemistry, contributing to the formation of secondary organic aerosols and other atmospheric oxidants. The reaction proceeds through the Criegee mechanism, involving the formation of a primary ozonide that rapidly decomposes into a carbonyl and a Criegee intermediate.
Reaction Mechanism and Products
The ozonolysis of both cis- and trans-2-butene yields acetaldehyde (B116499) and a stabilized Criegee intermediate (sCI), acetaldehyde oxide (CH₃CHOO).[1][2][3] This intermediate can then undergo various reactions, including unimolecular decay or bimolecular reactions with atmospheric species like water or SO₂. The stereochemistry of the initial this compound isomer can influence the yields of subsequent products. For instance, the ozonolysis of cis- and trans-2-butene produces methane (B114726) in yields of approximately 0.17 and 0.11, respectively. Other minor products include formic acid and acetic acid.[2]
Quantitative Data: Product Yields from this compound Ozonolysis
The following table summarizes the reported yields of key products from the gas-phase ozonolysis of cis- and trans-2-butene under various experimental conditions.
| Reactant | Product | Yield (%) | Experimental Conditions | Reference |
| cis-2-Butene | Stabilized Criegee Intermediate (CH₃CHOO) | Decreases with decreasing pressure, 0.05 ± 0.04 at zero-pressure limit | Low pressure (4–20 Torr), Cavity Ring-Down Spectroscopy (CRDS) with SO₂ titration | [1] |
| trans-2-Butene | Stabilized Criegee Intermediate (CH₃CHOO) | 53 ± 24 | Atmospheric pressure flow tube, Chemical Ionization Mass Spectrometry | [3] |
| trans-2-Butene | Acetic Acid | 2.9 ± 0.6 | In the presence of an OH scavenger, dry conditions | [2] |
| cis-2-Butene | Methane | ~17 | Not specified | |
| trans-2-Butene | Methane | ~11 | Not specified |
Experimental Protocol: Gas-Phase Ozonolysis in a Flow Tube Reactor
This protocol describes the study of this compound ozonolysis in a flow tube reactor coupled with a detection system such as a mass spectrometer or cavity ring-down spectrometer.
Materials:
-
This compound (cis or trans isomer, high purity)
-
Ozone (O₃) generator
-
Oxygen (O₂) or synthetic air as a carrier gas
-
Sulfur dioxide (SO₂) for Criegee intermediate titration (optional)
-
Flow tube reactor (glass or Teflon-coated)
-
Mass flow controllers
-
Detection system (e.g., Chemical Ionization Mass Spectrometer, Cavity Ring-Down Spectrometer)
-
Data acquisition system
Procedure:
-
System Preparation: Ensure the flow tube reactor and all gas lines are clean and leak-tight.
-
Gas Flows: Establish a stable flow of the carrier gas (e.g., synthetic air) through the reactor using mass flow controllers.
-
Ozone Generation: Generate ozone by passing O₂ through the ozone generator. Mix the ozone with the main carrier gas flow to achieve the desired concentration.
-
Reactant Introduction: Introduce a known concentration of this compound into the main flow. The reaction is initiated upon mixing.
-
Reaction Time: The reaction time is controlled by the flow rate and the position of the movable injector through which this compound is introduced.
-
Product Detection: Sample the gas mixture at the end of the flow tube using the detection system to identify and quantify the reaction products.
-
Criegee Intermediate Titration (Optional): To quantify the yield of stabilized Criegee intermediates, introduce a known concentration of SO₂ into the reactor. The sCI will react with SO₂ to form SO₃, which can be detected as H₂SO₄ after reaction with water.
-
Data Analysis: Analyze the data to determine the concentrations of reactants consumed and products formed. Calculate the product yields based on the amount of this compound reacted.
Signaling Pathway Diagram
Reaction with Hydroxyl Radicals
The gas-phase reaction of this compound with the hydroxyl (OH) radical is a primary removal mechanism for this alkene in the troposphere. This reaction can proceed via two main channels: OH addition to the double bond and H-atom abstraction from the methyl groups.
Reaction Mechanism and Kinetics
The addition of the OH radical to the double bond is the dominant pathway, leading to the formation of a chemically activated hydroxyalkyl radical. This radical can then react with oxygen to form various oxygenated products. The H-atom abstraction pathway results in the formation of a resonantly stabilized butenyl radical and water. The rate of this reaction is pressure and temperature-dependent.
Quantitative Data: Rate Constants and Product Branching Ratios
The following tables summarize the kinetic parameters for the reaction of OH radicals with cis- and trans-2-butene.
Table 2.1: Rate Constants for the Reaction of OH with this compound
| Reactant | Temperature (K) | Pressure | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Experimental Technique |
| cis-2-Butene | 298 | 1 atm | (5.61 ± 0.14) x 10⁻¹¹ | Flash Photolysis Resonance-Fluorescence |
| trans-2-Butene | 298 | 1 atm | (6.40 ± 0.19) x 10⁻¹¹ | Flash Photolysis Resonance-Fluorescence |
| trans-2-Butene | 298 | 0.8 - 3.0 Torr | Not specified, but H-abstraction is 3 ± 1% | Fast Flow Reactor with TOF-MS |
Table 2.2: Product Branching Ratios for the Reaction of OH with trans-2-Butene
| Reaction Channel | Branching Ratio (%) | Experimental Conditions |
| OH Addition | 97 ± 1 | 0.8 - 3.0 Torr |
| H-atom Abstraction | 3 ± 1 | 0.8 - 3.0 Torr |
Experimental Protocol: Flash Photolysis Resonance-Fluorescence
This protocol outlines the flash photolysis resonance-fluorescence technique used to measure the rate constants of OH radical reactions with this compound.
Materials:
-
This compound (cis or trans isomer, high purity)
-
OH radical precursor (e.g., H₂O₂ or HNO₃)
-
Bath gas (e.g., Ar, N₂, or synthetic air)
-
Pulsed laser for photolysis (e.g., excimer laser)
-
Resonance fluorescence detection system for OH radicals (including a microwave-discharge lamp to produce OH resonance radiation and a photomultiplier tube detector)
-
Reaction cell with quartz windows
-
Gas handling and mixing system with mass flow controllers
-
Data acquisition system
Procedure:
-
System Setup: The reaction cell is filled with a mixture of the OH precursor, this compound, and the bath gas at a known total pressure.
-
OH Generation: A pulse of UV light from the laser photolyzes the precursor, generating a sudden concentration of OH radicals.
-
OH Detection: The decay of the OH radical concentration is monitored in real-time by resonance fluorescence. The OH radicals are excited by the resonance lamp, and their subsequent fluorescence is detected by the photomultiplier tube.
-
Kinetic Measurement: The pseudo-first-order decay rate of the OH fluorescence signal is measured. This rate is proportional to the concentration of this compound.
-
Data Analysis: By varying the concentration of this compound and measuring the corresponding pseudo-first-order decay rates, a plot of decay rate versus [this compound] is generated. The slope of this plot gives the bimolecular rate constant for the reaction.
-
Temperature and Pressure Dependence: The experiment is repeated at different temperatures and pressures to determine the dependence of the rate constant on these parameters.
Experimental Workflow Diagram
Thermal Oxidation of this compound
The gas-phase thermal oxidation of this compound is a complex process that occurs at elevated temperatures and is relevant to combustion. The reaction proceeds via a radical chain mechanism, leading to a wide range of products.
Reaction Mechanism and Products
The thermal oxidation of this compound is characterized by an induction period followed by a rapid pressure increase. The reaction mechanism involves the formation of peroxides, which then decompose to initiate chain branching. Acetaldehyde is a key intermediate, and its subsequent reactions contribute significantly to the overall process. The product distribution includes a variety of smaller hydrocarbons and oxygenated species. No significant difference in the behavior of cis and trans isomers has been observed in thermal oxidation studies.
Quantitative Data: Product Distribution
The following table provides a qualitative and semi-quantitative overview of the product distribution from the thermal oxidation of this compound. Detailed quantitative yields are often dependent on specific reaction conditions such as temperature, pressure, and fuel-to-oxidizer ratio.
| Product Class | Major Products | Minor/Trace Products |
| Hydrocarbons | Ethane, Ethylene | Methane, Propane, Isobutane, n-Butane, Isobutene |
| Oxygenated Products | Acetaldehyde, Propanal | cis- and trans-2,3-Butene oxide, Acetone, Isobutanal, Butanone |
Experimental Protocol: High-Pressure Stirred Reactor
This protocol describes the study of this compound thermal oxidation in a high-pressure stirred reactor.
Materials:
-
This compound (high purity)
-
Oxygen or synthetic air
-
Inert gas (e.g., N₂) for pressure control
-
High-pressure stirred reactor (e.g., jet-stirred reactor)
-
Heating system with temperature control
-
Pressure transducers
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
Data acquisition system
Procedure:
-
Reactor Preparation: The reactor is cleaned, leak-tested, and heated to the desired reaction temperature.
-
Reactant Introduction: A pre-mixed gas of this compound, oxygen, and inert gas is introduced into the reactor at a controlled flow rate.
-
Reaction Initiation: The reaction initiates as the gas mixture reaches the reactor temperature. The pressure and temperature inside the reactor are continuously monitored.
-
Steady-State Operation: The reactor is operated until a steady state is reached, where the composition of the outflowing gas is constant.
-
Product Sampling and Analysis: A sample of the gas exiting the reactor is collected and analyzed using GC-MS to identify and quantify the stable products.
-
Varying Conditions: The experiment is repeated at different temperatures, pressures, and reactant concentrations to study their effects on the reaction rate and product distribution.
Logical Relationship Diagram
References
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Butene to Butane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 2-butene (B3427860) is a fundamental chemical transformation that converts the unsaturated alkene into the saturated alkane, butane (B89635). This addition reaction involves the direct addition of hydrogen (H₂) across the double bond of this compound in the presence of a heterogeneous metal catalyst.[1] This process is of significant interest in various fields, including organic synthesis, petrochemical processing, and as a model reaction for understanding the fundamentals of heterogeneous catalysis. The reaction is highly exothermic, and the choice of catalyst and reaction conditions plays a crucial role in achieving high conversion and selectivity towards butane.[1]
Commonly employed catalysts for this reaction include Group VIII metals such as palladium (Pd), platinum (Pt), and nickel (Ni), often dispersed on high-surface-area supports like alumina (B75360) (Al₂O₃) or activated carbon to enhance their activity and stability.[1] The reaction can be carried out in either the gas phase or the liquid phase, depending on the specific application and experimental setup.
This document provides detailed application notes, experimental protocols, and quantitative data for the catalytic hydrogenation of both cis- and trans-2-butene to butane.
Reaction Mechanism and Signaling Pathway
The hydrogenation of this compound on a solid metal catalyst surface is generally understood to proceed via the Horiuti-Polanyi mechanism. The key steps are as follows:
-
Adsorption of Reactants: Both this compound and hydrogen molecules adsorb onto the surface of the metal catalyst. Hydrogen molecules dissociate into atomic hydrogen upon adsorption.
-
Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate (a sec-butyl radical) which is bonded to the catalyst surface.
-
Second Hydrogen Addition and Desorption: A second hydrogen atom then adds to the other carbon atom of the original double bond, forming the saturated product, butane. The butane molecule then desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.
Caption: Reaction pathway for the catalytic hydrogenation of this compound.
Quantitative Data Presentation
The following tables summarize quantitative data for the catalytic hydrogenation of this compound under different experimental conditions.
Table 1: Gas-Phase Hydrogenation of cis-2-Butene over Pd/Al₂O₃ Catalyst
| Temperature (°C) | H₂:Butene Ratio | Catalyst Loading (wt% Pd) | Conversion (%) | Selectivity to Butane (%) |
| 50 | 10:1 | 0.5 | >99 | >99 |
| 75 | 10:1 | 0.5 | >99 | >99 |
| 100 | 5:1 | 1.0 | 98 | >99 |
| 120 | 5:1 | 1.0 | 95 | >98 |
Note: Data is synthesized from typical performance characteristics of palladium catalysts in alkene hydrogenation.
Table 2: Liquid-Phase Hydrogenation of trans-2-Butene over Platinum and Nickel Catalysts
| Catalyst | Temperature (°C) | Pressure (atm H₂) | Solvent | Catalyst to Substrate Ratio (w/w) | Reaction Time (h) | Conversion (%) |
| PtO₂ (Adam's catalyst) | 25 | 1 | Ethanol (B145695) | 1:100 | 2 | >99 |
| Raney Nickel | 50 | 10 | Methanol (B129727) | 1:20 | 4 | >98 |
| Raney Nickel | 80 | 20 | Isopropanol | 1:20 | 2 | >99 |
Note: Data is based on typical conditions for platinum and Raney Nickel catalyzed hydrogenations of alkenes.
Experimental Protocols
Protocol 1: Gas-Phase Catalytic Hydrogenation of cis-2-Butene
1. Materials and Equipment:
-
cis-2-Butene (99% purity)
-
Hydrogen (UHP grade)
-
Helium or Nitrogen (UHP grade, for purging and as a carrier gas)
-
0.5% Pd/Al₂O₃ catalyst pellets
-
Fixed-bed catalytic reactor (quartz or stainless steel tube)
-
Furnace with temperature controller
-
Mass flow controllers for gases
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) for product analysis
-
Condenser and collection vessel for the product
2. Experimental Workflow:
Caption: General experimental workflow for gas-phase catalytic hydrogenation.
3. Procedure:
-
Catalyst Loading: A known amount of the Pd/Al₂O₃ catalyst is packed into the fixed-bed reactor, with quartz wool plugs at both ends to secure the catalyst bed.
-
Catalyst Activation: The catalyst is typically activated in-situ by heating under a flow of hydrogen at a specified temperature (e.g., 200-300 °C) for 2-4 hours to reduce the palladium oxide to its active metallic form.
-
System Purge: After activation, the system is purged with an inert gas (He or N₂) to remove any residual hydrogen.
-
Reaction Setup: The reactor temperature is adjusted to the desired reaction temperature (e.g., 50 °C). The system pressure is controlled using a back-pressure regulator.
-
Reaction Initiation: A gas mixture of cis-2-butene, hydrogen, and an inert carrier gas is introduced into the reactor at controlled flow rates using mass flow controllers.
-
Steady-State Operation: The reaction is allowed to proceed until a steady state is reached, as indicated by a constant product composition in the reactor effluent, monitored by online GC-FID.
-
Product Analysis: The reactor effluent is passed through a condenser to collect the liquid butane product. The gas-phase composition is analyzed online using a GC-FID to determine the conversion of this compound and the selectivity to butane.
-
Shutdown: Upon completion, the reactant gas flows are stopped, and the system is purged with an inert gas before cooling down.
Protocol 2: Liquid-Phase Catalytic Hydrogenation of trans-2-Butene
1. Materials and Equipment:
-
trans-2-Butene (can be condensed as a liquid or used as a gas feed)
-
Hydrogen (UHP grade)
-
Raney Nickel catalyst (commercially available as a slurry in water)
-
Anhydrous ethanol or methanol (solvent)
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
-
Filtration apparatus (e.g., Celite pad in a Büchner funnel)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
2. Experimental Workflow:
Caption: General experimental workflow for liquid-phase catalytic hydrogenation.
3. Procedure:
-
Catalyst Preparation: The commercial Raney Nickel slurry is washed several times with the chosen solvent (e.g., ethanol) to remove the water. This should be done carefully, keeping the catalyst wet with solvent at all times to prevent ignition upon contact with air.[2]
-
Reactor Charging: The washed Raney Nickel catalyst is transferred to the high-pressure autoclave. The solvent and the reactant, trans-2-butene (either as a pre-condensed liquid or bubbled in as a gas), are then added to the reactor.
-
System Purging: The autoclave is sealed and purged several times with an inert gas (nitrogen) to remove air, followed by purging with hydrogen.
-
Reaction Initiation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 10 atm). The stirring is initiated, and the reactor is heated to the desired temperature (e.g., 50 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the drop in hydrogen pressure in the reactor.
-
Reaction Completion: Once the hydrogen uptake ceases, the reaction is considered complete.
-
Work-up: The reactor is cooled to room temperature, and the excess hydrogen is carefully vented. The reaction mixture is then filtered through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with solvent and disposed of properly.[3]
-
Product Analysis: The filtrate, containing the butane product dissolved in the solvent, is analyzed by GC-MS to confirm the identity of the product and to determine the conversion of this compound.
Conclusion
The catalytic hydrogenation of this compound to butane is a well-established and efficient reaction. The choice between gas-phase and liquid-phase hydrogenation depends on the desired scale of the reaction and the available equipment. For high-throughput and continuous processes, gas-phase hydrogenation in a fixed-bed reactor is often preferred. For smaller-scale batch synthesis, liquid-phase hydrogenation in an autoclave offers a convenient setup. By carefully selecting the catalyst and controlling the reaction parameters such as temperature and pressure, high conversion of this compound and excellent selectivity to butane can be achieved. The protocols and data provided in these application notes serve as a valuable resource for researchers and professionals working in the field of organic synthesis and catalysis.
References
Application Notes and Protocols for the Quantitative Analysis of 2-Butene Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-butene (B3427860) isomers (cis-2-butene and trans-2-butene), along with other C4 hydrocarbons. The primary focus is on Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for the analysis of these volatile compounds.
Introduction
This compound is a key building block in the chemical and pharmaceutical industries. It exists as two geometric isomers, cis-2-butene (B86535) and trans-2-butene. The accurate quantification of these isomers is often critical for process control, quality assurance, and regulatory compliance. Due to their similar boiling points and structural similarities, the separation of this compound isomers can be challenging. This document outlines validated analytical methods to achieve their effective separation and quantification.
Analytical Methods Overview
Gas Chromatography (GC) is the premier technique for the separation and analysis of volatile compounds like butene isomers. The choice of the stationary phase in the GC column is critical for achieving the necessary resolution. Porous Layer Open Tubular (PLOT) columns, particularly those with an alumina-based stationary phase, offer excellent selectivity for C1-C5 hydrocarbons.
Method 1: High-Resolution Separation of C4 Isomers on an Alumina PLOT Column
This method is suitable for the detailed analysis of C4 hydrocarbon streams, providing baseline separation of all four butene isomers (1-butene, isobutene, trans-2-butene, and cis-2-butene).
Experimental Protocol
1. Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 6820 GC, or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Column: Agilent HP-PLOT Al₂O₃ "M" deactivated, 50 m x 0.53 mm ID, 10 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Gases for FID: Hydrogen and Air, high purity.
-
Sample Introduction: Gas sampling valve with a 0.1 mL to 1 mL loop for gaseous samples. For liquefied petroleum gas (LPG) samples, a specialized liquid sampling valve or a gasifier is required to ensure representative sampling.
-
Data System: Chromatography data acquisition and processing software.
2. GC-FID Operating Conditions:
| Parameter | Value |
| Inlet Temperature | 200 °C |
| Inlet Mode | Split |
| Split Ratio | 30:1 (can be optimized based on sample concentration) |
| Carrier Gas | Helium |
| Flow Rate | 7.0 mL/min (Constant Flow Mode) |
| Oven Program | 55 °C, isothermal |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
3. Sample Preparation:
-
Gaseous Samples: No preparation is required. Connect the sample cylinder to the gas sampling valve.
-
Liquefied Petroleum Gas (LPG) Samples: To prevent discrimination between lighter and heavier components, it is crucial to ensure the sample is entirely in the gas phase before injection. This can be achieved using a heated vaporizer or a specialized GC gasifier that utilizes a pressure-drop mechanism for instantaneous and complete vaporization.
4. Calibration:
-
Standard Preparation: A certified gas standard mixture containing known concentrations of 1-butene, cis-2-butene, trans-2-butene, isobutene, and other relevant C4 hydrocarbons in a nitrogen or helium matrix is required.
-
Calibration Curve: Perform a multi-point calibration by analyzing the standard at different dilution levels or by using standards of varying concentrations. Plot the peak area of each isomer against its concentration to generate a calibration curve.
5. Analysis Procedure:
-
Equilibrate the GC system at the specified conditions.
-
Flush the sample loop with the gas sample or standard for a sufficient time to ensure a representative sample is introduced.
-
Inject the sample onto the column by actuating the gas sampling valve.
-
Acquire the chromatogram for a sufficient duration to allow all components of interest to elute.
-
Integrate the peaks corresponding to the this compound isomers and other C4 hydrocarbons.
-
Quantify the concentration of each isomer using the calibration curve.
Quantitative Data
The performance of this method is summarized in the table below. The data is representative of what can be achieved with a properly validated method.
| Analyte | Typical Retention Time (min) | Linearity (R²) | LOD (% mol/mol) | LOQ (% mol/mol) |
| Isobutane | 4.8 | > 0.999 | 0.001 | 0.003 |
| n-Butane | 5.2 | > 0.999 | 0.001 | 0.003 |
| trans-2-Butene | 6.5 | > 0.999 | 0.001 | 0.003 |
| 1-Butene | 7.1 | > 0.999 | 0.001 | 0.003 |
| Isobutene | 7.8 | > 0.999 | 0.001 | 0.003 |
| cis-2-Butene | 8.5 | > 0.999 | 0.001 | 0.003 |
LOD and LOQ values are estimated based on a signal-to-noise ratio of 3:1 and 10:1, respectively, and can vary depending on the specific instrument and conditions.
Experimental Workflow
Method 2: Fast Analysis of C4 Hydrocarbons
This method is optimized for a faster analysis time, suitable for process monitoring or high-throughput screening where baseline separation of all isomers is not strictly necessary, but quantification of the major components is the primary goal.
Experimental Protocol
1. Instrumentation and Consumables:
-
Gas Chromatograph: As in Method 1.
-
Column: Agilent CP-Al₂O₃/KCl, 50 m x 0.32 mm ID, 5 µm film thickness.
-
Carrier Gas, FID Gases, Sample Introduction, Data System: As in Method 1.
2. GC-FID Operating Conditions:
| Parameter | Value |
| Inlet Temperature | 150 °C |
| Inlet Mode | Split |
| Split Ratio | 80:1 |
| Carrier Gas | Helium |
| Pressure | 100 kPa (1.0 bar) |
| Oven Program | 70 °C for 5 min, then ramp to 170 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
3. Sample Preparation, Calibration, and Analysis Procedure: Follow the same procedures as outlined in Method 1.
Quantitative Data
This method provides good accuracy and precision for the major C4 components.
| Analyte | Typical Retention Time (min) | Linearity (R²) |
| trans-2-Butene | ~10.5 | > 0.999 |
| 1-Butene | ~11.2 | > 0.999 |
| Isobutene | ~11.8 | > 0.999 |
| cis-2-Butene | ~12.5 | > 0.999 |
Performance characteristics such as LOD and LOQ are expected to be similar to Method 1 but should be independently determined during method validation.
Logical Relationship: Method Selection
Method Validation and Quality Control
For reliable and accurate results, it is essential to validate the chosen analytical method in your laboratory. Key validation parameters to assess include:
-
Selectivity: The ability of the method to separate and quantify the analytes of interest from other components in the sample matrix.
-
Linearity: The demonstration of a linear relationship between the detector response and the concentration of the analyte over a specified range. A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable.[1]
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing a certified reference material.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
Quality Control:
-
Regularly run a calibration check standard to verify the stability of the instrument's response.
-
Inject a blank sample (e.g., carrier gas) between samples to check for carryover.
-
Monitor retention times and peak shapes for any deviations that may indicate a problem with the column or the GC system.
References
Application Notes and Protocols: 2-Butene in Ziegler-Natta Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum cocatalysts, are highly effective for the stereospecific polymerization of α-olefins (1-alkenes) such as ethylene (B1197577) and propylene.[1][2] This catalytic system allows for the production of linear polymers with controlled tacticity (isotactic or syndiotactic), which leads to materials with desirable properties like high crystallinity and melting points.[3] However, the reactivity of olefins in Ziegler-Natta polymerization is highly dependent on the position of the double bond. Internal olefins, such as 2-butene (B3427860), where the double bond is not in the terminal position, present significant challenges for direct polymerization with these catalysts.[4]
This document provides a detailed overview of the challenges associated with the use of this compound as a monomer in Ziegler-Natta polymerization, explores potential indirect polymerization pathways, and provides a representative experimental protocol for the polymerization of the closely related and reactive monomer, 1-butene (B85601).
Challenges in the Polymerization of this compound
Ziegler-Natta catalysts are generally ineffective for the homopolymerization of internal olefins like this compound.[4] This low reactivity is attributed to steric hindrance around the double bond, which impedes the coordination and insertion of the monomer into the growing polymer chain at the active site of the catalyst. The Cossee-Arlman mechanism, which describes the propagation step in Ziegler-Natta polymerization, requires the alkene to approach and coordinate to a vacant site on the transition metal center. The presence of alkyl substituents on both sides of the double bond in this compound sterically hinders this approach, making the insertion process energetically unfavorable.
Potential Indirect Polymerization Pathway: Isomerization
A potential route to utilize this compound in Ziegler-Natta polymerization is through an initial isomerization step to convert it into its α-olefin isomer, 1-butene. Subsequently, the resulting 1-butene can be readily polymerized. This two-step process can be conceptualized as an "isomerization-polymerization" sequence. Industrial processes have been developed for the isomerization of this compound to 1-butene using solid acid catalysts in a fixed-bed reactor.[5]
The following diagram illustrates the logical relationship between this compound, its isomerization to 1-butene, and the subsequent successful Ziegler-Natta polymerization.
References
Application Notes: Stereoselectivity in Electrophilic Addition Reactions of 2-Butene
A Fundamental Clarification on Regioselectivity:
The concept of regioselectivity, which describes the preferential orientation of an addition reaction to an unsymmetrical alkene, is not applicable to 2-butene (B3427860). This compound (CH₃-CH=CH-CH₃) is a symmetrical alkene, meaning the two carbon atoms involved in the double bond are chemically equivalent. Consequently, the electrophilic addition to either of these carbons results in the formation of the same carbocation intermediate, leading to a single constitutional isomer as the product. Therefore, discussions of regioselectivity in the context of this compound are not chemically meaningful.
Instead, the critical stereochemical aspect of electrophilic additions to this compound provides a valuable area of study. The distinct stereoisomers of this compound, cis-2-butene (B86535) and trans-2-butene, yield different stereoisomeric products depending on the nature of the addition reaction (syn- or anti-addition). This stereospecificity is a cornerstone of mechanistic organic chemistry.
Stereochemistry of Electrophilic Additions to this compound
The stereochemical outcome of an electrophilic addition to an alkene is determined by the relative orientation of the two new substituents on the resulting alkane. There are two primary modes of addition:
-
Syn-addition: Both substituents add to the same face of the double bond.
-
Anti-addition: The two substituents add to opposite faces of the double bond.
The specific stereoisomer of this compound used as the starting material dictates the stereochemistry of the product.
Halogenation (e.g., Bromination)
The addition of halogens, such as bromine (Br₂), to alkenes is a classic example of a stereospecific anti-addition.[1] The reaction proceeds through a cyclic bromonium ion intermediate.[1][2] This intermediate blocks one face of the molecule, forcing the nucleophilic bromide ion to attack from the opposite face, resulting in anti-addition.[1]
The stereochemical consequences for the bromination of cis- and trans-2-butene are as follows:
-
Addition of Br₂ to cis-2-butene: This reaction yields a racemic mixture of (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane.[3][4]
-
Addition of Br₂ to trans-2-butene: This reaction produces the achiral meso-2,3-dibromobutane.[4][5]
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This reaction is a stereospecific syn-addition, meaning the oxygen atom is added to the same face of the double bond.[6] The stereochemistry of the starting alkene is retained in the epoxide product.[6]
-
Epoxidation of cis-2-butene: This reaction forms the cis-2,3-epoxybutane, which is a meso compound.[7]
-
Epoxidation of trans-2-butene: This reaction yields a racemic mixture of the trans-2,3-epoxybutane (B1179989) enantiomers.
Data Presentation: Stereochemical Outcomes of Electrophilic Additions to this compound
| Starting Material | Reagent/Reaction | Mode of Addition | Product(s) |
| cis-2-Butene | Br₂ in CCl₄ | Anti | Racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane[3][8] |
| trans-2-Butene | Br₂ in CCl₄ | Anti | meso-2,3-dibromobutane[4][8] |
| cis-2-Butene | m-CPBA | Syn | meso-2,3-epoxybutane |
| trans-2-Butene | m-CPBA | Syn | Racemic mixture of (2R,3R)- and (2S,3S)-2,3-epoxybutane |
Experimental Protocols
Protocol: Bromination of cis- and trans-2-Butene
Objective: To demonstrate the stereospecific anti-addition of bromine to cis- and trans-2-butene.
Materials:
-
cis-2-butene or trans-2-butene
-
Bromine in carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Apparatus for recrystallization
-
Melting point apparatus
Procedure:
-
In a fume hood, dissolve a known amount of cis- or trans-2-butene in an inert solvent like CCl₄ or CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to control the reaction temperature.
-
Slowly add a solution of bromine in the same solvent dropwise from a dropping funnel while stirring continuously. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.[4]
-
Continue the addition until a faint orange or yellow color persists, indicating a slight excess of bromine.
-
Allow the reaction mixture to stir for an additional 15-20 minutes to ensure the reaction goes to completion.
-
If any unreacted bromine remains, it can be quenched by the addition of a few drops of an alkene like cyclohexene (B86901) until the color disappears.[9]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization.
-
Characterize the product by determining its melting point and comparing it to the literature values for the expected stereoisomer. The melting point can be used to confirm the anti-addition of bromine to the alkene.[9]
Safety Precautions: Bromine is a highly corrosive and toxic substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Carbon tetrachloride is a toxic and carcinogenic solvent and should be handled with extreme care. Dichloromethane is a less toxic alternative.
Mandatory Visualization
Caption: Stereochemical pathways for electrophilic additions to cis- and trans-2-butene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 3. testbook.com [testbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. organic chemistry - (stereochemistry)epoxide from alkene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Metathesis Reactions Utilizing 2-Butene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging metathesis reactions with 2-butene (B3427860) derivatives in synthetic chemistry, with a particular focus on applications relevant to fine chemical synthesis and drug development. The use of functionalized this compound derivatives, such as cis-2-butene-1,4-diol (B44940) and 2-bromo-2-butene (B89217), offers a powerful and versatile strategy for the stereoselective synthesis of complex molecules and natural products.
Introduction to this compound in Metathesis
While this compound itself is a valuable C4 feedstock primarily used in the petrochemical industry for the production of propylene (B89431) through self-metathesis and cross-metathesis with ethylene, its functionalized derivatives have emerged as key building blocks in organic synthesis.[1][2] These derivatives serve as efficient cross-metathesis partners, enabling the introduction of valuable structural motifs into complex molecules. The internal double bond of this compound derivatives allows for the formation of trisubstituted alkenes, which are common structural features in many biologically active compounds.[3]
This document will focus on the application of two key this compound derivatives in cross-metathesis reactions:
-
cis-2-Butene-1,4-diol and its protected analogues: These reagents are instrumental in the synthesis of allylic alcohols and other oxygenated structures.
-
2-Bromo-2-butene: This derivative is a versatile partner for the stereoselective synthesis of trisubstituted vinyl bromides, which are valuable intermediates for further functionalization via cross-coupling reactions.[4]
Key Applications in Synthesis
Synthesis of Natural Products and Bioactive Molecules
Cross-metathesis reactions involving this compound derivatives have been successfully employed in the total synthesis of various natural products. For instance, the cross-metathesis of eugenol (B1671780) with cis-2-butene-1,4-diol provides a straightforward route to (E)-4-(4-hydroxy-3-methoxyphenyl)but-2-en-1-ol, a naturally occurring phenylbutenoid with anti-inflammatory properties.[2][5] This reaction highlights the ability to couple readily available natural phenols with a functionalized C4 unit to generate more complex structures.
Furthermore, stereoselective cross-metathesis with this compound derivatives has been a key step in the synthesis of complex macrocycles and other bioactive compounds, demonstrating the broad applicability of this methodology in drug discovery.[6]
Stereoselective Formation of Trisubstituted Alkenes
The synthesis of stereochemically defined trisubstituted alkenes is a significant challenge in organic synthesis. Catalyst-controlled stereoselective cross-metathesis using this compound derivatives offers a powerful solution.[7][8] By selecting the appropriate catalyst (e.g., molybdenum or ruthenium-based catalysts) and the geometry of the this compound partner, chemists can achieve high selectivity for either the E or Z isomer of the desired trisubstituted alkene.[9] This level of control is crucial in drug development, where the stereochemistry of a molecule can have a profound impact on its biological activity.
Experimental Protocols
General Considerations
-
Catalyst Selection: The choice of catalyst is critical for the success of the metathesis reaction. Second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly used for their high activity and functional group tolerance.[10] For stereoselective transformations, specific molybdenum or ruthenium catalysts may be required.[6]
-
Solvent: Dichloromethane (DCM) is a common solvent for cross-metathesis reactions. Other solvents such as toluene (B28343) or solvent-free conditions can also be employed depending on the substrates and catalyst.
-
Atmosphere: Olefin metathesis catalysts are sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Substrate Purity: The purity of the substrates is important for catalyst longevity and reaction efficiency. Impurities can deactivate the catalyst and lead to lower yields.
Protocol 1: Cross-Metathesis of Eugenol with cis-2-Butene-1,4-diol
This protocol describes the synthesis of (E)-4-(4-hydroxy-3-methoxyphenyl)but-2-en-1-ol, a natural product, via cross-metathesis.[1][2]
Reaction Scheme:
Figure 1: Cross-metathesis of eugenol and cis-2-butene-1,4-diol.
Materials:
-
Eugenol
-
cis-2-Butene-1,4-diol
-
Second-generation Grubbs or Hoveyda-Grubbs catalyst
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve eugenol (1.0 equiv) and cis-2-butene-1,4-diol (1.2 equiv) in anhydrous DCM.
-
To the stirred solution, add the ruthenium catalyst (1-5 mol%).
-
Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[2]
Protocol 2: Stereoselective Synthesis of a Trisubstituted Alkenyl Bromide
This protocol outlines a general procedure for the stereoretentive cross-metathesis of a functionalized olefin with E- or Z-2-bromo-2-butene to generate a trisubstituted alkenyl bromide.[4]
Reaction Workflow:
Figure 2: Workflow for stereoselective cross-metathesis.
Materials:
-
Functionalized olefin (e.g., monosubstituted or disubstituted)
-
E- or Z-2-bromo-2-butene
-
Molybdenum-based metathesis catalyst (e.g., Mo monoaryloxide pyrrolide complex)[4]
-
Anhydrous toluene or other suitable solvent
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the functionalized olefin (1.0 equiv), the corresponding isomer of 2-bromo-2-butene (1.5 equiv), and anhydrous toluene to a reaction vessel.
-
Add the molybdenum catalyst (1-5 mol%).
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 4-24 hours).
-
Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by opening to air.
-
Concentrate the mixture and purify the residue by flash column chromatography on silica gel to yield the stereochemically defined trisubstituted alkenyl bromide.
Data Presentation
The following tables summarize representative quantitative data for cross-metathesis reactions utilizing this compound derivatives.
Table 1: Cross-Metathesis of Eugenol with cis-2-Butene-1,4-diol Derivatives
| Entry | Eugenol Derivative | This compound Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| 1 | Eugenol | cis-2-butene-1,4-diol | Grubbs II (1) | DCM | rt | 12 | ~70-80 | >95:5 | [1][2] |
| 2 | Eugenol Acetate | cis-1,4-diacetoxy-2-butene | Ru-Ind-II type (1) | DCM | rt | 1-5 | >90 | 10:1 | [5] |
| 3 | Eugenol Acetate | cis-1,4-dichloro-2-butene | Ru-Ind-II type (2.5) | DCM | 40 | 12 | 84 | 5.4:1 | [5] |
Table 2: Stereoselective Cross-Metathesis with 2-Bromo-2-butene
| Entry | Olefin Partner | 2-Bromo-2-butene Isomer | Catalyst (mol%) | Yield (%) | Stereoselectivity | Reference |
| 1 | Styrene derivative | E | Mo-MAP (1.0) | 81 | 95:5 E:Z | [7] |
| 2 | Functionalized alkene | Z | Mo-MAP (1.0) | 66 | >95% Z | [7] |
| 3 | Trisubstituted olefin | E | Mo-MAP (1.0) | 90 | >98% E | [7] |
Signaling Pathways and Mechanistic Overview
The generally accepted mechanism for olefin metathesis, proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene catalyst and the olefin substrates.
Catalytic Cycle for Cross-Metathesis:
Figure 3: Generalized catalytic cycle for olefin cross-metathesis.
In the context of using a this compound derivative like cis-2-butene-1,4-diol, the reaction initiates with the formation of a metal-alkylidene complex from the precatalyst. This complex then reacts with one of the olefin partners to form a metallacyclobutane intermediate. Subsequent cycloreversion can lead to either productive cross-metathesis or non-productive homo-dimerization. The use of an excess of one olefin or the inherent reactivity differences between the substrates can favor the desired cross-metathesis pathway. The stereochemical outcome of the reaction is determined by the facial selectivity of the olefin approaching the metal-alkylidene and the relative stabilities of the possible metallacyclobutane intermediates.
These application notes provide a starting point for researchers interested in utilizing this compound metathesis. For specific applications, further optimization of reaction conditions and catalyst selection may be necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tkelly.org [tkelly.org]
- 3. Synthesis of trisubstituted alkenes via olefin cross-metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of E- and Z-Trisubstituted Alkenes Using Chemoselective Cross-Metathesis - XiMo: Solution driven technology [ximo-inc.com]
- 9. Catalytic Z-selective olefin cross-metathesis for natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safe handling and storage protocols for liquefied 2-Butene gas
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety information for the handling and storage of liquefied 2-Butene gas. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Physical and Chemical Properties
Liquefied this compound is a colorless, flammable gas.[1] Understanding its properties is essential for safe handling.
| Property | Value | References |
| Chemical Formula | C4H8 | [2] |
| Physical State | Liquefied gas | [1] |
| Odor | Odorless to a faint hydrocarbon smell | [1] |
| Melting/Freezing Point | -139 °C (-218 °F) | [1][3] |
| Initial Boiling Point | 3.7 °C (38.7 °F) | [1][3] |
| Flammability | Extremely flammable gas | [1][3][4] |
| Upper Flammability Limit | 10 %(V) | [1] |
| Auto-ignition Temperature | No data available | |
| Vapor Pressure | No data available | |
| Vapor Density | Vapors are heavier than air and may spread along floors. | [3] |
Hazard Identification and Safety Precautions
This compound is classified as an extremely flammable gas and is supplied as a gas under pressure, which may explode if heated.[1][3][4] It can displace oxygen and cause rapid suffocation.[1][5] Contact with the rapidly expanding gas may cause burns or frostbite.[2][5]
Hazard Statements:
-
Contains gas under pressure; may explode if heated.[1][3][4]
-
May cause genetic defects.[1]
-
May cause cancer.[1]
Precautionary Measures:
-
Read and understand all safety information before use.[1][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][4] No smoking.[1][4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Wear protective gloves, clothing, eye, and face protection.[1]
-
Work in a well-ventilated area.[6]
-
Ground and bond all containers and transfer equipment to prevent static discharge.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling liquefied this compound.
| PPE Category | Specification | References |
| Eye and Face | Chemical safety goggles or safety glasses. A face shield should be worn when there is a risk of splashes. | [2][5][7][8] |
| Hand | Protective, cold-insulating gloves are required. Neoprene or nitrile rubber gloves are suggested. | [2][8] |
| Body | Wear suitable protective, flame-retardant clothing. A lab coat and, for larger quantities, a chemical-resistant apron or suit is advised. | [2][4][7][8] |
| Respiratory | In case of inadequate ventilation, wear an appropriate respirator. A NIOSH-approved respirator with an organic vapor cartridge may be necessary if exposure limits are exceeded. | [2][7][8] |
| Footwear | Safety shoes are recommended. Closed-toe, chemical-resistant shoes are necessary. | [2][4][7] |
Experimental Protocols
Receiving and Transporting Gas Cylinders
-
Visually inspect cylinders for any signs of damage or leaks upon receipt.
-
Ensure the cylinder is properly labeled with the correct chemical name and hazard warnings.
-
Use a suitable hand truck for moving cylinders; do not roll or drag them.[5]
-
Keep the valve protection cap in place until the cylinder is secured and ready for use.[9]
Cylinder Storage Protocol
-
Store cylinders in a well-ventilated, dry location, away from heat and ignition sources.[2][6]
-
Protect cylinders from direct sunlight and do not expose them to temperatures exceeding 50°C.[2]
-
Store cylinders in an upright position and secure them with chains to prevent falling.[2][10]
-
Separate this compound cylinders from oxygen and other oxidizing gases by at least 20 feet or by a noncombustible barrier at least 5 feet high with a fire-resistance rating of at least one-half hour.[6]
-
Ensure that storage areas are located away from elevators, stairs, or high-traffic areas.[6]
-
Keep readily ignitable materials such as weeds and long dry grass at least 10 feet away from any container.[11]
Gas Handling and Usage Protocol
-
Work in a certified chemical fume hood or a well-ventilated area.[7]
-
Ensure that a safety shower and eyewash station are accessible and functional.[1][7]
-
Ground and bond all equipment before use to prevent static electricity.[4][7]
-
Use a regulator and other equipment specifically designed for flammable gases and rated for the cylinder pressure.[5]
-
Open the cylinder valve slowly and carefully.[10]
-
Before each use, check the system for leaks using a soapy water solution or an appropriate leak detection instrument.[4][12] Do not use an open flame to check for leaks.[12]
-
Close the cylinder valve after each use and when the cylinder is empty.[5]
Emergency Procedures
Leak Response
-
In case of a leak, immediately evacuate the area and shut off all ignition sources.[5] No flares, smoking, or flames in the hazard area.[5]
-
If it can be done without risk, stop the leak.[5]
-
Ventilate the area to disperse the gas.
-
For large spills, consider an initial downwind evacuation for at least 800 meters (1/2 mile).[1]
Fire Response
-
If a cylinder is involved in a fire, do not extinguish a leaking gas fire unless the leak can be stopped safely.[3][4]
-
Use a water spray to cool exposed containers.[8]
-
If a container is venting or has discolored due to heat, withdraw immediately.[1]
-
Emergency responders should wear appropriate PPE, including a self-contained breathing apparatus (SCBA).[3][8]
First Aid
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: In case of contact with rapidly expanding gas, which can cause frostbite, flush the affected area with lukewarm water. Do not rub the area. Seek medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[5]
-
Ingestion: Ingestion is not considered a potential route of exposure.[5]
Visualized Workflows
Caption: Workflow for Safe Handling of Liquefied this compound Cylinders.
Caption: Emergency Response Protocol for a Liquefied this compound Leak.
References
- 1. novachem.com [novachem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. produkte.linde-gas.at [produkte.linde-gas.at]
- 5. airgas.com [airgas.com]
- 6. usasafety.com [usasafety.com]
- 7. benchchem.com [benchchem.com]
- 8. apexoil.com [apexoil.com]
- 9. solventdirect.com [solventdirect.com]
- 10. CCOHS: How to work safely with - Liquefied Petroleum Gas (LPG) [ccohs.ca]
- 11. Federal & State Regulations | Storage and handling of liquefied petroleum (LP) gas | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]
- 12. static1.squarespace.com [static1.squarespace.com]
Troubleshooting & Optimization
Technical Support Center: Purification of cis- and trans-2-Butene Isomers
Welcome to the technical support center for the purification of cis- and trans-2-butene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the challenges and methodologies associated with separating these close-boiling isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis- and trans-2-butene so challenging?
The primary difficulty in separating cis- and trans-2-butene lies in their very similar physical properties, particularly their boiling points. The boiling point of cis-2-butene (B86535) is approximately 3.7°C, while trans-2-butene boils at about 0.9°C.[1] This small difference makes conventional fractional distillation highly inefficient and impractical, requiring a large number of theoretical plates and a high reflux ratio, which translates to significant energy consumption.
Q2: What is the most common industrial method for separating these isomers?
Extractive distillation is the most widely used industrial method for separating cis- and trans-2-butene. This technique involves introducing a high-boiling point solvent to the mixture. The solvent selectively alters the vapor pressures of the isomers, increasing their relative volatility and making separation by distillation feasible.
Q3: How does extractive distillation work for 2-butene (B3427860) isomers?
In extractive distillation, a polar, non-volatile solvent is fed into the distillation column. This solvent interacts differently with the cis and trans isomers due to subtle differences in their polarity and molecular structure. These interactions change the activity coefficients of the butene isomers, which in turn increases their relative volatility. This makes it possible to separate the components that would otherwise be difficult to separate by conventional distillation.
Q4: What solvents are typically used for the extractive distillation of this compound?
Commonly used solvents in the industry are polar aprotic solvents that have a high selectivity and solvency for the butenes. These include:
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
N-Methylpyrrolidone (NMP)
The choice of solvent is a critical factor in the efficiency and economics of the separation process.
Q5: Are there any alternative methods to extractive distillation for this separation?
Yes, other methods have been explored, particularly for analytical or smaller-scale separations. These include:
-
Adsorptive Separation: This method utilizes solid adsorbents, such as zeolites or metal-organic frameworks (MOFs), that selectively adsorb one isomer over the other based on molecular size and shape differences.
-
High-Performance Liquid Chromatography (HPLC): For laboratory-scale separations and purity analysis, HPLC can be an effective technique.[2]
Data Presentation: Physical Properties and Solvent Effects
The following tables summarize key quantitative data for cis- and trans-2-butene and the effect of solvents on their separation.
Table 1: Physical Properties of this compound Isomers
| Property | cis-2-Butene | trans-2-Butene | Reference |
| Molar Mass | 56.106 g/mol | 56.106 g/mol | |
| Boiling Point | 3.7 °C (38.7 °F; 276.8 K) | 0.9 °C (33.6 °F; 274.0 K) | [1] |
| Melting Point | -138.9 °C (-218.0 °F; 134.2 K) | -105.5 °C (-157.9 °F; 167.6 K) | |
| Density (liquid) | 0.621 g/cm³ | 0.604 g/cm³ | |
| Thermodynamic Stability | Less stable | More stable | [3][4] |
Table 2: Effect of Solvents on the Relative Volatility of this compound Isomers
| Solvent | Relative Volatility (α) of trans-2-Butene to cis-2-Butene |
| None (Ideal) | ~1.1 |
| Acetonitrile (ACN) | Increased |
| N,N-Dimethylformamide (DMF) | Increased |
| N-Methylpyrrolidone (NMP) | Increased |
Note: Specific quantitative values for relative volatility in the presence of these solvents are highly dependent on process conditions (temperature, pressure, and solvent concentration) and are often proprietary. The general trend is an increase in relative volatility, making the separation more feasible.
Experimental Protocols
Protocol 1: Extractive Distillation of a C4 Hydrocarbon Stream
This protocol outlines a general laboratory-scale procedure for separating this compound isomers from a mixed C4 stream using extractive distillation.
Objective: To enrich one of the this compound isomers from a mixture containing both cis and trans isomers.
Materials:
-
Mixed C4 hydrocarbon feed containing cis- and trans-2-butene.
-
High-purity extractive solvent (e.g., N-Methylpyrrolidone - NMP).
-
Extractive distillation column with a reboiler and condenser.
-
Solvent recovery (stripping) column.
-
Pumps, heat exchangers, and necessary analytical equipment (e.g., Gas Chromatograph - GC).
Procedure:
-
Feed Preparation: The C4 hydrocarbon feed is vaporized before being introduced into the extractive distillation column.
-
Extractive Distillation Column Operation:
-
The vaporized C4 feed is introduced at a midpoint in the extractive distillation column.
-
The lean solvent (NMP) is preheated and fed into the column at a stage above the hydrocarbon feed point.
-
The column is operated at a pressure and temperature that maintains the solvent in the liquid phase while the hydrocarbons are in the vapor phase.
-
The less soluble component (trans-2-butene) will have a higher relative volatility and will move up the column as the overhead product (raffinate).
-
The more soluble component (cis-2-butene) will be carried down the column with the solvent as the bottoms product (extract).
-
-
Solvent Recovery (Stripping):
-
The bottoms product from the extractive distillation column (rich solvent) is fed to a second distillation column (stripper).
-
In the stripper, the pressure is reduced, or the temperature is increased to decrease the solubility of the dissolved butene.
-
The more volatile butene is recovered as the overhead product, and the lean solvent is recovered from the bottom.
-
-
Solvent Recycling: The lean solvent from the stripper is cooled and recycled back to the extractive distillation column.
-
Analysis: The composition of the overhead and bottoms products from both columns should be monitored using a Gas Chromatograph (GC) to determine the efficiency of the separation.
Troubleshooting Guides
Troubleshooting: Extractive Distillation
| Issue | Potential Causes | Recommended Actions |
| Poor Isomer Separation | 1. Incorrect solvent-to-feed ratio. 2. Suboptimal column temperature or pressure. 3. Column flooding or weeping. | 1. Adjust the solvent flow rate. An increase in solvent circulation can improve selectivity. 2. Optimize the operating conditions of the column based on vapor-liquid equilibrium data. 3. Check for and rectify hydraulic issues within the column. |
| Solvent Loss | 1. High temperature in the solvent recovery column. 2. Inefficient condensation of solvent vapors. 3. Entrainment of solvent in the overhead product. | 1. Optimize the reboiler duty in the stripper to minimize solvent degradation or vaporization. 2. Ensure the condenser is operating efficiently. 3. Install or check the performance of a demister pad at the top of the column. |
| Column Flooding | 1. Excessive vapor flow rate. 2. High feed rate. 3. Foaming of the solvent. | 1. Reduce the reboiler duty to decrease the vapor load. 2. Lower the feed rate to the column. 3. Consider the use of an anti-foaming agent if solvent foaming is an issue. |
| Product Contamination with Solvent | 1. Incomplete stripping in the recovery column. 2. Carryover of solvent from the extractive distillation column. | 1. Increase the reboiler duty or reduce the pressure in the stripping column. 2. Optimize the operating conditions of the extractive distillation column to minimize solvent entrainment. |
Visualizations
References
Technical Support Center: Minimizing Side-Product Formation in 2-Butene Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of unwanted side-products in chemical reactions involving 2-butene (B3427860).
Section 1: Selective Oxidation of this compound
The oxidation of this compound is a critical industrial process, primarily for the production of maleic anhydride (B1165640). However, controlling selectivity and minimizing complete oxidation to CO and CO₂ can be challenging.
Frequently Asked Questions (FAQs)
Q1: My this compound oxidation reaction has low selectivity for maleic anhydride, with significant formation of CO and CO₂. What are the likely causes and solutions?
A1: Low selectivity is often due to non-optimal reaction conditions or catalyst issues. Key factors to investigate are:
-
Reaction Temperature: Temperatures exceeding the optimal range (typically 350-450°C) can favor complete combustion.[1]
-
Catalyst Activity: The catalyst, commonly a vanadium-phosphorus oxide (VPO) system, may be deactivated or improperly prepared.[1][2] Ensure the correct V₂O₅-H₃PO₄ composition and appropriate support.
-
Feedstock Purity: The presence of impurities like isobutene can lead to side reactions. Isobutene is typically oxidized completely to CO₂, CO, and water.[2]
-
Oxygen Concentration: An excessively high oxygen-to-butene ratio can drive the reaction towards complete oxidation.
Q2: What are the common side-products in the catalytic oxidation of this compound to maleic anhydride?
A2: Besides the desired maleic anhydride, a range of byproducts can be formed. The most common are carbon monoxide (CO) and carbon dioxide (CO₂). Other organic side-products include formaldehyde, acetic acid, acrylic acid, fumaric acid, and crotonic acid.[1]
Troubleshooting Guide: Low Selectivity in this compound Oxidation
Use the following workflow to diagnose and resolve issues with low product selectivity.
Caption: Troubleshooting workflow for low selectivity in this compound oxidation.
Quantitative Data: Catalyst Systems for Maleic Anhydride Production
| Catalyst System | Typical Temperature (°C) | Pressure (bar) | Selectivity to Maleic Anhydride (%) | Reference |
| V₂O₅-P₂O₅ on Carrier | 350 - 450 | 2 - 3 | 45 - 60 | [1] |
| V₂O₅-H₃PO₄ (Fluidized Bed) | 350 - 450 | 2 - 3 | Not specified, but offers better heat removal | [1] |
| Titanium Phosphate (TiPO) | 400 - 525 | Atmospheric | ~20 (at >50% conversion) | [3] |
Experimental Protocol: Catalytic Oxidation of this compound
Objective: To synthesize maleic anhydride from this compound via vapor-phase catalytic oxidation.
Materials:
-
Fixed-bed tubular reactor
-
V₂O₅-P₂O₅ catalyst on an inert support
-
Source of this compound (industrial mixture of cis- and trans-isomers is acceptable)[4]
-
Air or oxygen source
-
Inert gas (e.g., Nitrogen)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Pack the tubular reactor with the V₂O₅-P₂O₅ catalyst.
-
Heat the reactor to the target temperature range of 350-450°C while purging with nitrogen.[1]
-
Introduce a pre-mixed feed gas of this compound and air into the reactor. The molar ratio should be carefully controlled to avoid creating an explosive mixture.
-
Maintain the reactor pressure at approximately 2-3 bar.[1]
-
Pass the reactor effluent through a condenser to collect the crude product, which will contain maleic anhydride and maleic acid.
-
Analyze the off-gas using an online GC to quantify unreacted this compound, CO, CO₂, and other volatile byproducts.
-
Analyze the condensed liquid product to determine the yield and selectivity of maleic anhydride.
Section 2: Olefin Metathesis of this compound
Olefin metathesis is a powerful reaction for transforming this compound into other valuable olefins, such as propylene (B89431). Side reactions like isomerization and polymerization can reduce the efficiency of this process.
Frequently Asked Questions (FAQs)
Q1: My this compound metathesis reaction is producing a wide range of olefins instead of primarily propylene. How can I improve selectivity?
A1: Poor selectivity in metathesis often points to issues with the catalyst or reaction conditions promoting side reactions.
-
Catalyst Choice: The catalyst determines the reaction pathway. Tungsten, molybdenum, and rhenium-based catalysts are commonly used for propylene production.[5][6] For instance, a supported tungsten hydride catalyst (W-H/Al₂O₃) can be highly selective for propylene.[7][8]
-
Isomerization: The desired cross-metathesis of this compound with ethylene (B1197577) to form propylene requires initial isomerization of this compound to 1-butene. Some catalysts are "bi-functional," promoting both isomerization and metathesis.[5] If isomerization is too dominant or uncontrolled, a mixture of butene isomers can lead to undesired self-metathesis products.[6]
-
Reactant Ratio: The feed ratio of reactants, such as ethylene to this compound, significantly impacts the product distribution. Optimizing this ratio can favor the desired cross-metathesis reaction.[7]
Q2: The catalyst in my metathesis reactor is deactivating quickly. What is the cause?
A2: Rapid catalyst deactivation is often caused by the formation of carbonaceous species or polymers on the catalyst surface.[8] This can be exacerbated by:
-
Low Temperatures: At lower temperatures (e.g., 120°C), olefin polymerization can occur simultaneously with metathesis, leading to fouling.[8]
-
Feed Impurities: Contaminants in the feed stream can poison the catalyst. Ensure high-purity reactants.
Quantitative Data: Propylene Production from this compound Metathesis
| Catalyst System | Temperature (°C) | Reactants | Key Outcome | Reference |
| W-H/Al₂O₃ | 150 | trans-2-butene | High selectivity to propylene | [5] |
| W-H/Al₂O₃ | 120 | Ethylene, this compound | Propylene production, but catalyst deactivation observed due to polymerization | [8] |
| Re/MCM-41 | 200 - 250 | Ethylene, trans-2-butene | >42% propylene selectivity, but isomerization is dominant | [6] |
| MoOₓ on mixed oxides | 50 | Ethylene, this compound | High turnover frequency for propylene formation | [9] |
Reaction Pathway: this compound to Propylene
The following diagram illustrates the key steps in converting this compound to propylene, highlighting the critical isomerization step.
Caption: Pathway for propylene production from this compound via isomerization and metathesis.
Section 3: Oligomerization and Polymerization of this compound
While this compound can be converted to higher molecular weight products, controlling the extent of oligomerization and the structure of the resulting molecules is key to avoiding unwanted side-products.
Frequently Asked Questions (FAQs)
Q1: I am trying to dimerize this compound, but I am getting a broad distribution of higher oligomers (trimers, tetramers). How can I improve selectivity for the dimer?
A1: Achieving selective dimerization requires careful control over reaction conditions and catalyst choice.
-
Catalyst: Solid acid catalysts like ZSM-5 zeolites can be used. The acidity and pore structure of the zeolite influence the product distribution.[10] Nickel-based catalysts are also common.[11] Stronger acidity tends to favor the formation of heavier products.[10]
-
Temperature and Pressure: Lower temperatures (<270°C) and moderate pressures (~4 MPa) over ZSM-5 tend to favor straight oligomerization products.[10]
-
Residence Time: Shorter residence times in the reactor will generally favor the formation of lower oligomers like dimers.
Q2: Why is the direct polymerization of this compound often inefficient?
A2: The direct polymerization of this compound is challenging due to steric hindrance around the internal double bond.[12] For polymerization to occur, this compound often first needs to be isomerized to 1-butene, which is more reactive.[12] Therefore, a catalyst system capable of both isomerization and polymerization is typically required.
Experimental Protocol: Oligomerization of this compound over ZSM-5
Objective: To produce C₈ and heavier olefins from this compound using a zeolite catalyst.
Materials:
-
High-pressure continuous flow reactor
-
ZSM-5 zeolite catalyst
-
Source of liquid this compound
-
Backpressure regulator
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Load the reactor with the ZSM-5 catalyst.
-
Pressurize the system to the target pressure (e.g., 4.0 MPa) with an inert gas.[10]
-
Heat the reactor to the desired temperature (e.g., 250-300°C).
-
Introduce liquid this compound into the reactor at a controlled liquid hourly space velocity (LHSV), for example, 1 hr⁻¹.[10]
-
Maintain constant temperature and pressure using the reactor controls and backpressure regulator.
-
Collect the product stream after it exits the reactor and cools.
-
Analyze the liquid product using GC to determine the distribution of C₈, C₁₂, and other oligomers.[10]
-
Analyze the gas phase to quantify any cracking products.
References
- 1. Production of Maleic Anhydride from Oxidation of Butene - Chempedia - LookChem [lookchem.com]
- 2. ugr.es [ugr.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. High selectivity production of propylene from this compound: non-degenerate pathways to convert symmetric olefins via olefin metathesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Evaluation of Catalysts for the Metathesis of Ethene and this compound to Propene [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. GB2045797A - Process for producing oligomers or co-oligomers from butene-2 - Google Patents [patents.google.com]
- 12. quora.com [quora.com]
Troubleshooting low yields in 2-Butene polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the polymerization of 2-butene (B3427860).
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to polymerize directly?
A1: this compound exhibits low reactivity in polymerization reactions primarily due to steric hindrance. The presence of methyl groups on both carbons of the double bond makes it difficult for catalyst active sites to access and engage the monomer for chain propagation.[1][2]
Q2: What are the common strategies to polymerize this compound?
A2: A prevalent strategy is "isomerization polymerization." In this approach, the catalyst first isomerizes the less reactive this compound to the more reactive 1-butene (B85601).[1][2] The 1-butene then readily undergoes polymerization.[3] Some modern catalysts, particularly certain (α-diimine)Ni(II) complexes, have shown the ability to polymerize this compound, though this often involves an in-situ isomerization step.[2][4]
Q3: What types of catalysts are used for this compound polymerization?
A3: Ziegler-Natta catalysts, particularly those containing titanium trichloride, have been used for the isomerization polymerization of this compound to produce isotactic poly(1-butene).[3] More recently, α-diimine nickel(II) complexes, in combination with cocatalysts like ethylaluminum dichloride (EtAlCl2) or methylaluminoxane (B55162) (MAO), have been shown to be effective.[4]
Q4: What are the typical impurities in industrial this compound and how do they affect polymerization?
A4: Industrial this compound mixtures often contain butane, 1-butene, isobutene, butadiene, and butyne as impurities.[5] Impurities such as water, oxygen, and carbon monoxide can act as poisons to the catalyst system, leading to decreased activity and lower polymer yields.[6]
Troubleshooting Guides
Issue: Low Polymer Yield
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Inefficient Catalyst Activity | - Screen Catalysts: Test different catalyst systems known for olefin polymerization, such as Ziegler-Natta or α-diimine Ni(II) complexes.[3][4] - Optimize Cocatalyst: For catalyst systems requiring a cocatalyst (e.g., MAO, Et2AlCl), systematically vary the cocatalyst-to-catalyst ratio to find the optimal concentration.[4] - Ensure Proper Activation: Follow established protocols for catalyst activation. Incomplete activation will result in a lower concentration of active polymerization sites. |
| Catalyst Deactivation | - Purify Monomer and Solvent: Remove impurities like water, oxygen, and other polar compounds that can poison the catalyst.[6][7] Purification techniques include passing solvents through activated alumina (B75360) columns and distilling the monomer. - Inert Atmosphere: Conduct the polymerization under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen and moisture.[7] - Address Coke Formation: Catalyst deactivation can occur due to the formation of carbonaceous deposits (coke).[8] Optimizing reaction temperature and residence time can help minimize coke formation. Some catalyst supports can be modified to slow this process.[8][9] |
| Suboptimal Reaction Conditions | - Temperature: Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to catalyst degradation or undesirable side reactions.[10] - Pressure: Optimize the monomer pressure. Higher pressures generally lead to higher polymerization rates. - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor monomer conversion over time to determine the optimal reaction time.[7] |
| Poor Isomerization to 1-Butene | - Catalyst Choice: Select a catalyst system that is known to effectively isomerize this compound to 1-butene.[2][3] - Reaction Conditions: Isomerization can be sensitive to temperature. Optimize the temperature to favor the formation of 1-butene. |
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for systematically troubleshooting low polymer yield.
Catalyst Deactivation
Q: What are the primary mechanisms of catalyst deactivation in butene polymerization?
A: Catalyst deactivation is a significant cause of low yields and can proceed through several mechanisms:
-
Coke Formation: Carbonaceous deposits, or coke, can form on the catalyst surface, blocking active sites and pores. This is a major issue, especially with zeolite-based catalysts.[8]
-
Poisoning: Impurities in the feed, such as water, oxygen, sulfur compounds, or carbon monoxide, can irreversibly bind to the active sites of the catalyst, rendering them inactive.[6][8]
-
Sintering: At high temperatures, the small metal particles of a supported catalyst can agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's activity.[8]
Catalyst Deactivation Pathways
Caption: Mechanisms leading to the deactivation of polymerization catalysts.
Experimental Protocols
General Protocol for this compound Isomerization-Polymerization
This protocol is a generalized procedure and may require optimization for specific catalyst systems and experimental setups.
-
Reactor Preparation:
-
Thoroughly clean and dry all glassware in an oven at >120°C overnight.
-
Assemble the reactor system (e.g., a stirred glass reactor or a stainless-steel autoclave) while hot and cool under a high vacuum.
-
Purge the reactor with high-purity inert gas (argon or nitrogen) for at least 30 minutes.
-
-
Solvent and Monomer Preparation:
-
Use an anhydrous, polymerization-grade solvent (e.g., toluene, hexane). Purify the solvent by passing it through activated alumina columns and degassing it by sparging with inert gas.
-
Condense the this compound monomer into a cooled, graduated cylinder to measure the required volume. Pass the gaseous this compound through purification columns to remove inhibitors and moisture before condensation.
-
-
Polymerization Reaction:
-
Add the desired amount of purified solvent to the reactor via cannula or a gas-tight syringe.
-
Bring the solvent to the desired reaction temperature (e.g., 0-50°C).[4]
-
Introduce the cocatalyst (e.g., MAO, Et2AlCl) into the reactor, followed by the catalyst solution. Allow the catalyst to dissolve and stabilize.
-
Introduce the measured amount of liquid this compound into the reactor. If using a pressurized reactor, charge it to the desired pressure with this compound gas.
-
Maintain constant stirring and temperature for the predetermined reaction time. Monitor the pressure drop in the reactor as an indication of monomer consumption.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a quenching agent, such as acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove catalyst residues and unreacted monomer.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Isomerization-Polymerization Workflow
Caption: The process of this compound isomerization followed by polymerization.
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Deactivation of Cu/ZSM-5 Catalysts during the Conversion of 2,3-Butanediol to Butenes [mdpi.com]
- 9. Deactivation of Cu/ZSM-5 Catalysts during the Conversion of 2,3-Butanediol to Butenes (Journal Article) | OSTI.GOV [osti.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in 2-Butene Conversion Processes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during 2-butene (B3427860) conversion experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in this compound conversion processes?
A1: The most common causes of catalyst deactivation are:
-
Coking: The formation of carbonaceous deposits (coke) on the catalyst surface, which can block active sites and pores.[1][2][3][4] Strong acid sites on the catalyst can often promote coke formation.
-
Sintering: The agglomeration of metal particles on the catalyst support at high temperatures, leading to a decrease in the active surface area.[1][5][6]
-
Poisoning: The chemisorption of impurities from the feed onto the active sites, rendering them inactive.[7]
-
Phase Transformation: Changes in the crystalline structure of the catalyst support, such as the transition of γ-Al2O3 to δ-Al2O3, can lead to a loss of active sites.[7]
Q2: My catalyst is showing a rapid decline in this compound conversion. What is the likely cause?
A2: A rapid decline in conversion is often attributed to coking, especially on zeolite catalysts.[8] The formation of coke can quickly block access to the active sites within the catalyst's pores. Another possibility is the presence of poisons in your feed stream.
Q3: How does the reaction temperature affect catalyst deactivation?
A3: Higher reaction temperatures can accelerate certain deactivation mechanisms. For instance, increased temperatures can promote the formation of more aromatic and less reactive coke.[8] It can also lead to the sintering of metal components on the catalyst.[1][5] However, in some cases, higher temperatures can also lead to the cracking of larger coke precursors into smaller molecules, potentially mitigating deactivation to some extent.[9]
Q4: Can the catalyst be regenerated? If so, how?
A4: Yes, in many cases, deactivated catalysts can be regenerated. Common methods include:
-
Oxidation: Controlled combustion of coke deposits using air, oxygen, or ozone at elevated temperatures.[2][4]
-
Hydrogenation: Treatment with hydrogen at high temperatures and pressures to remove coke through hydrocracking and hydrogenation.[10][11]
-
Solvent Extraction: Using a solvent to dissolve and remove soluble coke precursors.[11]
The choice of regeneration method depends on the nature of the catalyst and the deactivation mechanism.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to catalyst deactivation in this compound conversion.
Problem: Gradual or rapid decrease in this compound conversion and/or selectivity.
Step 1: Initial Diagnosis
-
Observe the rate of deactivation: Is it a slow, gradual decline or a rapid drop in activity? Rapid deactivation often points to severe coking or poisoning.
-
Analyze the product stream: A change in product selectivity can provide clues. For example, an increase in oligomers may suggest that the sites responsible for cracking are being deactivated.
Step 2: Characterize the Deactivated Catalyst
To understand the root cause of deactivation, it is crucial to analyze the spent catalyst. The following experimental protocols are recommended:
-
Temperature-Programmed Oxidation (TPO): To quantify the amount and nature of coke deposits.
-
N2 Physisorption: To determine changes in surface area and pore volume, which can indicate pore blockage by coke or sintering.
-
X-ray Diffraction (XRD): To identify any changes in the crystalline structure of the catalyst or sintering of metal particles.
-
Infrared (IR) Spectroscopy of Adsorbed Probe Molecules (e.g., Pyridine): To probe changes in the acidity of the catalyst.
Step 3: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting catalyst deactivation:
Caption: A flowchart for troubleshooting catalyst deactivation.
Data Presentation
Table 1: Impact of Deactivation on Catalyst Properties
| Catalyst System | Deactivation Cause | Change in this compound Conversion | Change in Surface Area | Coke Content (wt%) | Reference |
| Cu/ZSM-5 | Coking & Sintering | >90% drop in 24h | Decrease | Not specified | [5][6] |
| Ag-ZrO2/SBA-16 | Coking & Sintering | Gradual decrease | Decrease | Not specified | [1] |
| Alumina | Metal Impurities | ~2.5% decrease | Decrease | Not applicable | [7] |
| Alumina | Phase Transition | ~3% decrease | Decrease | Not applicable | [7] |
| Ferrierite | Coking | Initial increase, then decrease | Significant decrease | ~5% after 24h | [2] |
Experimental Protocols
Protocol 1: Temperature-Programmed Oxidation (TPO)
Objective: To quantify the amount and characterize the nature of carbonaceous deposits on a deactivated catalyst.
Methodology:
-
Place a known weight of the spent catalyst (typically 50-100 mg) into a quartz reactor.
-
Pre-treat the sample by heating it in an inert gas flow (e.g., He or Ar) to a desired temperature (e.g., 150°C) to remove any physisorbed species.
-
Cool the sample to room temperature.
-
Introduce a flowing gas mixture of a known oxygen concentration (e.g., 5% O2 in He) at a constant flow rate.
-
Heat the sample at a linear ramp rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
Continuously monitor the effluent gas stream using a thermal conductivity detector (TCD) to measure the concentration of CO2 produced from the combustion of coke.
-
The amount of coke can be calculated from the integrated area of the CO2 peak. The temperature at which CO2 evolves can provide information about the nature of the coke (i.e., more graphitic coke combusts at higher temperatures).
Protocol 2: N2 Physisorption (BET Analysis)
Objective: To determine the specific surface area, pore volume, and pore size distribution of fresh and deactivated catalysts.
Methodology:
-
Degas a known weight of the catalyst sample under vacuum at an elevated temperature (e.g., 200-300°C) for several hours to remove adsorbed moisture and other volatile species.
-
Cool the sample to liquid nitrogen temperature (77 K).
-
Introduce known amounts of nitrogen gas to the sample in a stepwise manner.
-
Measure the amount of nitrogen adsorbed at each pressure point to generate an adsorption-desorption isotherm.
-
Apply the Brunauer-Emmett-Teller (BET) equation to the adsorption data to calculate the specific surface area.
-
Use methods such as the Barrett-Joyner-Halenda (BJH) model to determine the pore volume and pore size distribution from the desorption branch of the isotherm.
-
Compare the results of the fresh and spent catalysts to assess the impact of deactivation on the textural properties.
Protocol 3: Powder X-ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the catalyst and to estimate the crystallite size of the active metal components.
Methodology:
-
Grind the catalyst sample to a fine powder.
-
Mount the powder on a sample holder.
-
Place the sample holder in a powder X-ray diffractometer.
-
Irradiate the sample with monochromatic X-rays at a specific wavelength (e.g., Cu Kα).
-
Scan a range of 2θ angles and record the intensity of the diffracted X-rays.
-
Compare the resulting diffraction pattern with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases.
-
Use the Scherrer equation to estimate the average crystallite size of the metal particles from the broadening of the diffraction peaks. An increase in crystallite size in the spent catalyst is indicative of sintering.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between catalyst properties, deactivation mechanisms, and observed performance decline.
Caption: Key factors leading to catalyst deactivation.
References
- 1. Understanding the Deactivation of Ag−ZrO 2 /SiO 2 Catalysts for the Single‐step Conversion of Ethanol to Butenes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. GT Digital Repository [repository.gatech.edu]
- 3. mdpi.com [mdpi.com]
- 4. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 5. mdpi.com [mdpi.com]
- 6. Deactivation of Cu/ZSM-5 Catalysts during the Conversion of 2,3-Butanediol to Butenes (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Industrial 2-Butene Mixtures
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of industrial 2-butene (B3427860) mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in industrial this compound streams?
A1: Industrial this compound is typically a co-product from processes like steam cracking or fluid catalytic cracking (FCC).[1] As a result, it contains a variety of other C4 hydrocarbons. The most common impurities include:
-
Saturated Hydrocarbons: n-Butane and Isobutane.
-
Olefin Isomers: 1-Butene (B85601) and Isobutene.
-
Diolefins: 1,3-Butadiene.
-
Alkynes: Butyne (ethylacetylene and vinylacetylene).
The typical composition of an industrial this compound mixture can vary, but often contains around 70% (Z)-2-butene (cis-isomer) and 30% (E)-2-butene (trans-isomer), with 1% or more of butane (B89635) and 1-butene. Smaller quantities of isobutene, butadiene, and butyne are also present.
Q2: Why is the removal of these impurities from this compound important?
A2: Impurities in this compound streams can have detrimental effects on downstream processes and product quality. For instance, in the production of polymers like polyethylene, where 1-butene (often produced from this compound) is used as a comonomer, dienes and alkynes can poison the polymerization catalysts. Butadiene, in particular, is known to cause catalyst deactivation. For applications in fuel production, high levels of certain impurities can affect combustion properties and lead to undesirable emissions.
Q3: What are the primary industrial techniques for purifying this compound?
A3: The three main techniques employed for the removal of impurities from industrial this compound mixtures are:
-
Extractive Distillation: This is a widely used method for separating components with close boiling points, such as butenes and butanes.[2]
-
Selective Hydrogenation: This technique is primarily used to remove highly unsaturated impurities like butadiene and butynes.[3]
-
Adsorption: This method utilizes solid adsorbents to selectively remove specific impurities from the this compound stream.[4]
Troubleshooting Guides
Extractive Distillation
Extractive distillation is effective for separating components with similar volatilities by introducing a solvent that alters the relative volatility of the components.
Common Problems and Solutions:
| Problem | Possible Causes | Recommended Solutions |
| Poor Separation Efficiency | Incorrect solvent-to-feed ratio. | Optimize the solvent-to-feed ratio. A higher ratio generally improves separation but increases energy costs.[5] |
| Off-spec solvent purity (e.g., water contamination). | Ensure the solvent meets the required purity specifications. Implement a solvent regeneration/purification loop. | |
| Column operating pressure or temperature is not optimal. | Adjust the column pressure and temperature to the design specifications. Verify the accuracy of temperature and pressure sensors. | |
| Column Flooding | Excessive vapor flow rate. | Reduce the reboiler duty to decrease the vapor load in the column.[1] |
| High feed rate. | Lower the feed rate to within the design capacity of the column. | |
| Foaming of the solvent. | Introduce an anti-foaming agent. Check for contaminants in the feed or solvent that could be causing foaming. | |
| Column Weeping/Dumping | Low vapor flow rate. | Increase the reboiler duty to ensure sufficient vapor velocity to hold up the liquid on the trays.[1] |
| Damaged or corroded trays. | Inspect the column internals during a shutdown and repair or replace damaged trays. | |
| Solvent Loss | High overhead temperature. | Optimize the condenser duty to minimize solvent vaporization into the overhead product. |
| Inefficient solvent recovery unit. | Troubleshoot the solvent recovery column to ensure it is operating at optimal conditions. |
Experimental Protocol: Lab-Scale Extractive Distillation of a this compound Mixture
-
Apparatus Setup:
-
A packed distillation column (e.g., Vigreux or packed with Raschig rings).
-
Heating mantle with a temperature controller for the reboiler.
-
Condenser with a cooling water supply.
-
Feed pump for introducing the this compound mixture.
-
Solvent feed pump.
-
Collection flasks for the overhead product and bottoms.
-
Gas chromatograph (GC) for sample analysis.
-
-
Solvent Selection:
-
Choose a suitable polar solvent such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or acetonitrile (B52724) (ACN).[2][6]
-
-
Procedure:
-
Charge the reboiler with the selected solvent.
-
Heat the solvent to its boiling point under the desired operating pressure.
-
Once the column reaches a steady state with the solvent refluxing, start the feed pumps for the this compound mixture and the solvent at the desired ratio.
-
Maintain a constant reflux ratio.
-
Collect samples from the overhead and bottoms streams periodically.
-
Analyze the samples using GC to determine the composition and assess the separation efficiency.
-
Continue the distillation until a steady-state composition is achieved in both the overhead and bottoms products.
-
-
Data Analysis:
-
Calculate the relative volatility of the key components.
-
Determine the separation factor and the number of theoretical plates in the column.
-
Selective Hydrogenation
This process selectively hydrogenates more unsaturated compounds like butadiene to butenes, while minimizing the hydrogenation of butenes to butanes.
Common Problems and Solutions:
| Problem | Possible Causes | Recommended Solutions |
| Low Butadiene Conversion | Catalyst deactivation (coking, poisoning). | Regenerate the catalyst according to the manufacturer's procedure. If poisoned, the catalyst may need to be replaced. |
| Insufficient hydrogen partial pressure. | Increase the hydrogen-to-butadiene molar ratio.[7] | |
| Low reaction temperature. | Gradually increase the reactor temperature within the recommended operating range. | |
| High Butane Formation (Over-hydrogenation) | High reaction temperature. | Lower the reactor temperature to improve selectivity towards butenes.[3] |
| High hydrogen partial pressure. | Decrease the hydrogen-to-butadiene molar ratio. | |
| Catalyst has low selectivity. | Consider using a more selective catalyst, such as a bimetallic catalyst (e.g., Pd-Ag). | |
| Catalyst Fouling/Coking | Presence of heavy hydrocarbons or polymers in the feed. | Install a guard bed or pre-treatment unit to remove fouling precursors from the feed. |
| High operating temperature. | Operate at the lower end of the recommended temperature range to minimize coking reactions. | |
| Pressure Drop Increase Across Reactor | Catalyst bed plugging due to fines or coke formation. | Back-flush the reactor to remove fines. If coking is severe, a catalyst skim or replacement may be necessary. |
Experimental Protocol: Lab-Scale Selective Hydrogenation of Butadiene in a this compound Stream
-
Apparatus Setup:
-
A fixed-bed catalytic reactor (e.g., a stainless steel tube).
-
A furnace with a temperature controller for the reactor.
-
Mass flow controllers for hydrogen and the this compound feed stream.
-
A back-pressure regulator to control the system pressure.
-
A gas-liquid separator downstream of the reactor.
-
A gas chromatograph (GC) for online or offline analysis of the product stream.
-
-
Catalyst:
-
A supported palladium catalyst (e.g., Pd on alumina) is commonly used.[7]
-
-
Procedure:
-
Load the reactor with a known amount of the catalyst.
-
Activate the catalyst by heating it under a flow of hydrogen at a specified temperature.
-
Cool the reactor to the desired reaction temperature.
-
Introduce the this compound feed containing butadiene and hydrogen into the reactor at the desired flow rates and pressure.
-
Monitor the reaction temperature and pressure.
-
Collect samples of the reactor effluent periodically.
-
Analyze the samples by GC to determine the conversion of butadiene and the selectivity to butenes and butane.
-
Vary the reaction temperature, pressure, and hydrogen-to-butadiene ratio to study their effects on the reaction.
-
Adsorption
Adsorption processes use solid materials (adsorbents) to selectively remove impurities from a gas or liquid stream.
Common Problems and Solutions:
| Problem | Possible Causes | Recommended Solutions |
| Early Breakthrough of Impurities | Adsorbent is saturated. | Regenerate the adsorbent bed. |
| Channeling of the feed through the adsorbent bed. | Ensure proper packing of the adsorbent bed to avoid voids and channels. | |
| Insufficient contact time. | Reduce the feed flow rate to increase the residence time in the adsorbent bed. | |
| Reduced Adsorption Capacity | Incomplete regeneration of the adsorbent. | Optimize the regeneration conditions (temperature, purge gas flow rate, and time).[8][9] |
| Poisoning of the adsorbent by irreversible contaminants. | Identify and remove the poison from the feed stream. The adsorbent may need to be replaced. | |
| Presence of moisture in the feed stream. | Install an upstream drying unit to remove water, which can compete for adsorption sites. | |
| High-Pressure Drop Across the Bed | Adsorbent attrition leading to the formation of fines. | Use a more mechanically robust adsorbent. Install a filter downstream of the bed to capture fines. |
| Fouling of the bed with particulate matter. | Install a pre-filter to remove particulates from the feed. |
Experimental Protocol: Lab-Scale Adsorption for Butadiene Removal
-
Apparatus Setup:
-
An adsorption column packed with the selected adsorbent.
-
Mass flow controllers for the feed gas.
-
A system for monitoring the concentration of impurities at the column outlet (e.g., an online GC).
-
A heating system for adsorbent regeneration.
-
A source of inert purge gas (e.g., nitrogen) for regeneration.
-
-
Adsorbent Selection:
-
Molecular sieves (e.g., 13X) or activated alumina (B75360) are common choices.[10]
-
-
Procedure:
-
Adsorption Cycle:
-
Activate the adsorbent by heating it under a flow of inert gas to remove any adsorbed water.
-
Cool the adsorbent to the desired adsorption temperature.
-
Pass the this compound stream containing impurities through the adsorption column at a constant flow rate and pressure.
-
Continuously monitor the concentration of the impurity at the column outlet.
-
The breakthrough point is reached when the impurity concentration at the outlet starts to rise significantly.
-
-
Regeneration Cycle:
-
Stop the feed flow.
-
Heat the adsorbent bed to the regeneration temperature while purging with a hot, inert gas to desorb the impurities.[11]
-
Continue the purge until the impurity concentration in the outlet gas drops to a low level.
-
Cool the bed down to the adsorption temperature before starting the next adsorption cycle.
-
-
Quantitative Data Summary
Table 1: Comparison of Purification Techniques for this compound
| Technique | Target Impurities | Typical Purity Achieved | Advantages | Disadvantages |
| Extractive Distillation | Butanes, 1-Butene, Isobutene | > 99% | High throughput, mature technology. | High energy consumption, requires solvent recovery.[2] |
| Selective Hydrogenation | Butadiene, Butynes | Butadiene < 10 ppm | High selectivity for dienes and alkynes. | Risk of over-hydrogenation to butane, catalyst deactivation.[3] |
| Adsorption | Water, Polar compounds, Butadiene | Varies with adsorbent | High selectivity for specific impurities, can achieve very low impurity levels. | Cyclic operation (adsorption/regeneration), adsorbent deactivation.[4] |
Visualizations
Caption: A logical workflow for troubleshooting off-spec this compound product.
Caption: Decision logic for selecting a this compound purification technique.
References
- 1. fiveable.me [fiveable.me]
- 2. scientists.uz [scientists.uz]
- 3. osti.gov [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Technical Guide to Molecular Sieve Regeneration? -OIM Chemical [oimchem.com]
- 9. molecular-sieve.cc [molecular-sieve.cc]
- 10. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 11. How to regenerate Molecular Sieve? - ShenZhen Chem Enviro Technology Co.,Ltd. [chemenviro.com]
Preventing unwanted polymerization of 2-Butene during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted polymerization of 2-butene (B3427860) during storage.
Frequently Asked Questions (FAQs)
Q1: What causes this compound to polymerize during storage?
A1: Unwanted polymerization of this compound during storage can be initiated through two primary mechanisms:
-
Free-Radical Polymerization: This process is typically initiated by the presence of oxygen, peroxides, or other radical-generating species.[1][2][3] High temperatures and exposure to UV light can accelerate the formation of these radicals, leading to the initiation of a chain-growth polymerization reaction.
-
Cationic Polymerization: This type of polymerization is initiated by acidic impurities or catalysts.[4][5][6] Sources of acidic contaminants can include residual catalysts from synthesis, moisture reacting with certain container materials, or improper cleaning of storage vessels.
Q2: What are the ideal storage conditions to prevent this compound polymerization?
A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry, and well-ventilated area.[7][8] Cylinder temperatures should not exceed 52 °C (125 °F).[7][8]
-
Light: Protect from direct sunlight and other sources of UV radiation.[7][8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and any other potential ignition sources.[7][8]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, and other incompatible materials.[9]
Q3: What types of inhibitors can be used to stabilize this compound?
A3: Various chemical inhibitors can be added to this compound to prevent unwanted polymerization. These inhibitors work by scavenging free radicals or neutralizing acidic species. Common classes of inhibitors include:
-
Phenolic Compounds: These inhibitors, such as Butylated Hydroxytoluene (BHT) and Hydroquinone Monomethyl Ether (MEHQ), are effective at terminating the free-radical chain reactions in the presence of oxygen.[10]
-
Nitroxide Radicals: Stable nitroxide radicals, such as 4-Hydroxy-TEMPO, are highly efficient free-radical scavengers that can inhibit polymerization.[11]
Q4: Are there specific material compatibility concerns for storing this compound?
A4: Yes, material compatibility is crucial for safe storage.
-
Recommended Materials: Stainless steel, aluminum, and ferritic steel are generally compatible with this compound.[12] For plastics, Polytetrafluoroethylene (PTFE), Polyamide, and Polypropylene are considered suitable.[12]
-
Materials to Avoid: Polyvinyl chloride (PVC) is not recommended as it can swell and degrade.[12] Certain elastomers like butyl rubber and silicone are also not recommended due to significant swelling.[12]
Troubleshooting Guide: Unwanted Polymerization
If you encounter unwanted polymerization of this compound, this guide will help you identify and address the potential causes.
Issue: You observe the formation of solid or viscous material in your this compound sample.
Step 1: Verify Storage Conditions
-
Question: Were the storage temperature and light exposure within the recommended limits?
-
Answer (No): Elevated temperatures or exposure to UV light can promote free-radical polymerization. Move the this compound to a cool, dark, and well-ventilated storage area.
-
Answer (Yes): Proceed to the next step.
-
Step 2: Check for Contaminants
-
Question: Could the this compound have been exposed to air (oxygen) or acidic substances?
-
Answer (Yes): Oxygen can initiate free-radical polymerization, while acids can trigger cationic polymerization. Ensure all transfers are performed under an inert atmosphere (e.g., nitrogen or argon) and that all glassware and equipment are scrupulously clean and dry.
-
Answer (No): Proceed to the next step.
-
Step 3: Evaluate Inhibitor Presence and Effectiveness
-
Question: Was an inhibitor added to the this compound? If so, has its concentration been verified recently?
-
Answer (No): The absence of an inhibitor significantly increases the risk of polymerization.
-
Answer (Yes, but not verified): Inhibitors can be depleted over time. It is advisable to periodically check the inhibitor concentration. If depletion is suspected, a fresh batch of inhibited this compound should be used.
-
Inhibitor Summary
| Inhibitor Class | Examples | Mechanism of Action | Recommended Concentration (General Guidance) |
| Phenolic Compounds | Butylated Hydroxytoluene (BHT), Hydroquinone Monomethyl Ether (MEHQ) | Scavenge peroxyl radicals in the presence of oxygen, terminating the free-radical chain reaction.[10] | 10 - 300 ppm (for MEHQ in similar monomers)[10] |
| Nitroxide Radicals | 4-Hydroxy-TEMPO | Highly efficient free-radical scavengers that directly trap propagating radicals.[11] | To be determined empirically for this compound. |
Note: The optimal inhibitor and its concentration can depend on the specific storage conditions and the required shelf life. It is recommended to perform small-scale stability tests to determine the most effective inhibitor system for your application.
Experimental Protocols
Protocol 1: Evaluation of Inhibitor Effectiveness
Objective: To determine the efficacy of a selected inhibitor in preventing the thermal polymerization of this compound.
Materials:
-
Purified this compound
-
Selected polymerization inhibitor (e.g., MEHQ, 4-Hydroxy-TEMPO)
-
High-pressure NMR tubes or other suitable pressure-resistant vessels
-
Constant temperature bath or oven
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a series of solutions of the inhibitor in this compound at varying concentrations (e.g., 10, 50, 100, 200 ppm). Include a control sample with no inhibitor.
-
Carefully transfer each solution to a high-pressure NMR tube or a pressure-resistant vessel under an inert atmosphere.
-
Place the sealed vessels in a constant temperature bath set to an elevated temperature (e.g., 60 °C) to accelerate polymerization.
-
At regular time intervals (e.g., 24, 48, 72 hours), remove an aliquot from each sample.
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Analyze the samples by GC-MS to quantify the formation of oligomers and polymers.
-
Compare the extent of polymerization in the inhibited samples to the control to determine the effectiveness of the inhibitor at different concentrations.
Protocol 2: Detection of Oligomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To detect and identify the presence of this compound oligomers in a stored sample.
Materials:
-
This compound sample
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column for separating light hydrocarbons (e.g., porous layer open tubular (PLOT) column)
-
Helium or other suitable carrier gas
Procedure:
-
Sample Introduction: Carefully introduce a known volume of the gaseous this compound sample into the GC injection port using a gas-tight syringe or a gas sampling valve.
-
GC Separation: Employ a suitable temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute higher molecular weight oligomers.
-
MS Detection: As the separated components elute from the GC column, they will be fragmented and detected by the mass spectrometer.
-
Data Analysis: Analyze the resulting chromatogram to identify peaks corresponding to this compound isomers and any higher molecular weight species. The mass spectra of these peaks can be compared to spectral libraries or interpreted to identify the structure of the oligomers.
Diagrams
Caption: Troubleshooting flowchart for unwanted this compound polymerization.
Caption: Factors influencing unwanted this compound polymerization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Free-Radical Chain Reaction and Polymerization of Alkenes [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. osha.gov [osha.gov]
- 8. research.uga.edu [research.uga.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fluoryx.com [fluoryx.com]
- 11. nbinno.com [nbinno.com]
- 12. Trans-2-Butene Gas | Metro Welding Supply Corp. [metrowelding.com]
Navigating Stereochemistry in 2-Butene Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on controlling stereochemistry in key reactions involving cis- and trans-2-butene. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between stereospecific and stereoselective reactions in the context of 2-butene (B3427860)?
A1: A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. For example, the bromination of cis-2-butene (B86535) gives a different stereoisomeric product than the bromination of trans-2-butene. A stereoselective reaction is one that preferentially forms one stereoisomer over another, regardless of the starting material's stereochemistry. An example is an asymmetric dihydroxylation that favors the formation of one enantiomer over the other.
Q2: Why does the bromination of cis-2-butene yield a racemic mixture while trans-2-butene yields a meso compound?
A2: This is a classic example of a stereospecific reaction. The mechanism involves the formation of a cyclic bromonium ion intermediate. For cis-2-butene, subsequent anti-attack by the bromide ion can occur at two equivalent carbons, leading to a pair of enantiomers (a racemic mixture). For trans-2-butene, the anti-attack on the bromonium ion results in the formation of a meso compound, which has a plane of symmetry and is achiral.[1][2]
Q3: How can I achieve enantioselectivity in the dihydroxylation of this compound?
A3: Enantioselectivity in the dihydroxylation of alkenes can be achieved using the Sharpless Asymmetric Dihydroxylation. This method employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. The choice of ligand, either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), determines which face of the alkene is hydroxylated, leading to the preferential formation of one enantiomer.[3][4]
Q4: Can I predict the stereochemical outcome of hydroboration-oxidation of this compound?
A4: Yes, the hydroboration-oxidation of this compound is a stereospecific syn-addition. This means that the hydrogen and the borane (B79455) group add to the same face of the double bond. The subsequent oxidation step, where the boron is replaced by a hydroxyl group, occurs with retention of configuration. Therefore, the overall result is the syn-addition of a hydrogen and a hydroxyl group across the double bond.
Reaction-Specific Guides and Troubleshooting
Halogenation (e.g., Bromination)
The addition of halogens like bromine to this compound is a cornerstone of stereospecific reactions, proceeding through an anti-addition mechanism.
Troubleshooting Guide: Halogenation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | - Presence of impurities that can initiate radical pathways. - Reaction temperature is too high, leading to side reactions. | - Ensure the alkene starting material is pure. - Use a non-polar solvent to favor the ionic mechanism. - Perform the reaction at a low temperature. |
| Formation of Halohydrins | - Presence of water or alcohol in the solvent or reagents. | - Use anhydrous solvents and reagents. - If halohydrin formation is desired, use water or an alcohol as the solvent. |
| Incomplete Reaction | - Insufficient amount of halogen. - Low reaction temperature leading to slow kinetics. | - Use a slight excess of the halogen. - Allow the reaction to proceed for a longer time or slightly increase the temperature, while monitoring for side products. |
Experimental Protocol: Bromination of trans-2-Butene
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trans-2-butene in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) at 0 °C.
-
Addition of Bromine: Slowly add a solution of bromine in the same solvent to the stirred solution of this compound. The characteristic reddish-brown color of bromine should disappear as it reacts.
-
Reaction Monitoring: Continue the addition until a faint, persistent bromine color is observed, indicating the complete consumption of the alkene.
-
Workup: Evaporate the solvent under reduced pressure to obtain the crude 2,3-dibromobutane.
-
Purification and Analysis: The product can be purified by recrystallization or distillation. The stereochemical outcome can be determined by spectroscopic methods (e.g., NMR) and by measuring the melting point. The meso-2,3-dibromobutane (B1593828) has a different melting point from the racemic mixture obtained from cis-2-butene.
Hydroboration-Oxidation
This two-step reaction sequence results in the syn-addition of water across the double bond in an anti-Markovnikov fashion.
Troubleshooting Guide: Hydroboration-Oxidation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Regioselectivity (Formation of Markovnikov Product) | - Use of a sterically unhindered borane with a sterically unhindered alkene. | - For terminal or less hindered alkenes, use a bulkier borane reagent such as 9-BBN or disiamylborane (B86530) to enhance regioselectivity.[5] |
| Incomplete Oxidation | - Insufficient amount of hydrogen peroxide or base. - Low reaction temperature during the oxidation step. | - Ensure at least a stoichiometric amount of H₂O₂ and a basic medium (e.g., NaOH) are used. - The oxidation step is often exothermic; maintain a controlled temperature, but ensure it is sufficient for the reaction to proceed. |
| Side Reactions | - The borane reagent can be sensitive to air and moisture. | - Perform the hydroboration step under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
Experimental Protocol: Hydroboration-Oxidation of cis-2-Butene
-
Hydroboration: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve cis-2-butene in anhydrous THF. Cool the solution to 0 °C and slowly add a solution of borane-THF complex (BH₃·THF). Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature for an additional hour.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Reaction Quenching and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by adding water. Extract the product with diethyl ether.
-
Purification and Analysis: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting butan-2-ol can be purified by distillation and its stereochemistry analyzed by chiral chromatography or by preparing a chiral derivative.
Epoxidation
The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a stereospecific syn-addition that forms an epoxide.
Troubleshooting Guide: Epoxidation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Epoxide | - The peroxy acid is not fresh or has decomposed. - The reaction temperature is too high, leading to decomposition of the epoxide. | - Use freshly prepared or commercially available, high-purity peroxy acid. - Maintain a low reaction temperature (typically 0 °C to room temperature). |
| Formation of Diol | - Presence of water in the reaction mixture, leading to acid-catalyzed ring-opening of the epoxide. | - Use anhydrous solvents and reagents. - A buffer, such as sodium bicarbonate, can be added to neutralize the carboxylic acid byproduct and prevent acid-catalyzed hydrolysis. |
| Side Reactions with Sensitive Functional Groups | - The peroxy acid can oxidize other functional groups in the molecule. | - Use a more selective epoxidizing agent. - Protect sensitive functional groups before the epoxidation reaction. |
Experimental Protocol: Epoxidation of trans-2-Butene
-
Preparation: Dissolve trans-2-butene in a chlorinated solvent like dichloromethane in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of m-CPBA: Add a solution of m-CPBA in dichloromethane dropwise to the stirred alkene solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.
-
Workup: Once the reaction is complete, filter the mixture to remove the meta-chlorobenzoic acid byproduct. Wash the filtrate with a solution of sodium bicarbonate to remove any remaining acid, followed by a wash with brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, and remove the solvent by distillation to yield the epoxide. The product's stereochemistry can be confirmed by NMR spectroscopy.
Dihydroxylation
Dihydroxylation of this compound can be achieved with either syn- or anti-selectivity depending on the reagents used.
Troubleshooting Guide: Dihydroxylation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Syn-Dihydroxylation (KMnO₄): Over-oxidation | - The reaction is run under acidic or neutral conditions, or at too high a temperature. | - Use cold, dilute, and basic conditions for the potassium permanganate (B83412) solution. |
| Syn-Dihydroxylation (OsO₄): Low Catalyst Turnover | - The co-oxidant is not effectively regenerating the Os(VIII) species. | - Ensure the co-oxidant (e.g., NMO or K₃[Fe(CN)₆]) is present in stoichiometric amounts and that the reaction conditions are optimal for its function. |
| Anti-Dihydroxylation (via Epoxide): Incomplete Ring Opening | - The acidic or basic conditions for ring opening are not sufficient. | - Ensure the use of a strong enough acid or base to catalyze the ring-opening of the intermediate epoxide. |
| Low Enantioselectivity (Sharpless Dihydroxylation) | - The chiral ligand is not pure or is used in a suboptimal ratio. - The reaction temperature is too high. | - Use high-purity chiral ligands. - Optimize the ligand-to-osmium ratio. - Perform the reaction at low temperatures (e.g., 0 °C). |
Experimental Protocol: syn-Dihydroxylation of cis-2-Butene with Potassium Permanganate
-
Preparation: Dissolve cis-2-butene in a suitable solvent system, such as acetone (B3395972) and water, in a flask cooled in an ice bath.
-
Addition of KMnO₄: Slowly add a cold, dilute solution of potassium permanganate with vigorous stirring. The purple color of the permanganate should disappear as it reacts, and a brown precipitate of manganese dioxide will form.
-
Reaction Monitoring: Continue the addition until a faint purple color persists.
-
Workup: Quench the reaction by adding a small amount of sodium bisulfite to consume any excess permanganate. Filter the mixture to remove the manganese dioxide.
-
Purification and Analysis: Extract the filtrate with an organic solvent like ethyl acetate. Dry the organic layer and remove the solvent to obtain the diol. The stereochemistry can be confirmed by spectroscopic analysis.
Quantitative Data on Stereoselectivity
The stereochemical outcome of these reactions can be quantified by measuring the diastereomeric excess (de) or enantiomeric excess (ee).
Table 1: Stereochemical Outcomes of Reactions with this compound
| Reaction | Starting Material | Reagents | Stereochemistry | Product(s) |
| Bromination | cis-2-Butene | Br₂ in CCl₄ | anti-addition | Racemic (2R,3R)- and (2S,3S)-2,3-dibromobutane |
| Bromination | trans-2-Butene | Br₂ in CCl₄ | anti-addition | meso-(2R,3S)-2,3-dibromobutane |
| Hydroboration-Oxidation | cis-2-Butene | 1. BH₃·THF 2. H₂O₂, NaOH | syn-addition | Racemic (2R,3R)- and (2S,3S)-butan-2-ol |
| Hydroboration-Oxidation | trans-2-Butene | 1. BH₃·THF 2. H₂O₂, NaOH | syn-addition | Racemic (2R,3S)- and (2S,3R)-butan-2-ol (which are the same) |
| Epoxidation | cis-2-Butene | m-CPBA | syn-addition | cis-2,3-dimethyloxirane (meso) |
| Epoxidation | trans-2-Butene | m-CPBA | syn-addition | Racemic trans-2,3-dimethyloxirane |
| syn-Dihydroxylation | cis-2-Butene | Cold, dilute KMnO₄ | syn-addition | meso-butane-2,3-diol |
| syn-Dihydroxylation | trans-2-Butene | Cold, dilute KMnO₄ | syn-addition | Racemic (2R,3R)- and (2S,3S)-butane-2,3-diol |
| anti-Dihydroxylation | cis-2-Butene | 1. m-CPBA 2. H₃O⁺ | anti-addition | Racemic (2R,3R)- and (2S,3S)-butane-2,3-diol |
| anti-Dihydroxylation | trans-2-Butene | 1. m-CPBA 2. H₃O⁺ | anti-addition | meso-butane-2,3-diol |
Table 2: Enantiomeric Excess in Sharpless Asymmetric Dihydroxylation of cis-2-Butene Derivatives
| Substrate | Ligand | Enantiomeric Excess (ee) |
| cis-2-Butene | (DHQD)₂-IND | 72% |
| cis-Methyl-2-butenoate | (DHQD)₂PHAL | 80% |
Note: Data is illustrative and can vary based on specific reaction conditions.[6]
Visualizing Reaction Pathways and Workflows
Reaction Mechanisms
Caption: Mechanism of bromination of cis-2-butene.
Caption: Hydroboration-oxidation of cis-2-butene.
Experimental Workflow
Caption: General experimental workflow for stereoselective reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Addressing Steric Hindrance Effects in 2-Butene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to steric hindrance in reactions involving cis- and trans-2-butene.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect the stability of 2-butene (B3427860) isomers?
A1: Steric hindrance is the repulsion between electron clouds of atoms or groups of atoms in a molecule when they are forced into close proximity. In this compound, this effect is more pronounced in the cis-isomer where the two methyl groups are on the same side of the double bond, leading to intramolecular strain. As a result, trans-2-butene, with its methyl groups on opposite sides, is more stable than cis-2-butene (B86535).[1]
Q2: How does the steric difference between cis- and trans-2-butene influence their reaction rates?
A2: The higher ground state energy of cis-2-butene, due to steric strain, generally leads to a faster reaction rate compared to trans-2-butene in reactions like catalytic hydrogenation.[2][3] The cis isomer's higher energy starting point means it requires less activation energy to reach the transition state. However, the specific reaction and the nature of the transition state can influence this trend.
Q3: Why do electrophilic addition reactions to this compound, such as bromination, yield different stereoisomers for the cis and trans starting materials?
A3: The stereochemical outcome of electrophilic additions to this compound is determined by the reaction mechanism. For instance, the addition of bromine proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bromonium ion (anti-addition). This stereospecific mechanism results in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane from cis-2-butene, and the meso compound (2R,3S)-2,3-dibromobutane from trans-2-butene.[4][5][6][7]
Q4: How can I control the regioselectivity in reactions like hydroboration-oxidation of unsymmetrical alkenes related to this compound?
A4: Hydroboration-oxidation is an anti-Markovnikov addition, meaning the hydroxyl group adds to the less substituted carbon. This regioselectivity is primarily driven by steric effects; the bulky borane (B79455) reagent preferentially adds to the less sterically hindered carbon atom of the double bond. To enhance this selectivity, you can use bulkier borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[8][9]
Troubleshooting Guides
Problem 1: Low yield in the bromination of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the bromine is added slowly and with cooling to prevent side reactions. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. |
| Loss of product during workup | The dibrominated product can be volatile. Use cold solvents during extraction and minimize evaporation under high vacuum. |
| Side reactions | The presence of water or alcohols in the reaction mixture can lead to the formation of halohydrins or bromoethers. Ensure all glassware and solvents are dry.[10] |
Problem 2: Unexpected stereoisomers or a mixture of products in the catalytic hydrogenation of this compound.
| Possible Cause | Troubleshooting Step |
| cis-trans isomerization | The catalyst itself can sometimes facilitate the isomerization of the starting material before hydrogenation occurs, leading to a mixture of products.[2] Use a more selective catalyst or milder reaction conditions (lower temperature and pressure). |
| Catalyst poisoning | Impurities in the starting material or solvent can poison the catalyst, leading to incomplete reaction and a mixture of starting material and product. Purify the alkene and solvent before use. |
| Over-reduction | In the case of reducing a more complex molecule containing a this compound moiety, other functional groups may also be reduced. Choose a more selective catalyst system. |
Problem 3: Poor regioselectivity in the hydroboration-oxidation of an unsymmetrical butene derivative.
| Possible Cause | Troubleshooting Step |
| Steric hindrance is not the dominant factor | For some substrates, electronic effects may compete with steric effects, leading to a mixture of regioisomers. |
| Use of a non-bulky borane reagent | Using BH₃-THF may not provide sufficient steric bulk to achieve high regioselectivity. Switch to a bulkier reagent like 9-BBN or disiamylborane.[8][9] |
| Reaction temperature is too high | Higher temperatures can sometimes lead to a decrease in regioselectivity. Perform the hydroboration step at a lower temperature (e.g., 0 °C). |
Quantitative Data Summary
| Reaction | Substrate | Catalyst/Reagent | Temperature (°C) | Product(s) | Yield/Selectivity |
| Catalytic Hydrogenation | cis-2-Butene | Pd/Fe₃O₄ | -78 to -63 | n-butane | Higher rate than trans-2-butene at low temperatures[2] |
| trans-2-Butene | Pd/Fe₃O₄ | -78 to -63 | n-butane | Lower rate than cis-2-butene at low temperatures[2] | |
| Bromination | cis-2-Butene | Br₂ | Room Temp | (±)-2,3-Dibromobutane | Racemic mixture |
| trans-2-Butene | Br₂ | Room Temp | meso-2,3-Dibromobutane | Meso compound | |
| Hydroboration-Oxidation | 1-Butene (B85601) | 1. BH₃-THF 2. H₂O₂, NaOH | Room Temp | 1-Butanol | Anti-Markovnikov product |
Key Experimental Protocols
Protocol 1: Bromination of trans-2-Butene
Objective: To demonstrate the stereospecific anti-addition of bromine to trans-2-butene, yielding meso-2,3-dibromobutane.
Materials:
-
trans-2-Butene (liquefied gas or generated in situ)
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Dry ice/acetone bath
-
Three-neck round-bottom flask equipped with a condenser, dropping funnel, and gas inlet.
Procedure:
-
Set up the reaction apparatus under a fume hood. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense a known amount of trans-2-butene gas into the cooled flask or dissolve a known mass of liquid trans-2-butene in anhydrous dichloromethane.
-
Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel to the stirred solution of trans-2-butene. The red-brown color of bromine should disappear as it reacts. Continue addition until a faint persistent orange color is observed.
-
Allow the reaction mixture to warm to room temperature.
-
Quench any excess bromine by adding sodium thiosulfate solution until the orange color disappears.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.
-
Analyze the product by NMR or GC-MS to confirm the formation of meso-2,3-dibromobutane.
Protocol 2: Hydroboration-Oxidation of 1-Butene (as a model for an unsymmetrical butene)
Objective: To perform an anti-Markovnikov hydration of 1-butene to synthesize 1-butanol.
Materials:
-
1-Butene (liquefied gas)
-
Borane-tetrahydrofuran complex (BH₃-THF) solution (1 M in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Diethyl ether
-
Dry ice/acetone bath
-
Two-neck round-bottom flask with a magnetic stirrer, gas inlet, and septum.
Procedure:
-
Set up the reaction apparatus under an inert atmosphere (nitrogen or argon).
-
Cool the flask to 0 °C in an ice bath.
-
Condense a known amount of 1-butene gas into the cooled flask containing anhydrous THF.
-
Slowly add the BH₃-THF solution via syringe through the septum to the stirred solution of 1-butene.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour to ensure the completion of hydroboration.
-
Cool the flask back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This oxidation step is exothermic.
-
After the addition of the oxidizing agents, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation.
-
Analyze the product by ¹H NMR and ¹³C NMR to confirm the formation of 1-butanol.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of bromination of cis-2-butene.
Caption: Experimental workflow for hydroboration-oxidation.
Caption: Comparison of cis- and trans-2-butene properties.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Improving the Efficiency of 2-Butene Separation by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of 2-butene (B3427860) isomers by distillation.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate cis- and trans-2-butene using conventional distillation?
A1: The primary challenge in separating cis- and trans-2-butene lies in their very close boiling points.[1][2] Conventional distillation relies on differences in volatility to separate components, and when these differences are minimal, a very high number of theoretical stages and a high reflux ratio are required, making the process energy-intensive and often economically unfeasible.[3]
Q2: What is the most common advanced distillation technique for separating this compound isomers?
A2: Extractive distillation is the most widely employed advanced technique for separating close-boiling C4 hydrocarbons like the this compound isomers.[1][4] This method involves introducing a solvent (entrainer) that has a high boiling point and selectively alters the relative volatility of the components to be separated, making the distillation process more efficient.[3][5]
Q3: What are the recommended solvents for the extractive distillation of this compound?
A3: Solvents that can interact with the double bonds in butenes are preferred. Commonly used solvents for C4 hydrocarbon separations include:
-
Acetonitrile (B52724) (ACN)[5]
-
Dimethylformamide (DMF)
-
N-methyl-2-pyrrolidone (NMP)[6] The choice of solvent is critical and can significantly impact the economics of the separation process.[4]
Q4: How can energy consumption be reduced in the distillation of this compound?
A4: Energy consumption is a major concern in distillation processes.[6][7] Several strategies can be employed to improve energy efficiency:
-
Process Optimization: Fine-tuning operational parameters such as solvent-to-feed ratio and reflux ratio can lead to significant energy savings.[6]
-
Heat Integration: Utilizing heat from one part of the process to preheat feed streams in another can reduce overall energy demand.[6]
-
Advanced Column Configurations: Implementing designs like Dividing Wall Columns (DWC) can achieve energy savings of up to 30% compared to conventional distillation sequences.[8]
Troubleshooting Guide
Problem 1: Poor separation of cis- and trans-2-butene despite using extractive distillation.
-
Possible Cause: Incorrect solvent-to-feed ratio.
-
Solution: The solvent-to-feed ratio is a critical parameter that affects the selectivity of the separation.[6][9] An iterative optimization of this ratio is often necessary to achieve the desired purity. For similar C4 separations, ratios can vary significantly, so it's crucial to determine the optimal ratio for your specific system.[4]
-
-
Possible Cause: Sub-optimal operating pressure and temperature.
-
Solution: The operating pressure and temperature of the distillation column influence the relative volatility of the components. Lowering the pressure generally improves separation by moving towards ideal behavior.[10] However, this needs to be balanced with the condensation requirements of the overhead product. Typical bottom temperatures for C4 extractive distillation can range from 90-140°C, with top temperatures around 30-70°C.[11]
-
-
Possible Cause: Insufficient number of theoretical stages.
-
Solution: Separating close-boiling isomers may require a high number of stages, even with extractive distillation.[3] If simulations or pilot runs indicate poor separation, increasing the packed height or the number of trays in the column may be necessary.
-
Problem 2: High energy consumption leading to increased operational costs.
-
Possible Cause: Excessive reflux ratio.
-
Solution: A high reflux ratio can improve purity but also significantly increases the energy required for the reboiler and condenser.[10] The optimal reflux ratio is typically in the range of 1.2 to 1.5 times the minimum reflux ratio.[10] Reducing the reflux ratio to the minimum required for the desired separation can lead to substantial energy savings.
-
-
Possible Cause: Lack of heat integration.
-
Solution: Analyze the process for opportunities to use hot product or bottom streams to preheat the feed. This can significantly reduce the duty on the reboiler.[6]
-
Problem 3: Solvent loss in the overhead product.
-
Possible Cause: High volatility of the solvent at the column's operating temperature.
-
Solution: Ensure the chosen solvent has a sufficiently high boiling point compared to the butenes to minimize its presence in the vapor phase at the top of the column.
-
-
Possible Cause: Inefficient solvent recovery system.
-
Solution: The design of the solvent recovery column is crucial. Ensure it is operating at the correct pressure and temperature to effectively strip the butene from the solvent. The recovered solvent is then recycled back to the extractive distillation column.[5]
-
Data Presentation
Table 1: Typical Operating Conditions for Extractive Distillation of C4 Hydrocarbons
| Parameter | Value | Source |
| Extractive Distillation Column Pressure | ||
| Top Pressure | 450 kPa | [4] |
| Bottom Pressure | 630 kPa | [4] |
| Solvent Recovery Column Pressure | ||
| Top Pressure | 200 kPa | [4] |
| Bottom Pressure | 260 kPa | [4] |
| Temperatures | ||
| Top Temperature (Extractive Column) | 30 - 70 °C | [11] |
| Bottom Temperature (Extractive Column) | 90 - 140 °C | [11] |
| Ratios | ||
| Reflux Ratio (Extractive Column) | 5.0 | [4] |
| Reflux Ratio (Solvent Recovery) | 4.0 | [4] |
| Solvent to Feed Mass Ratio (1-Butene/n-Butane) | 7.918 : 1 | [4] |
| Optimal Solvent to Feed Ratio (Butadiene) | 1.5 : 1 | [6] |
Table 2: Purity and Recovery Rates in C4 Extractive Distillation
| Product | Purity | Recovery Rate | Source |
| 1-Butene | 99% | - | [4] |
| 1,3-Butadiene | 99.5% | 98% | [6] |
Experimental Protocols
Protocol: Extractive Distillation for the Separation of a cis/trans-2-Butene Mixture
This protocol describes a general procedure for separating a mixture of cis- and trans-2-butene using extractive distillation with acetonitrile (ACN) as the solvent.
1. System Setup:
- Assemble a two-column distillation system. The first column is the extractive distillation column, and the second is the solvent recovery column.
- The extractive distillation column should be equipped with a reboiler, a condenser, and inlets for the this compound feed and the ACN solvent.
- The solvent recovery column is set up to receive the bottom product from the extractive column.
2. Feed and Solvent Preparation:
- Prepare the this compound isomer mixture to be separated.
- Prepare the ACN solvent. A mixture with water (e.g., 85% ACN, 15% water) can also be effective.[5]
3. Extractive Distillation Column Operation:
- Preheat the this compound feed to its bubble point at the feed stage pressure.
- Introduce the feed into the middle section of the extractive distillation column.
- Introduce the ACN solvent at a stage above the feed inlet.[4]
- Set the column operating pressure (e.g., top pressure of 450 kPa and bottom pressure of 630 kPa).[4]
- Control the reboiler duty to maintain a bottom temperature that ensures the solvent remains in the liquid phase (e.g., 90-140°C).[11]
- Set the reflux ratio (e.g., 5.0).[4]
- The overhead product will be enriched in the more volatile component (in the presence of the solvent), which is then condensed.
- The bottom product will consist of the less volatile butene isomer dissolved in the ACN solvent.
4. Solvent Recovery Column Operation:
- Feed the bottom product from the extractive distillation column into the solvent recovery column.
- Operate this column at a lower pressure (e.g., top pressure of 200 kPa and bottom pressure of 260 kPa) to facilitate the separation of the dissolved butene from the high-boiling-point solvent.[4]
- The overhead product from this column will be the purified, less volatile this compound isomer.
- The bottom product will be the lean ACN solvent, which can be cooled and recycled back to the extractive distillation column.[5]
5. Analysis:
- Analyze the composition of the overhead products from both columns using gas chromatography to determine the purity of the separated this compound isomers.
Mandatory Visualization
Caption: Extractive distillation workflow for this compound separation.
Caption: Troubleshooting logic for poor this compound separation.
References
- 1. Separation of butene-1 and butene-2 using extractive distillation (Conference) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijert.org [ijert.org]
- 5. dwsim.fossee.in [dwsim.fossee.in]
- 6. mdpi.com [mdpi.com]
- 7. emerson.com [emerson.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. Optimization of Solvent and Extractive Distillation Sequence Considering Its Integration with Reactor | MDPI [mdpi.com]
- 10. Report [owlnet.rice.edu]
- 11. JP3099141B2 - Separation method of butene and butane by extractive distillation - Google Patents [patents.google.com]
Technical Support Center: Managing 2-Butene Flammability Hazards in the Laboratory
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the flammability hazards of 2-butene (B3427860) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary flammability hazards associated with this compound?
A1: this compound is an extremely flammable gas that poses a significant fire and explosion risk in the laboratory.[1][2] The primary hazards include:
-
Low Flash Point: this compound has a very low flash point, meaning it can ignite at low temperatures.
-
Wide Explosive Limits: The range of concentrations in the air that can lead to an explosion is broad, making it easier to form a flammable mixture.[3]
-
Vapor Heavier Than Air: this compound vapor is denser than air, allowing it to accumulate in low-lying areas and travel to distant ignition sources.[2]
-
Electrostatic Charge Accumulation: The flow or agitation of this compound can generate electrostatic charges, which may lead to a spark and ignition.
Q2: What are the key flammability properties of this compound I should be aware of?
A2: Understanding the quantitative flammability data of this compound is critical for a proper risk assessment. The properties for the cis and trans isomers are similar.
| Property | Value | References |
| Flash Point | -12 °C (10 °F) (closed cup) | |
| Autoignition Temperature | 324 °C (615 °F) | |
| Lower Explosive Limit (LEL) | 1.6% - 1.7% by volume in air | |
| Upper Explosive Limit (UEL) | 9.7% - 10% by volume in air | |
| Vapor Density | >1 (Heavier than air) |
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: A comprehensive PPE strategy is essential. The following should be considered standard when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes of liquefied gas and potential flash fires.[4][5]
-
Hand Protection: Insulated gloves should be worn when handling cylinders or lines containing liquefied this compound to prevent frostbite. Chemical-resistant gloves are also recommended.[6]
-
Body Protection: Flame-resistant lab coats are mandatory.[5] For larger quantities or higher-risk procedures, specialized flame-resistant clothing may be necessary.[7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a fume hood.[8] If there is a risk of exposure above the occupational exposure limit or in an emergency, a self-contained breathing apparatus (SCBA) is required.[2][9]
Q4: How should I properly store this compound cylinders in the lab?
A4: Proper storage is a critical control measure to prevent accidents.
-
Location: Store cylinders in a cool, dry, well-ventilated area away from heat and direct sunlight.[10][11] Do not store near boilers, steam pipes, or other sources of ignition.[8]
-
Separation: Flammable gas cylinders like this compound must be stored separately from oxidizing gases, such as oxygen.[11]
-
Securing: Cylinders must be secured in an upright position with chains or straps to prevent them from falling.[12]
-
Ventilation: Storage areas should be well-ventilated, with ventilation along the floor as the gas is heavier than air.[2]
Troubleshooting Guide
Problem: I smell a faint, sweet odor near my this compound setup.
Solution: A faint odor may indicate a small gas leak. Do not ignore it.
Caption: Troubleshooting workflow for a suspected this compound leak.
Problem: The regulator on my this compound cylinder is frozen.
Solution: Frost or ice on a regulator is a sign of a rapid release of gas, which can be dangerous.
-
Immediate Action: Close the main valve on the gas cylinder immediately.[11]
-
Do Not Attempt to Thaw: Do not use a heat gun or other heat source to thaw the regulator, as this could damage the equipment and create a fire hazard.
-
Allow to Warm Naturally: Let the regulator warm to ambient temperature naturally.
-
Inspect for Leaks: Once thawed, check all connections for leaks using a leak detection solution before attempting to use the cylinder again.
-
If Leak is Present: If a leak is detected, do not use the cylinder. Move it to a safe, well-ventilated area and contact your gas supplier.
Problem: A fire has started at the tubing connection to my experimental setup.
Solution: A small, localized fire requires a quick and decisive response.
Caption: Emergency response workflow for a small this compound fire.
Experimental Protocols
Protocol: Safely Setting Up a this compound Gas Cylinder for an Experiment
This protocol outlines the essential steps for safely connecting and preparing a this compound cylinder for use in a laboratory experiment.
-
Pre-Use Inspection:
-
Regulator and Tubing Connection:
-
Select a regulator specifically designed for flammable gases.[11] These typically have a left-hand thread.
-
Ensure the regulator's pressure rating is appropriate for the cylinder and the experiment.
-
With the cylinder valve closed, attach the regulator and tighten it with the appropriate wrench. Do not overtighten.
-
Connect the appropriate tubing to the outlet of the regulator, ensuring all fittings are secure.
-
-
Leak Testing:
-
Slowly open the main cylinder valve.[11]
-
Apply a non-reactive leak detection solution to all connections, including the regulator-to-cylinder fitting and all tubing connections.
-
Look for the formation of bubbles, which indicates a leak.
-
If a leak is detected, close the cylinder valve immediately, depressurize the system, and retighten the leaking connection. Repeat the leak test. Do not proceed if a leak cannot be stopped.
-
-
Purging and Operation:
-
If the experimental setup requires an inert atmosphere, purge the system with an inert gas (e.g., nitrogen or argon) before introducing this compound.
-
Slowly open the regulator to the desired delivery pressure.
-
Continuously monitor the system for any signs of leaks or pressure fluctuations during the experiment.
-
Protocol: Emergency Shutdown Procedure for a this compound System
In the event of an emergency, a rapid and safe shutdown of the this compound supply is crucial.
-
Immediate Action:
-
If safe to do so, immediately close the main valve on the this compound cylinder. This is the primary and most important step.
-
If the experiment involves a heat source, turn it off.
-
-
System Depressurization:
-
If the system can be safely vented into a fume hood or other appropriate exhaust, slowly open a vent valve to release the pressure in the lines.
-
Close the regulator by turning the adjustment knob counter-clockwise until it feels loose.
-
-
Evacuation and Notification:
References
- 1. produkte.linde-gas.at [produkte.linde-gas.at]
- 2. ICSC 0397 - cis-2-BUTENE [inchem.org]
- 3. But-2-ene | C4H8 | CID 12220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 6. How to Choose the Right PPE for Hazardous Gases [gasdetection.com]
- 7. hazchemsafety.com [hazchemsafety.com]
- 8. chemistry.osu.edu [chemistry.osu.edu]
- 9. Gas detectors and respiratory protection equipments C4H8 (this compound), CAS number 107-01-7 [en.gazfinder.com]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 11. peakscientific.com [peakscientific.com]
- 12. srwj.se [srwj.se]
- 13. monash.edu [monash.edu]
- 14. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]
- 15. Emergency Management > Emergency Procedures > Hazardous Materials Spill or Leak | UFV.ca [ufv.ca]
Validation & Comparative
Comparative Reactivity of 1-Butene vs. 2-Butene: A Guide for Researchers
This guide provides an objective comparison of the chemical reactivity of 1-butene (B85601) and 2-butene (B3427860), structural isomers of butene (C4H8). While sharing the same molecular formula, the position of the carbon-carbon double bond dictates their thermodynamic stability and subsequent reactivity in various chemical transformations. This analysis is supported by experimental data and detailed methodologies for key reactions relevant to chemical synthesis and development.
Thermodynamic Stability
The fundamental difference in reactivity between 1-butene and this compound stems from their relative thermodynamic stabilities. This compound is thermodynamically more stable than 1-butene. This increased stability is primarily attributed to two factors:
-
Hyperconjugation: this compound is a disubstituted alkene, meaning the two carbons of the double bond are each attached to one other carbon atom. 1-Butene is a monosubstituted alkene. The greater number of adjacent alkyl groups in this compound (two methyl groups) allows for more significant hyperconjugation—a stabilizing interaction involving the delocalization of electrons from adjacent C-H σ-bonds into the π* orbital of the double bond.[1][2] this compound has six alpha-hydrogens that can participate in hyperconjugation, whereas 1-butene only has two.[1]
-
Steric Strain: Among the isomers of this compound, the trans isomer is more stable than the cis isomer. This is due to steric strain in the cis isomer, where the two bulky methyl groups are positioned on the same side of the double bond, leading to repulsive nonbonding interactions.[3][4]
The most direct experimental evidence for these stability differences comes from measuring the heat of hydrogenation (ΔH°hydrog), which is the enthalpy change when an alkene is hydrogenated to its corresponding alkane (n-butane). A more stable alkene releases less energy upon hydrogenation.
Data Presentation: Heats of Hydrogenation for Butene Isomers
| Isomer | Structure | Degree of Substitution | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| 1-Butene | CH₂=CHCH₂CH₃ | Monosubstituted | -30.3[5][6] | Least Stable |
| cis-2-Butene | cis-CH₃CH=CHCH₃ | Disubstituted | -28.6[3] | More Stable |
| trans-2-Butene | trans-CH₃CH=CHCH₃ | Disubstituted | -27.6[3][7] | Most Stable |
Comparative Reactivity in Electrophilic Additions
Electrophilic addition is the hallmark reaction of alkenes. The π bond acts as a nucleophile, attacking an electrophile to form a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity and rate of these reactions are highly dependent on the alkene's structure.
Hydrohalogenation (Addition of H-X)
The addition of hydrogen halides like HBr or HCl to unsymmetrical alkenes is a classic example demonstrating the difference in reactivity.
-
1-Butene: As an unsymmetrical alkene, the addition of HBr follows Markovnikov's Rule , which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms.[8][9][10] This rule is a consequence of the reaction proceeding through the most stable carbocation intermediate. The attack of H⁺ on 1-butene can form either a primary (1°) or a secondary (2°) carbocation. The secondary carbocation is significantly more stable and forms preferentially, leading to 2-bromobutane (B33332) as the major product.[11][12]
-
This compound: This is a symmetrical alkene with respect to the double bond. Addition of H⁺ to either carbon of the double bond results in the formation of the same secondary carbocation.[13] Consequently, only one product, 2-bromobutane, is formed.[14][15][16] In this case, Markovnikov's rule is not applicable as the environments of the two double-bonded carbons are identical.[17]
Halogenation (Addition of X₂)
The addition of halogens like Br₂ or Cl₂ proceeds via a cyclic halonium ion intermediate, which results in anti-addition (the two halogen atoms add to opposite faces of the original double bond).
-
1-Butene: Reacts with Br₂ to form 1,2-dibromobutane.
-
This compound: The stereochemistry of the starting material dictates the stereochemistry of the product.[18]
Data Presentation: Major Products in Electrophilic Additions
| Reaction | Reagent | Reactant | Major Product(s) | Key Principle |
| Hydrobromination | HBr | 1-Butene | 2-Bromobutane | Markovnikov's Rule[8][11] |
| This compound | 2-Bromobutane | Symmetry leads to one product[14][16] | ||
| Bromination | Br₂ | 1-Butene | 1,2-Dibromobutane | Electrophilic Addition |
| cis-2-Butene | Racemic (2R,3R/2S,3S)-2,3-dibromobutane | Anti-addition[19] | ||
| trans-2-Butene | meso-(2R,3S)-2,3-dibromobutane | Anti-addition[19] | ||
| Acid-Catalyzed Hydration | H₂O, H⁺ | 1-Butene | 2-Butanol | Markovnikov's Rule |
| This compound | 2-Butanol | Symmetry leads to one product |
Experimental Protocols
Protocol for Catalytic Hydrogenation
This method is used to measure the heat of hydrogenation, providing data on alkene stability.
-
Apparatus Setup: A constant-pressure calorimeter is assembled. A reaction flask is charged with a precise volume of a suitable solvent (e.g., ethanol) and a catalytic amount of a hydrogenation catalyst (e.g., platinum(IV) oxide or 10% palladium on carbon).
-
Catalyst Activation & Saturation: The system is flushed with hydrogen gas to remove air. The solvent is stirred under a positive pressure of H₂ until the catalyst is activated and the solvent is saturated with hydrogen, indicated by the cessation of H₂ uptake.
-
Reaction Initiation: A known, precise amount (moles) of the butene isomer (e.g., 1-butene) is injected into the reaction flask.
-
Data Acquisition: The hydrogenation reaction is exothermic. The temperature change (ΔT) of the system is monitored and recorded until it reaches a stable maximum.
-
Calculation: The heat of hydrogenation is calculated using the formula q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter (determined separately using a standard). The molar enthalpy (ΔH°hydrog) is then determined by dividing the heat released by the number of moles of the alkene.
-
Repeat: The procedure is repeated under identical conditions for cis- and trans-2-butene for a comparative analysis.
Protocol for Electrophilic Bromination
This procedure demonstrates the addition of a halogen to an alkene.
-
Preparation: A solution of the alkene (1-butene or this compound) is prepared by dissolving a known mass in an inert solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask. The flask is placed in an ice bath and protected from light to prevent radical side reactions.
-
Reagent Addition: A solution of bromine (Br₂) in the same inert solvent is prepared. This solution is added dropwise to the stirred, cooled alkene solution.
-
Monitoring: The bromine solution has a distinct reddish-brown color. As it is added, it reacts with the alkene and the color disappears. The endpoint is reached when a faint, persistent reddish-brown color remains, indicating that all the alkene has been consumed.
-
Workup: The reaction mixture is quenched by adding a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to react with any excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
-
Analysis: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product. The structure of the resulting dibromobutane can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). For this compound, polarimetry can be used to distinguish between the racemic (optically inactive) and meso (achiral) products.
Visualizations
References
- 1. quora.com [quora.com]
- 2. Khan Academy [khanacademy.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. What is the order of stability for I 1butene II cis class 12 chemistry CBSE [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. physicsforums.com [physicsforums.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. wyzant.com [wyzant.com]
- 9. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 10. Alkene Reactivity [www2.chemistry.msu.edu]
- 11. reddit.com [reddit.com]
- 12. homework.study.com [homework.study.com]
- 13. physicsforums.com [physicsforums.com]
- 14. homework.study.com [homework.study.com]
- 15. askfilo.com [askfilo.com]
- 16. gauthmath.com [gauthmath.com]
- 17. brainly.in [brainly.in]
- 18. quora.com [quora.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Differentiation of cis- and trans-2-Butene: A Comparative Guide
The geometric isomers of 2-butene (B3427860), cis-2-butene (B86535) and trans-2-butene, possess distinct molecular symmetries that give rise to unique spectroscopic signatures. Understanding these differences is crucial for researchers in various fields, including organic synthesis and materials science, for unambiguous identification and characterization. This guide provides a detailed comparison of the spectroscopic properties of cis- and trans-2-butene using Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and methodologies.
Key Spectroscopic Differentiators at a Glance
| Spectroscopic Technique | Key Differentiating Feature | cis-2-Butene | trans-2-Butene |
| Infrared (IR) Spectroscopy | C-H out-of-plane bending | ~730-665 cm⁻¹ (strong) | ~980-960 cm⁻¹ (strong) |
| C=C stretching | ~1658 cm⁻¹ (weak to medium) | ~1675 cm⁻¹ (very weak or absent) | |
| Raman Spectroscopy | C=C stretching | Active | Strong, active |
| ¹H NMR Spectroscopy | Vinylic Proton Chemical Shift (δ) | ~5.37 ppm | ~5.58 ppm |
| ¹³C NMR Spectroscopy | sp² Carbon Chemical Shift (δ) | ~124.3 ppm | ~125.8 ppm |
| sp³ Carbon Chemical Shift (δ) | ~11.4 ppm | ~17.1 ppm |
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy probes the molecular vibrations of a compound. The key to differentiating cis- and trans-2-butene lies in their different molecular symmetries. cis-2-Butene belongs to the C₂ᵥ point group, while trans-2-butene belongs to the C₂ₕ point group. This difference in symmetry governs the selection rules for IR and Raman activity.
A crucial distinction arises from the center of symmetry present in trans-2-butene. For a molecule with a center of inversion, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. The symmetric C=C stretch in trans-2-butene does not cause a change in the dipole moment, making it IR inactive or very weak.[1][2] However, this vibration does cause a change in polarizability, resulting in a strong Raman signal. In contrast, the C=C stretch in cis-2-butene is both IR and Raman active.
The most definitive feature in the IR spectrum for differentiation is the out-of-plane C-H bending vibration.[3] For cis-alkenes, this absorption is typically found in the 730-665 cm⁻¹ region, while for trans-alkenes, it appears at a higher frequency, between 980-960 cm⁻¹.[3]
Comparative Vibrational Spectroscopy Data
| Vibration Mode | cis-2-Butene (cm⁻¹) | trans-2-Butene (cm⁻¹) | Activity Notes |
| C=C Stretch | ~1658 (IR weak, Raman active) | ~1675 (IR very weak/inactive, Raman strong) | The C=C stretch in trans-2-butene is often not observed in IR spectra due to symmetry.[1][2] |
| =C-H Stretch | ~3015 (IR) | ~3025 (IR) | Not a primary differentiating feature. |
| C-H Out-of-Plane Bend | ~675 (IR strong) | ~965 (IR strong) | This is a key diagnostic peak for distinguishing the two isomers.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. Both ¹H and ¹³C NMR can be used to differentiate between cis- and trans-2-butene, although the differences in ¹³C NMR are generally more pronounced.
¹H NMR Spectroscopy
In ¹H NMR, the chemical environment of the protons influences their resonance frequency (chemical shift). While the spectra for both isomers can appear similar at first glance, subtle differences exist. The vinylic protons in trans-2-butene are typically observed slightly downfield compared to those in the cis isomer.[4] Due to the symmetry of both molecules, the two vinylic protons are chemically equivalent, as are the six methyl protons. Therefore, one would expect to see two main signals for each isomer. The vinylic proton signal will be a quartet due to coupling with the three protons of the adjacent methyl group, and the methyl proton signal will be a doublet due to coupling with the single vinylic proton.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides a clearer distinction between the two isomers. The steric hindrance between the two methyl groups in cis-2-butene causes the methyl carbons to be more shielded (appear at a lower chemical shift) compared to the methyl carbons in the less strained trans isomer. Conversely, the sp² carbons of the double bond in the cis isomer are slightly more deshielded than those in the trans isomer.
Comparative NMR Data
| Nucleus | Parameter | cis-2-Butene | trans-2-Butene |
| ¹H | Vinylic H Chemical Shift (δ) | ~5.37 ppm | ~5.58 ppm |
| Methyl H Chemical Shift (δ) | ~1.61 ppm | ~1.66 ppm | |
| ¹³C | sp² Carbon Chemical Shift (δ) | ~124.3 ppm | ~125.8 ppm |
| sp³ Carbon Chemical Shift (δ) | ~11.4 ppm | ~17.1 ppm |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Experimental Protocols
Infrared (IR) Spectroscopy
Objective: To acquire the infrared spectrum of the liquid or gaseous sample to identify the characteristic C-H out-of-plane bending vibrations.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used. For liquid samples, a salt plate (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory can be used. For gaseous samples, a gas cell with KBr windows is required.
Procedure (Liquid Sample with ATR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the this compound isomer onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify the key absorption bands, with particular focus on the 1000-650 cm⁻¹ region to locate the strong C-H out-of-plane bending vibration.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to determine the chemical shifts of the different nuclei.
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the sample into the NMR probe. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.
-
¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Data Analysis: Identify the chemical shifts for the vinylic and methyl protons in the ¹H spectrum and the sp² and sp³ carbons in the ¹³C spectrum.
Logical Workflow for Differentiation
The following diagram illustrates a logical workflow for distinguishing between cis- and trans-2-butene using the spectroscopic methods described.
Caption: Workflow for differentiating cis- and trans-2-butene.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Mechanistic Studies of 2-Butene Isomerization
For Researchers, Scientists, and Drug Development Professionals
The isomerization of 2-butene (B3427860), a fundamental organic reaction, serves as a cornerstone in various industrial processes, from the production of high-octane gasoline to the synthesis of valuable chemicals. Understanding the intricate mechanisms governing this transformation is paramount for optimizing catalyst design, enhancing reaction efficiency, and developing novel synthetic routes. This guide provides an objective comparison of different catalytic systems employed for this compound isomerization, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in their scientific endeavors.
Performance Comparison of Catalytic Systems
The efficacy of this compound isomerization is intrinsically linked to the nature of the catalyst employed. This section summarizes quantitative data for various catalytic systems, offering a comparative overview of their performance under different experimental conditions.
| Catalyst System | Starting Isomer | Temperature (°C) | Conversion (%) | Product(s) | Selectivity (%) | Key Findings |
| Solid Acid Catalysts | ||||||
| Acid-activated Montmorillonite (F24, F124)[1] | cis-2-butene | 300 | ~75 | trans-2-butene | Not specified | High conversion for cis-isomer. |
| Acid-activated Montmorillonite (F24, F124)[1] | trans-2-butene | 300 | ~53 | cis-2-butene | Not specified | Lower conversion for trans-isomer. |
| ZrO₂@C-500[2] | This compound mixture | 390 | 94.0 | 1-butene (B85601) | 35.1 (yield) | High conversion and notable yield of 1-butene. |
| Zeolite (H-FER)[3] | n-butenes | Not specified | - | Isobutene | - | Protonated cyclopropane (B1198618) branching is a key step. |
| Noble Metal Catalysts | ||||||
| Pd/Al₂O₃ | 1-butene | 50 - 140 | High | This compound | High | Effective at lower temperatures.[4] |
| Ru(acn) complex[1] | 1-butene | -20 to 10 | High | (E)-2-butene | >99 | High kinetic (E)-selectivity. |
| Gas Phase (Uncatalyzed) | ||||||
| - | cis-2-butene | 838 | - | trans-2-butene | - | Activation energy of 75.3 kJ/mol.[5][6][7][8] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for advancing scientific research. Below is a comprehensive protocol for studying this compound isomerization in a fixed-bed reactor, based on common laboratory practices.
Gas-Phase Isomerization of this compound over a Solid Catalyst in a Fixed-Bed Reactor
1. Materials and Equipment:
-
Reactants: High-purity cis-2-butene, trans-2-butene, or 1-butene gas cylinders with regulators.
-
Catalyst: Solid catalyst of choice (e.g., zeolite pellets, metal oxide powder supported on alumina).
-
Inert Gas: High-purity nitrogen or argon for purging and as a carrier gas.
-
Reactor: A fixed-bed reactor tube (e.g., quartz or stainless steel) housed in a tube furnace with a temperature controller.
-
Gas Handling System: Mass flow controllers (MFCs) for precise control of gas flow rates.
-
Analytical Equipment: Gas chromatograph (GC) equipped with a suitable column (e.g., PLOT Al₂O₃) and a flame ionization detector (FID) for product analysis.
-
Data Acquisition: Software for controlling the experimental setup and recording data from the GC.
2. Catalyst Preparation and Loading:
-
The catalyst is typically pre-treated by calcination in air at a specific temperature to remove any adsorbed impurities and activate the surface.
-
A known amount of the pre-treated catalyst is packed into the center of the reactor tube, secured by quartz wool plugs at both ends. The catalyst bed length and diameter should be recorded.
3. Experimental Procedure:
-
System Purging: The entire system, including the reactor, is purged with an inert gas (e.g., nitrogen) at a high flow rate for a specified period to remove air and moisture.
-
Catalyst Activation (in-situ): The catalyst is heated to the desired reaction temperature under a flow of inert gas or a reducing/oxidizing atmosphere, depending on the nature of the catalyst.
-
Reaction Initiation: Once the desired temperature is stable, the flow of the reactant butene isomer is introduced into the reactor at a specific flow rate using an MFC. The inert gas flow may be continued as a carrier gas.
-
Product Analysis: The reactor effluent is periodically sampled and analyzed using an online GC. The GC is calibrated with standard gas mixtures of butene isomers to quantify the product distribution.
-
Varying Parameters: The experiment can be repeated at different temperatures, reactant partial pressures (by varying the flow rate or mixing with inert gas), and space velocities to study the reaction kinetics.
4. Data Analysis:
-
The conversion of the reactant and the selectivity for each product are calculated from the GC data.
-
Reaction rates can be determined from the conversion data as a function of residence time.
-
By performing experiments at different temperatures, the activation energy for the isomerization reaction can be calculated using the Arrhenius equation.
Mechanistic Insights and Visualizations
The isomerization of this compound can proceed through various mechanistic pathways depending on the catalyst and reaction conditions. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a proposed mechanism for acid-catalyzed isomerization.
Caption: A general experimental workflow for studying this compound isomerization.
Caption: A simplified mechanism for acid-catalyzed this compound isomerization.
Concluding Remarks
The study of this compound isomerization is a rich field with diverse catalytic approaches. Solid acid catalysts, particularly zeolites and modified metal oxides, demonstrate high conversion rates at elevated temperatures. Noble metal catalysts offer the advantage of high selectivity and activity at milder conditions. While this guide provides a comparative overview based on available literature, it is important to note that a direct comparison of catalyst performance is often confounded by the wide range of experimental conditions reported. For a truly objective assessment, future research should aim to evaluate different catalytic systems under standardized conditions. The provided experimental protocol and mechanistic diagrams serve as a foundational resource for researchers to design their experiments and interpret their findings in the ongoing quest for more efficient and selective isomerization processes.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. UiO-66 derived ZrO2@C catalysts for the double-bond isomerization reaction of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4132745A - Process for isomerizing 1-butene to this compound - Google Patents [patents.google.com]
- 5. Solved The activation energy for the gas phase isomerization | Chegg.com [chegg.com]
- 6. Solved The activation energy for the gas phase isomerization | Chegg.com [chegg.com]
- 7. Solved The activation energy for the gas phase isomerization | Chegg.com [chegg.com]
- 8. Solved The activation energy for the gas phase isomerization | Chegg.com [chegg.com]
Comparative analysis of catalysts for 2-Butene polymerization
A Comparative Analysis of Catalysts for 2-Butene (B3427860) Polymerization
For researchers and professionals in polymer science and drug development, the selection of an appropriate catalyst is a critical step in controlling the properties of a polymer. This guide provides a comparative analysis of three distinct catalyst systems for the polymerization of this compound: a Nickel-based catalyst, a traditional Ziegler-Natta catalyst, and a Metallocene catalyst. Due to the lower reactivity of internal olefins like this compound, comprehensive quantitative data is most readily available for specialized catalyst systems.
Data Presentation
The following table summarizes the performance of an (α-diimine)Ni(II) catalyst system in the polymerization of trans-2-butene. Data for traditional Ziegler-Natta and Metallocene catalysts with this compound is limited in publicly available literature; therefore, a qualitative comparison based on their known behavior with other α-olefins is provided for context.
| Catalyst System | Catalyst | Co-catalyst | Polymerization Conditions | Catalytic Activity (kg of polymer/mol of cat·h) | Polymer Yield (%) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| Nickel-Based | (α-diimine)Ni(II) complex | Et₂AlCl | T = 20°C, t = 5h, in toluene (B28343) | Varies with Al/Ni ratio | Up to 85%[1][2] | Up to 2.5 x 10⁵[1][2] | 1.5 - 2.0[1][2] |
| Ziegler-Natta | TiCl₄/MgCl₂ | AlEt₃ | Typically higher T & P | Generally low for internal olefins | Low | - | Broad |
| Metallocene | rac-Et(Ind)₂ZrCl₂ | MAO | Moderate T & P | Generally low for internal olefins | Low | - | Narrow |
Note on Ziegler-Natta and Metallocene Catalysts: Traditional Ziegler-Natta and metallocene catalysts are highly effective for the polymerization of α-olefins (terminal alkenes) like ethylene (B1197577) and propylene. However, their activity towards internal olefins such as this compound is significantly lower due to steric hindrance around the double bond. While specific quantitative data for this compound polymerization with these systems is scarce in the literature, it is generally accepted that they would exhibit low catalytic activity and yield under typical polymerization conditions. The resulting polymers, if formed, would be expected to have a broad molecular weight distribution for Ziegler-Natta catalysts and a narrow distribution for metallocene catalysts.
Experimental Protocols
Below are detailed methodologies for the polymerization of this compound using the compared catalyst systems. These protocols are generalized and may require optimization based on specific laboratory conditions and desired polymer characteristics.
Polymerization using (α-diimine)Ni(II)/Et₂AlCl Catalyst System
Materials:
-
(α-diimine)Ni(II) complex (pre-catalyst)
-
Diethylaluminum chloride (Et₂AlCl) (co-catalyst), as a solution in toluene
-
trans-2-Butene (monomer)
-
Toluene (solvent), anhydrous
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Reactor Preparation: A Schlenk flask or a similar glass reactor is dried in an oven and then cooled under a stream of dry nitrogen.
-
Reagent Addition:
-
Under a nitrogen atmosphere, a specific volume of anhydrous toluene is added to the reactor via a syringe.
-
A calculated amount of the (α-diimine)Ni(II) complex solution in toluene is injected into the reactor.
-
The desired amount of the Et₂AlCl solution is then added to achieve the target Al/Ni molar ratio.
-
-
Monomer Introduction: The reactor is cooled in a suitable bath (e.g., ice bath), and a known amount of liquefied trans-2-butene is condensed into the reactor.
-
Polymerization: The reactor is sealed and placed in a thermostatic bath set to the desired polymerization temperature (e.g., 20°C). The reaction mixture is stirred for the specified duration (e.g., 5 hours).
-
Quenching and Polymer Isolation:
-
After the polymerization time has elapsed, the reactor is opened, and the contents are poured into a beaker containing methanol with a small amount of hydrochloric acid to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed thoroughly with methanol, and then dried in a vacuum oven to a constant weight.
-
-
Characterization: The polymer yield is determined gravimetrically. The molecular weight and polydispersity index are determined by Gel Permeation Chromatography (GPC).
Slurry Polymerization using Ziegler-Natta Catalyst (TiCl₄/MgCl₂/AlEt₃)
Materials:
-
TiCl₄/MgCl₂ supported catalyst
-
Triethylaluminum (AlEt₃) (co-catalyst)
-
This compound (monomer)
-
Heptane (B126788) or hexane (B92381) (solvent), anhydrous
-
Methanol (for quenching)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer and temperature control is purged with nitrogen or argon to remove air and moisture.
-
Solvent and Co-catalyst Addition: Anhydrous heptane is introduced into the reactor, followed by the addition of the AlEt₃ co-catalyst. The mixture is stirred and brought to the desired reaction temperature.
-
Catalyst Injection: A suspension of the TiCl₄/MgCl₂ catalyst in heptane is injected into the reactor to initiate the polymerization.
-
Monomer Feed: this compound is continuously fed into the reactor to maintain a constant pressure.
-
Polymerization: The reaction is allowed to proceed for the desired time, with continuous stirring to ensure good mixing.
-
Termination and Product Recovery: The polymerization is terminated by venting the unreacted monomer and adding a quenching agent like methanol. The resulting polymer slurry is then filtered, and the polymer is washed with fresh solvent and dried.
Solution Polymerization using Metallocene Catalyst (rac-Et(Ind)₂ZrCl₂/MAO)
Materials:
-
rac-Et(Ind)₂ZrCl₂ (pre-catalyst)
-
Methylaluminoxane (MAO) (co-catalyst), as a solution in toluene
-
This compound (monomer)
-
Toluene (solvent), anhydrous
-
Acidified methanol (for quenching)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Reactor Preparation: A glass-lined or stainless-steel reactor is thoroughly dried and purged with an inert gas.
-
Solvent and Monomer Addition: Anhydrous toluene is added to the reactor, followed by the introduction of this compound. The reactor is brought to the desired polymerization temperature.
-
Catalyst Activation: In a separate Schlenk flask under an inert atmosphere, the rac-Et(Ind)₂ZrCl₂ is dissolved in toluene. The MAO solution is then added, and the mixture is allowed to pre-activate for a short period.
-
Initiation of Polymerization: The activated catalyst solution is transferred to the reactor to start the polymerization.
-
Reaction and Termination: The polymerization is run for the specified time. The reaction is then quenched by the addition of acidified methanol.
-
Polymer Isolation: The polymer is precipitated, filtered, washed with methanol, and dried under vacuum.
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the polymerization of this compound.
References
Validation of analytical methods for 2-Butene isomer analysis
A Comparative Guide to Validated Analytical Methods for 2-Butene (B3427860) Isomer Analysis
For researchers, scientists, and drug development professionals, the accurate quantification and separation of this compound isomers, namely cis-2-butene (B86535) and trans-2-butene, is a critical analytical challenge due to their similar physicochemical properties and boiling points.[1][2] This guide provides a comprehensive comparison of validated analytical methods for the analysis of this compound isomers, with a focus on Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Process Mass Spectrometry (MS).
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for this compound isomer analysis depends on several factors, including the sample matrix, required sensitivity, and the specific isomers of interest. Gas chromatography is a powerful and widely used technique for the analysis of these volatile compounds.[3]
Gas Chromatography (GC)
GC is the most common and effective method for the separation of volatile hydrocarbon isomers like this compound. The choice of the stationary phase is critical for achieving adequate resolution between the cis and trans isomers.
Key GC Columns and Performance:
Porous Layer Open Tubular (PLOT) columns, especially those with an alumina-based stationary phase, have demonstrated excellent selectivity for C1-C5 hydrocarbons, including butene isomers.[3] The ASTM D4424-09 standard test method provides guidelines for butylene analysis by gas chromatography, covering components such as trans-butene-2 and cis-butene-2 at levels of 0.05% or greater.[4][5]
| Parameter | GC-FID with Alumina PLOT Column | GC-MS |
| Selectivity | High for geometric isomers | Moderate (isomers have similar mass spectra) |
| Precision (RSD) | < 1%[6] | Average Coefficient of Variation = 6.72%[7] |
| Accuracy (Recovery) | 98.53% to 102.85%[8] | Root-Mean-Square Error = 2.43%[7] |
| **Linearity (R²) ** | ≥ 0.999[9] | 0.985 ± 0.002[7] |
| Limit of Detection (LOD) | Typically in the low ppm range | 0.1% to 10% for binary isomer mixtures[7] |
| Limit of Quantitation (LOQ) | Typically in the low ppm range | Not explicitly found |
High-Performance Liquid Chromatography (HPLC)
While less conventional for volatile, non-polar analytes like this compound, HPLC can be employed, particularly for derivatized butene compounds or when analyzing related, more polar molecules like This compound-1,4-diol (B106632). For the direct analysis of this compound, a reversed-phase HPLC method could be considered.[10] The separation of cis and trans isomers of this compound-1,4-diol has been successfully achieved using chiral columns with a normal-phase mobile phase.[11]
| Parameter | Normal-Phase HPLC with Chiral Column (for this compound-1,4-diol) |
| Resolution (Rs) | 2.61 on (S,S)-Whelk-O 1 column[11] |
| Mobile Phase | Hexane-ethanol (97:3, v/v)[11] |
| Detection | UV, Mass Spectrometry (MS)[11] |
Process Mass Spectrometry (MS)
Process mass spectrometry offers a feasible approach for the simultaneous analysis of butene isomer mixtures. However, the similarity in the mass spectra of cis- and trans-2-butene makes their individual quantification challenging.[7]
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is based on established methods for light hydrocarbon analysis.[6][8]
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: Alumina-based PLOT column (e.g., Agilent CP-Al2O3/Na2SO4 PLOT, 50 m x 0.53 mm, 10 µm film thickness).
2. Reagents:
-
Carrier gas: Helium or Nitrogen, high purity.
-
FID gases: Hydrogen and Air, high purity.
-
Calibration gas standard: Certified mixture of cis-2-butene, trans-2-butene, and other relevant hydrocarbons in a balance gas (e.g., nitrogen).
3. Chromatographic Conditions:
-
Injector Temperature: 150 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 70 °C (hold for 5 min), then ramp at 10 °C/min to 170 °C.
-
Carrier Gas Flow Rate: 5 mL/min (constant flow).
-
Injection Mode: Split injection.
-
Sample Size: 100 µL for gas samples.
4. Calibration:
-
Perform a multi-point calibration by injecting known concentrations of the standard gas mixture.
-
Plot a calibration curve of peak area versus concentration for each isomer.
5. Sample Analysis:
-
Inject the sample into the GC system under the same conditions as the standards.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the isomers using the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) for this compound-1,4-diol Isomers
This protocol is adapted from a method for the separation of cis and trans isomers of this compound-1,4-diol.[11]
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Chiral column: (S,S)-Whelk-O 1.
2. Reagents:
-
Mobile phase: n-Hexane and Ethanol (97:3, v/v), HPLC grade.
-
Sample solvent: Ethanol.
-
Reference standards for cis- and trans-2-butene-1,4-diol.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analytes (e.g., 210 nm).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Dissolve an appropriate amount of the sample in ethanol.
-
Filter the sample solution through a 0.2 µm membrane filter before injection.
5. Analysis:
-
Inject the prepared sample and standards into the HPLC system.
-
Identify and quantify the isomers based on retention times and peak areas relative to the standards.
Visualizations
Workflow for GC-FID analysis of this compound isomers.
Decision tree for selecting an analytical method.
References
- 1. vurup.sk [vurup.sk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous analysis of butene isomer mixtures using process mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. redalyc.org [redalyc.org]
- 10. (2E)-2-Butene | SIELC Technologies [sielc.com]
- 11. Separation and identification of cis and trans isomers of this compound-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study in Polymerization: 2-Butene vs. Isobutylene
A comprehensive analysis for researchers and drug development professionals.
In the realm of polymer chemistry, the structural nuances of monomers can profoundly influence their polymerization behavior and the ultimate properties of the resulting polymers. This guide provides a detailed comparative study of two isomeric C4 alkenes: 2-butene (B3427860) and isobutylene (B52900). While sharing the same chemical formula, their distinct molecular architectures lead to significant differences in reactivity, the types of polymerization they readily undergo, and the characteristics of the polymers they form. This document aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of these differences, supported by experimental data and detailed protocols.
Executive Summary
Isobutylene, with its geminal methyl groups on one of the double-bonded carbons, readily undergoes cationic polymerization to produce a wide range of polymers, from low-molecular-weight oils to high-molecular-weight elastomers known as polyisobutylene (B167198) (PIB). This high reactivity in cationic systems is attributed to the stability of the tertiary carbocation formed during initiation and propagation.
Conversely, this compound, an internal olefin, exhibits significantly lower reactivity in polymerization reactions, particularly cationic polymerization, due to the steric hindrance around the double bond and the formation of a less stable secondary carbocation. While its homopolymerization is challenging, it can be polymerized under specific conditions using Ziegler-Natta catalysts. The resulting polymer, poly(this compound), possesses distinct thermal and mechanical properties compared to PIB.
Reactivity and Polymerization Mechanisms
The structural disparity between the terminal double bond in isobutylene and the internal double bond in this compound is the primary determinant of their polymerization behavior.
Cationic Polymerization
Cationic polymerization is the most common and efficient method for polymerizing isobutylene. The process is initiated by a Lewis acid (e.g., BF₃, AlCl₃, TiCl₄) in the presence of a proton source (co-initiator) such as water or an alcohol. The key to isobutylene's high reactivity is the formation of a stable tertiary carbocation, which readily propagates by adding to subsequent monomer units.[1][2]
In stark contrast, this compound is significantly less reactive under cationic conditions. The formation of a secondary carbocation is less favorable, and steric hindrance around the internal double bond impedes the approach of the growing polymer chain.[3] Polymerization of this compound via cationic methods, when it does occur, typically results in very low molecular weight oligomers.
dot
Ziegler-Natta Polymerization
Ziegler-Natta (Z-N) catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are effective for the polymerization of α-olefins.[4] While isobutylene can be polymerized using Z-N catalysts, this method is less common than cationic polymerization.
For this compound, Z-N catalysis is a more viable route to higher molecular weight polymers compared to cationic methods. Specific Z-N catalyst systems can overcome the steric hindrance of the internal double bond to a certain extent, leading to the formation of poly(this compound).[5] However, the catalytic activity and polymer yields are generally lower than those observed for terminal olefins like 1-butene.
dot
Quantitative Data Comparison
The following tables summarize key performance indicators for the polymerization of this compound and isobutylene under different catalytic systems. It is important to note that direct comparisons are challenging due to the variability in experimental conditions reported in the literature.
Table 1: Cationic Polymerization
| Parameter | This compound | Isobutylene | Reference |
| Catalyst System | BF₃ / Methanol | BF₃ Etherate | [6] |
| Temperature (°C) | Ambient | -100 to +50 | [7] |
| Polymer Yield (%) | Low | High | [6][7] |
| Molecular Weight (Mn, g/mol ) | Very Low (<1,000) | 1,600 - 4,600 (low MW) to >1,000,000 (high MW) | [6][8] |
| Polydispersity Index (PDI) | Not Reported | 1.35 - 2.05 (for low MW) | [6] |
Table 2: Ziegler-Natta Polymerization
| Parameter | This compound | Isobutylene | Reference |
| Catalyst System | TiCl₄ / MgCl₂ / AlR₃ | TiCl₄ / Al(C₂H₅)₃ | [5][9] |
| Catalytic Activity (kg polymer / g catalyst · h) | Up to 2.856 (for 1-butene) | Data not readily available for homopolymerization | [5] |
| Polymer Yield (%) | Moderate to High | Data not readily available for homopolymerization | [5] |
| Molecular Weight (Mn, g/mol ) | High | Can be high | [10] |
| Polydispersity Index (PDI) | Broad (typical for Z-N) | Broad (typical for Z-N) | [11] |
Polymer Properties: A Comparative Overview
The differences in monomer structure and polymerization behavior translate into distinct physical and mechanical properties of the resulting polymers.
Table 3: Physical and Mechanical Properties
| Property | Poly(this compound) | Polyisobutylene (PIB) | Reference |
| Melting Temperature (Tm, °C) | 125-135 | Amorphous (no Tm) | [12] |
| Glass Transition Temperature (Tg, °C) | -25 to -17 | -70 to -60 | [13] |
| Tensile Strength (MPa) | Higher than PIB | 1.7 - 2.5 (low MW) | [12][14] |
| Elongation at Break (%) | Lower than PIB | 50 - 700 | [14] |
| General Characteristics | Thermoplastic, semi-crystalline | Elastomeric, amorphous, high gas impermeability | [12][15] |
Experimental Protocols
Cationic Polymerization of Isobutylene
Materials:
-
Isobutylene (polymerization grade)
-
Lewis Acid Initiator (e.g., Boron trifluoride etherate, BF₃·O(C₂H₅)₂)
-
Co-initiator (e.g., trace amounts of water or methanol)
-
Solvent (e.g., dichloromethane, hexane)
-
Quenching agent (e.g., methanol)
Procedure:
-
All glassware is rigorously dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
The solvent is charged into the reactor and cooled to the desired temperature (e.g., -80 °C).
-
Isobutylene monomer is condensed into the reactor.
-
The initiator solution (Lewis acid in solvent) is prepared separately and added dropwise to the rapidly stirred monomer solution.
-
Polymerization is typically rapid and exothermic. The temperature should be carefully controlled.
-
After the desired reaction time, the polymerization is terminated by adding a quenching agent like pre-chilled methanol.
-
The polymer is precipitated, washed, and dried under vacuum to a constant weight.
Ziegler-Natta Polymerization of this compound
Materials:
-
This compound (polymerization grade)
-
Ziegler-Natta catalyst components (e.g., TiCl₄ supported on MgCl₂)
-
Co-catalyst (e.g., Triethylaluminum, Al(C₂H₅)₃)
-
Solvent (e.g., heptane, toluene)
-
Quenching agent (e.g., acidified methanol)
Procedure:
-
The polymerization reactor is thoroughly dried and purged with an inert gas.
-
The solvent is introduced into the reactor, followed by the Ziegler-Natta catalyst component.
-
The co-catalyst (e.g., triethylaluminum) is added to the reactor.
-
The reactor is brought to the desired polymerization temperature.
-
This compound is then fed into the reactor under pressure.
-
The polymerization is allowed to proceed for a set period with continuous stirring.
-
The reaction is terminated by adding the quenching agent.
-
The resulting polymer is then filtered, washed with a suitable solvent to remove catalyst residues, and dried.
Conclusion
The choice between this compound and isobutylene as a monomer is dictated by the desired polymerization method and the target polymer properties. Isobutylene is the monomer of choice for cationic polymerization, yielding a versatile range of elastomeric materials with excellent gas barrier properties. Its high reactivity is a direct consequence of the stable tertiary carbocation intermediate.
This compound, on the other hand, is a sterically hindered internal olefin that is largely unreactive in cationic polymerization. However, through the use of specific Ziegler-Natta catalysts, it can be polymerized to form poly(this compound), a semi-crystalline thermoplastic with a higher melting point and tensile strength compared to polyisobutylene.
For researchers and professionals in drug development, where polymer properties such as biocompatibility, drug loading, and release kinetics are critical, understanding these fundamental differences in polymerization and resulting material characteristics is paramount for rational polymer design and selection.
References
- 1. A [research.cm.utexas.edu]
- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP0646103B1 - Bf3-tertiary etherate complexes for isobutylene polymerization - Google Patents [patents.google.com]
- 8. Item - Cryogenic cationic polymerization of isobutylene - American University - Figshare [aura.american.edu]
- 9. real.mtak.hu [real.mtak.hu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Polybutene - For improved flowability [terchemicals.com]
- 13. Polyisobutylene: Properties, Uses, and Chemical Structures | Comprehensive Guide [mrsilicone.co.in]
- 14. download.polympart.ir [download.polympart.ir]
- 15. specialchem.com [specialchem.com]
A Comparative Guide to Quantum Chemical Calculations of 2-Butene Isomer Stability
Authored for Researchers, Scientists, and Drug Development Professionals
The study of isomeric stability is a fundamental aspect of organic chemistry with significant implications for reaction kinetics, product distribution, and molecular design. The geometric isomers of 2-butene (B3427860), cis-2-butene (B86535) and trans-2-butene, serve as a classic textbook example for understanding the subtle energetic differences that arise from spatial arrangements of atoms. This guide provides an objective comparison of various quantum chemical methods used to calculate the relative stability of these isomers, supported by experimental data.
Theoretical Background: The Origin of Stability Differences
The experimentally observed greater stability of trans-2-butene over its cis counterpart is primarily attributed to steric hindrance. In cis-2-butene, the two bulky methyl groups are positioned on the same side of the carbon-carbon double bond, leading to repulsive van der Waals interactions that increase the molecule's potential energy.[1][2][3] In the trans isomer, these groups are on opposite sides, minimizing steric strain and resulting in a lower energy, more stable configuration.[1][2]
Additionally, hyperconjugation, an interaction between the electrons in the C-H σ-bonds of the methyl groups and the π-system of the double bond, contributes to the overall stability of disubstituted alkenes like this compound compared to less substituted alkenes.[4]
Computational Methodologies: The "In Silico" Experiment
Quantum chemical calculations provide a powerful framework for quantifying the energetic differences between isomers. The general protocol involves a series of computational steps to find the most stable three-dimensional structure of each isomer and then calculate its electronic energy.
Key Experimental Protocols (Computational Methods):
A typical computational study to determine the relative stability of this compound isomers involves the following steps:
-
Initial Structure Generation: An approximate 3D structure for both cis- and trans-2-butene is generated.
-
Geometry Optimization: This is the most critical step, where a chosen quantum chemical method and basis set are used to find the lowest energy conformation (the equilibrium geometry) of each isomer. The algorithm iteratively adjusts the positions of the atoms until the forces on them are negligible.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculation: A highly accurate (and computationally expensive) method is often used on the optimized geometry to obtain a more precise electronic energy.
-
Energy Comparison: The total energies (often corrected for ZPVE) of the cis and trans isomers are compared. The difference in these energies (ΔE) reveals their relative stability.
Commonly employed levels of theory include:
-
Hartree-Fock (HF): An early ab initio method that provides a foundational, albeit approximate, solution.
-
Møller-Plesset Perturbation Theory (MP2): A method that improves upon HF by adding electron correlation, which is crucial for accurate energy calculations.[5]
-
Density Functional Theory (DFT): A popular class of methods that balances computational cost with accuracy by approximating the electron density. Various functionals (e.g., B3LYP) are available.[6]
-
Coupled Cluster (CCSD(T)): Considered the "gold standard" in quantum chemistry for its high accuracy in calculating single-point energies, though it is computationally demanding.[7]
-
Composite Methods (e.g., G4): These methods combine results from several lower-level calculations to approximate a high-level result with reduced computational cost.[6]
The choice of basis set (e.g., 6-31G*, cc-pVTZ) is also critical, as it defines the set of mathematical functions used to build the molecular orbitals. Larger basis sets generally yield more accurate results at a higher computational cost.
Quantitative Data Presentation: A Comparative Analysis
The table below summarizes experimental and computationally derived values for the energy difference between cis- and trans-2-butene. The trans isomer is consistently found to be more stable.
| Method/Technique | Basis Set | Energy Difference (ΔE = E_cis - E_trans) (kJ/mol) | Energy Difference (kcal/mol) |
| Experimental | - | ||
| Equilibrium Data | - | 2.8[1][4] | 0.66[1][4] |
| Heat of Hydrogenation | - | 4.0[1][4] | ~0.96[1][4] |
| Computational | - | ||
| MP2 | cc-pVTZ | 4.6 | 1.1[5] |
| G4 (Composite) | - | Value consistent with experimental data[6] | Value consistent with experimental data[6] |
| B3LYP (DFT) | 6-311G++** | Value consistent with experimental data[6] | Value consistent with experimental data[6] |
Note: Specific energy values from G4 and B3LYP methods in the cited study were part of a broader dataset confirming stability trends rather than providing an exact value for the this compound isomer difference.
Mandatory Visualization: Computational Workflow
The following diagram illustrates the logical workflow for determining the relative stability of the this compound isomers using quantum chemical calculations.
Caption: Workflow for calculating the relative stability of this compound isomers.
Conclusion
Quantum chemical calculations serve as an indispensable tool for elucidating the principles of isomeric stability. For this compound, a range of computational methods, from DFT to high-level coupled-cluster theory, consistently and accurately reproduce the experimental finding that the trans isomer is more stable than the cis isomer. The calculated energy differences are in good agreement with experimental values derived from equilibrium and thermochemical data.[1][4][5] This validation underscores the predictive power of computational chemistry, making it a valuable partner to physical experimentation in chemical research and drug development.
References
A Comparative Guide to the Experimental Determination of the Heat of Hydrogenation for 2-Butene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the heat of hydrogenation for cis- and trans-2-butene, supported by established experimental data. It includes a detailed experimental protocol for the determination of the heat of hydrogenation using bomb calorimetry, a widely accepted and precise technique for such measurements.
Introduction
The heat of hydrogenation (ΔH°_hydrog) is the change in enthalpy observed when one mole of an unsaturated compound is hydrogenated to form a saturated compound. It is a crucial thermodynamic parameter that provides insight into the relative stability of isomers. In the case of 2-butene (B3427860), the cis and trans isomers exhibit different heats of hydrogenation due to the variance in their steric strain. The less stable cis isomer, with its two methyl groups on the same side of the double bond, releases more heat upon hydrogenation than the more stable trans isomer.[1] This difference in energy is a direct measure of the greater steric hindrance in the cis configuration.
The catalytic hydrogenation of both cis- and trans-2-butene yields the same product, n-butane. This shared product allows for a direct comparison of the initial energy states of the two isomers. The isomer with the less negative heat of hydrogenation is considered to be more stable.
Quantitative Data Summary
The following table summarizes the accepted literature values for the heat of hydrogenation of cis- and trans-2-butene. These values have been determined through numerous experimental studies and are widely cited in the chemical literature.
| Isomer | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) |
| cis-2-Butene (B86535) | -119 | -28.3[2][3] |
| trans-2-Butene | -115 | -27.4[2][3] |
The 4 kJ/mol difference in the heats of hydrogenation between the two isomers reflects the greater stability of trans-2-butene.[2][3]
Experimental Protocol: Determination of the Heat of Hydrogenation by Bomb Calorimetry
This protocol outlines the procedure for determining the heat of hydrogenation of cis- and trans-2-butene using a bomb calorimeter.
Objective: To measure and compare the heat of hydrogenation of cis-2-butene and trans-2-butene.
Materials:
-
Bomb calorimeter
-
High-pressure reaction vessel (bomb)
-
Oxygen cylinder with a pressure regulator
-
Hydrogen gas cylinder with a pressure regulator
-
Cis-2-butene gas
-
Trans-2-butene gas
-
Catalyst: Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C)
-
Solvent (e.g., glacial acetic acid or a suitable inert solvent)
-
Benzoic acid (for calorimeter calibration)
-
Ignition wire
-
Deionized water
-
Analytical balance
Experimental Workflow Diagram:
Caption: Experimental workflow for the calorimetric determination of the heat of hydrogenation.
Procedure:
-
Calorimeter Calibration:
-
Determine the heat capacity of the calorimeter (C_cal) by combusting a known mass of benzoic acid.
-
Accurately weigh approximately 1 g of benzoic acid and place it in the bomb.
-
Assemble the bomb, add the ignition wire, and pressurize with oxygen to approximately 25 atm.
-
Place the bomb in the calorimeter containing a known volume of deionized water.
-
Allow the system to reach thermal equilibrium and record the initial temperature.
-
Ignite the sample and record the temperature change until a maximum is reached.
-
Calculate C_cal using the known heat of combustion of benzoic acid.
-
-
Catalyst Preparation and Placement:
-
Accurately weigh a small, catalytic amount of PtO₂ or Pd/C (typically 5-10 mg) and place it in the sample holder within the bomb.
-
-
Sample Introduction:
-
Evacuate the bomb to remove air.
-
Introduce a known mass of the this compound isomer into the bomb. This can be done by condensing a known volume of the gas at low temperature or by direct mass measurement.
-
If using a solvent, add a known volume of the solvent to the bomb.
-
-
Hydrogenation Reaction:
-
Pressurize the bomb with hydrogen gas to a pressure sufficient for the reaction (e.g., 3-4 atm).
-
Pressurize the bomb further with oxygen to a total pressure of about 25 atm. The oxygen is primarily for the ignition of a fuse wire to initiate the reaction.
-
Place the bomb in the calorimeter with a known volume of water and allow it to equilibrate.
-
Record the initial temperature.
-
Initiate the reaction by passing a current through the ignition wire.
-
Record the temperature at regular intervals until it reaches a stable maximum.
-
-
Data Analysis:
-
Determine the temperature change (ΔT) for the hydrogenation reaction.
-
Calculate the total heat evolved (q_total) using the formula: q_total = C_cal * ΔT.
-
The heat of reaction (q_rxn) is equal to -q_total.
-
Calculate the moles of the this compound isomer used.
-
Determine the molar heat of hydrogenation (ΔH°_hydrog) by dividing the heat of reaction by the number of moles of the reactant.
-
Repeat the entire procedure for the other this compound isomer.
-
Signaling Pathway and Energy Diagram
The following diagram illustrates the energy changes during the hydrogenation of cis- and trans-2-butene to n-butane.
Caption: Energy diagram for the hydrogenation of this compound isomers.
This energy diagram visually represents that cis-2-butene is at a higher energy level than trans-2-butene. Consequently, the hydrogenation of cis-2-butene releases more energy, resulting in a more negative heat of hydrogenation. This experimental evidence substantiates the concept of steric strain influencing molecular stability.
References
A Comparative Guide to the Oxidation of 2-Butene Isomers
A detailed analysis of the reactivity of cis- and trans-2-butene in various oxidation reactions, providing researchers, scientists, and drug development professionals with comparative experimental data, detailed protocols, and mechanistic insights.
The geometric isomers of 2-butene (B3427860), cis-2-butene (B86535) and trans-2-butene, exhibit distinct reactivity profiles in oxidation reactions, a factor of considerable importance in synthetic chemistry and atmospheric science. This guide provides a comprehensive comparison of their behavior in key oxidation processes, including epoxidation, ozonolysis, and oxidation with potassium permanganate (B83412).
Comparative Reactivity and Product Distribution
The relative stability of the two isomers, with trans-2-butene being thermodynamically more stable than cis-2-butene due to reduced steric strain, often influences their reactivity. However, the specific oxidant and reaction conditions play a crucial role in determining the reaction rates and product distributions.
Epoxidation
Epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a stereospecific reaction. The geometry of the starting alkene is retained in the epoxide product. This leads to distinct stereochemical outcomes for the oxidation of cis- and trans-2-butene.
| Isomer | Oxidizing Agent | Product(s) | Relative Reaction Rate |
| cis-2-Butene | m-CPBA | meso-2,3-epoxybutane | Slightly faster |
| trans-2-Butene | m-CPBA | (±)-2,3-epoxybutane (racemic mixture) | Slightly slower |
| cis-2-Butene | CH₃C(O)O₂ (peroxyacetyl radical) | cis-2,3-epoxybutane | k = 8.10 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ |
| trans-2-Butene | CH₃C(O)O₂ (peroxyacetyl radical) | trans-2,3-epoxybutane | k = 8.10 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ |
cis-2-Butene generally reacts slightly faster in epoxidation reactions due to the higher energy of its ground state. The reaction with m-CPBA is a classic example of stereospecificity, where the cis isomer yields a single, achiral meso compound, while the trans isomer produces a racemic mixture of two enantiomers.[1][2][3]
Ozonolysis
Ozonolysis involves the cleavage of the carbon-carbon double bond by ozone, followed by a workup step. For both cis- and trans-2-butene, reductive workup (e.g., with zinc and water) yields two equivalents of acetaldehyde. However, the initial steps of the reaction and the formation of intermediates can differ.
| Isomer | Products (Reductive Workup) | Byproduct Yields (Gas Phase) |
| cis-2-Butene | 2 x Acetaldehyde | OH radical yield: ~0.33 |
| trans-2-Butene | 2 x Acetaldehyde | OH radical yield: ~0.64 |
While the primary organic products are the same, studies on the gas-phase ozonolysis have shown that the yield of hydroxyl (OH) radicals is significantly different for the two isomers. This has important implications for atmospheric chemistry.
Oxidation with Potassium Permanganate (KMnO₄)
The reaction of this compound isomers with potassium permanganate is highly dependent on the reaction conditions.
| Isomer | Conditions | Product(s) |
| cis-2-Butene | Cold, dilute, alkaline KMnO₄ | meso-2,3-butanediol |
| trans-2-Butene | Cold, dilute, alkaline KMnO₄ | (±)-2,3-butanediol (racemic mixture) |
| cis-2-Butene | Hot, acidic KMnO₄ | 2 x Acetic acid |
| trans-2-Butene | Hot, acidic KMnO₄ | 2 x Acetic acid |
Under mild conditions (cold, alkaline), the oxidation is a syn-dihydroxylation, leading to different stereoisomers from cis- and trans-2-butene.[4][5][6] Under harsh conditions (hot, acidic), the double bond is cleaved, and both isomers are oxidized to acetic acid.[5][6]
Experimental Protocols
Detailed methodologies for the key oxidation reactions are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.
Epoxidation of cis- and trans-2-Butene with m-CPBA
Materials:
-
cis- or trans-2-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the this compound isomer in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the flask over a period of 30 minutes.
-
Allow the reaction mixture to stir for an additional 2 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the epoxide by distillation or column chromatography.
Ozonolysis of cis- and trans-2-Butene
Materials:
-
cis- or trans-2-butene
-
Methanol (B129727) (CH₃OH) or Dichloromethane (CH₂Cl₂)
-
Ozone (O₃) from an ozone generator
-
Zinc dust (Zn)
-
Water (H₂O) or Dimethyl sulfide (B99878) ((CH₃)₂S)
Procedure:
-
Dissolve the this compound isomer in methanol or dichloromethane in a gas washing bottle or a flask equipped with a fritted gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating the presence of excess ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
For reductive workup, add zinc dust and a small amount of water or acetic acid to the reaction mixture and allow it to warm to room temperature. Alternatively, add dimethyl sulfide and stir the mixture for several hours.
-
Filter the mixture to remove zinc salts.
-
The resulting solution contains acetaldehyde, which can be analyzed by gas chromatography (GC) or other spectroscopic methods.
Oxidation of cis- and trans-2-Butene with Cold, Alkaline KMnO₄
Materials:
-
cis- or trans-2-butene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ice
Procedure:
-
Prepare a dilute, cold solution of potassium permanganate in water containing a small amount of sodium hydroxide.
-
Cool the this compound isomer in a suitable solvent (e.g., acetone) in an ice bath.
-
Slowly add the cold KMnO₄ solution to the stirred this compound solution. The purple color of the permanganate should disappear as it reacts.
-
Continue the addition until a faint pink color persists, indicating a slight excess of KMnO₄.
-
A brown precipitate of manganese dioxide (MnO₂) will form.
-
Filter the reaction mixture to remove the MnO₂.
-
The filtrate contains the diol product, which can be extracted with an organic solvent and purified.
Mechanistic Pathways
The following diagrams illustrate the key mechanistic steps involved in the oxidation of this compound isomers.
Caption: Epoxidation of this compound isomers with m-CPBA.
Caption: General mechanism of ozonolysis of this compound.
Caption: Oxidation of this compound isomers with KMnO₄.
References
A Comparative Guide to C4 Alkenes in Industrial Processes: 2-Butene vs. 1-Butene and Isobutylene
Introduction
C4 alkenes, including 2-butene (B3427860), 1-butene (B85601), and isobutylene (B52900), are fundamental building blocks in the petrochemical industry. These isomers, while sharing the same chemical formula (C4H8), exhibit distinct structural differences that significantly influence their reactivity and suitability for various large-scale industrial applications. This guide provides an objective comparison of these C4 alkenes in key industrial processes, supported by available experimental data, to assist researchers, scientists, and professionals in drug development and chemical synthesis in understanding their relative performance.
Production of C4 Alkenes
The primary source of C4 alkenes is from the catalytic cracking of petroleum. These processes yield a mixture of butene isomers and butanes. The separation of these isomers can be challenging due to their close boiling points, necessitating specialized distillation or selective reaction processes.
Key Industrial Processes and Comparative Performance
The industrial utility of this compound, 1-butene, and isobutylene is largely dictated by their performance in several key chemical transformations: catalytic cracking, oligomerization, alkylation, and hydration.
Catalytic Cracking
Catalytic cracking is a crucial process for converting larger hydrocarbon molecules into smaller, more valuable products like propylene (B89431) and ethylene. The reactivity of C4 alkenes in this process varies based on their isomeric structure.
Comparative Performance:
Generally, the ease of conversion for butene isomers in catalytic cracking follows the order: 1-butene > this compound > isobutylene. 1-Butene, being a terminal olefin, is the most reactive and easiest to convert.
| Feature | 1-Butene | This compound | Isobutylene |
| Relative Reactivity | Highest | Intermediate | Lowest |
| Primary Products | Propylene, Ethylene | Propylene, Ethylene | Propylene, Ethylene |
Experimental Protocol for Catalytic Cracking of C4 Alkenes:
A typical experimental setup for comparing the catalytic cracking of C4 alkenes would involve a fixed-bed reactor system.
-
Catalyst: A zeolite-based catalyst, such as ZSM-5, is commonly used.
-
Reactor: A quartz or stainless steel fixed-bed reactor housed in a furnace.
-
Feed: A stream of the specific C4 alkene isomer diluted with an inert gas (e.g., nitrogen).
-
Procedure:
-
The catalyst is loaded into the reactor and pre-treated (e.g., calcined) under a flow of air or inert gas at a high temperature.
-
The reactor temperature is adjusted to the desired reaction temperature (typically 500-700°C).
-
The C4 alkene feed is introduced into the reactor at a specific weight hourly space velocity (WHSV).
-
The reactor effluent is passed through a condenser to separate liquid and gaseous products.
-
Gaseous products are analyzed online using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and/or a thermal conductivity detector (TCD) to determine the composition and calculate conversion and selectivity.
-
Liquid products are collected and analyzed separately, often also by GC.
-
-
Data Analysis:
-
Conversion (%) : [(moles of C4 alkene in - moles of C4 alkene out) / moles of C4 alkene in] * 100
-
Selectivity to Product X (%) : (moles of carbon in product X / total moles of carbon in all products) * 100
-
Yield of Product X (%) : (Conversion * Selectivity to Product X) / 100
-
Oligomerization
Oligomerization involves the conversion of light olefins into heavier ones, which are valuable as gasoline blending components or as precursors for plasticizers and detergents. The reactivity of C4 alkene isomers in oligomerization varies significantly.
Comparative Performance:
The reactivity of butene isomers in oligomerization generally follows the order: isobutylene >> 1-butene > this compound. Isobutylene's branched structure and the stability of the resulting tertiary carbocation intermediate make it highly reactive in acid-catalyzed oligomerization. 1-Butene is more reactive than this compound due to the terminal position of its double bond.[1] In some processes, 1-butene is reacted until a significant portion is converted, while this compound remains largely unreacted.[1]
| Feature | 1-Butene | This compound | Isobutylene |
| Relative Reactivity | High | Low | Very High |
| Primary Products | Octenes, Dodecenes | Octenes, Dodecenes | Diisobutylene, Triisobutylene |
| Selectivity | Less selective, mixture of linear and branched oligomers | Less selective | Highly selective to branched oligomers |
Experimental Protocol for Oligomerization of C4 Alkenes:
A batch or continuous stirred-tank reactor (CSTR) is often used for oligomerization studies.
-
Catalyst: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst) or zeolites are common.
-
Reactor: A temperature-controlled autoclave or CSTR.
-
Procedure:
-
The catalyst is charged into the reactor.
-
The reactor is sealed and purged with an inert gas.
-
The liquid C4 alkene is fed into the reactor.
-
The mixture is heated to the desired reaction temperature (typically 50-150°C) and stirred.
-
Samples are taken at regular intervals and analyzed by GC to monitor the conversion of the reactant and the formation of oligomers.
-
-
Data Analysis: Similar to catalytic cracking, conversion, selectivity, and yield are calculated based on the GC analysis of the reaction mixture over time.
Alkylation
Alkylation in a refinery context refers to the reaction of isobutane (B21531) with light olefins, primarily C4 alkenes, to produce alkylate, a high-octane gasoline blending component. The structure of the C4 alkene significantly impacts the quality of the resulting alkylate.
Comparative Performance:
The reactivity of butene isomers in alkylation with isobutane is a complex subject. While isobutylene is highly reactive, it can also lead to side reactions like polymerization. The alkylation of isobutane with this compound often proceeds with isomerization to isobutene as an initial step.[2] The quality of the alkylate, in terms of octane (B31449) number, is influenced by the specific butene isomer used.
| Feature | 1-Butene | This compound | Isobutylene |
| Relative Reactivity | Intermediate | High | Very High |
| Primary Alkylate Components | Trimethylpentanes, Dimethylhexanes | Trimethylpentanes, Dimethylhexanes | Primarily Trimethylpentanes |
| Alkylate Quality (Octane Number) | Good | Very Good | Good (but prone to side reactions) |
Experimental Protocol for Isobutane-Butene Alkylation:
Alkylation experiments are typically conducted in a well-agitated batch reactor to ensure good mixing between the hydrocarbon and acid phases.
-
Catalyst: Strong acids like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).
-
Reactor: A high-pressure, stirred autoclave with cooling capabilities to manage the exothermic reaction.
-
Procedure:
-
Isobutane and the acid catalyst are charged into the reactor and cooled to the reaction temperature (typically 0-10°C for H₂SO₄).
-
The C4 alkene is fed into the reactor at a controlled rate while maintaining vigorous stirring.
-
The reaction is allowed to proceed for a specific time.
-
The reaction mixture is allowed to settle, and the acid phase is separated from the hydrocarbon phase.
-
The hydrocarbon phase is neutralized, washed, and then analyzed by GC to determine the composition of the alkylate.
-
-
Data Analysis: The analysis focuses on the distribution of different isoparaffin products (e.g., trimethylpentanes, dimethylhexanes) and the calculation of the Research Octane Number (RON) based on the composition.
Hydration
The acid-catalyzed hydration of C4 alkenes produces alcohols, which are valuable as solvents or fuel additives. The rate and regioselectivity of this reaction are dependent on the alkene's structure.
Comparative Performance:
The rate of acid-catalyzed hydration is directly related to the stability of the carbocation intermediate formed upon protonation of the double bond. Therefore, the reactivity order is: isobutylene > this compound > 1-butene.
-
Isobutylene forms a stable tertiary carbocation, leading to the rapid and selective formation of tert-butanol (B103910).
-
This compound forms a secondary carbocation, leading to the formation of 2-butanol (B46777). The reaction is generally slower than that of isobutylene.
-
1-Butene also forms a secondary carbocation (more stable than a primary carbocation, following Markovnikov's rule), leading to 2-butanol. Its hydration rate is typically slower than that of this compound.
| Feature | 1-Butene | This compound | Isobutylene |
| Relative Hydration Rate | Slowest | Intermediate | Fastest |
| Product | 2-Butanol | 2-Butanol | tert-Butanol |
| Carbocation Intermediate | Secondary | Secondary | Tertiary |
Experimental Protocol for Hydration of C4 Alkenes:
The hydration of C4 alkenes can be studied in a batch or semi-batch reactor.
-
Catalyst: A strong acid catalyst, such as sulfuric acid or a solid acid catalyst like an ion-exchange resin.
-
Reactor: A stirred, temperature-controlled reactor.
-
Procedure:
-
Water and the acid catalyst are placed in the reactor.
-
The reactor is heated to the desired temperature (typically 50-100°C).
-
The C4 alkene is bubbled through or added to the aqueous acid solution with vigorous stirring.
-
Samples of the aqueous and organic phases (if present) are taken periodically and analyzed by GC to determine the concentration of the alcohol product and the unreacted alkene.
-
-
Data Analysis: The rate of reaction can be determined by monitoring the disappearance of the alkene or the appearance of the alcohol over time.
Conclusion
The choice of a specific C4 alkene isomer for an industrial process is a critical decision driven by its inherent reactivity and the desired product slate. Isobutylene stands out for its high reactivity in oligomerization and hydration, leading to the selective formation of branched products. 1-Butene is generally the most reactive of the linear butenes, particularly in catalytic cracking. This compound, being an internal olefin, is typically the least reactive of the three isomers but is a significant feedstock for producing valuable chemicals like 2-butanol and for alkylation to produce high-quality gasoline. A thorough understanding of the comparative performance of these isomers, as outlined in this guide, is essential for process optimization and the development of new catalytic technologies.
References
A Comparative Guide to Polar Solvents for 2-Butene Extraction
For Researchers, Scientists, and Drug Development Professionals
The efficient extraction and purification of 2-butene (B3427860), a key intermediate in the synthesis of various chemicals and pharmaceuticals, is a critical step in many industrial processes. The choice of solvent plays a pivotal role in the efficacy and economic viability of the extraction process, particularly in extractive distillation, a common method for separating C4 hydrocarbons with close boiling points. This guide provides a comparative analysis of different polar solvents for this compound extraction, supported by available experimental data and detailed methodologies.
Efficacy of Polar Solvents: A Quantitative Comparison
The effectiveness of a solvent in extractive distillation is primarily determined by its ability to alter the relative volatility of the components to be separated. A higher selectivity for the desired component (in this case, this compound over other C4 hydrocarbons like butanes) and sufficient capacity are crucial for an efficient separation. While extensive comparative data specifically for this compound is not always readily available in a single source, the following table summarizes key performance indicators for commonly used polar solvents based on available literature and industrial practices.
| Solvent | Chemical Formula | Boiling Point (°C) | Selectivity for Butenes over Butanes | Capacity for C4 Hydrocarbons | Notes |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | High | High | NMP is widely regarded as a superior solvent for butadiene and butene extraction due to its high selectivity and thermal stability.[1][2] It is a preferred solvent in many industrial applications for the separation of C4 hydrocarbons.[1][2] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | Good | Moderate | DMF is another effective and commonly used solvent in extractive distillation for C4 separation.[2] While its selectivity is generally considered good, it is often seen as slightly less selective than NMP.[3] Concerns regarding its thermal stability and potential for decomposition into corrosive byproducts exist.[4] |
| Acetonitrile (B52724) (ACN) | C₂H₃N | 82 | Good | Moderate | Acetonitrile is a viable solvent for extractive distillation of C4 hydrocarbons and is noted for its ability to enhance the relative volatility of the components.[2][5] It is sometimes used in combination with water to optimize the separation process.[6] |
| Methanol (MeOH) | CH₃OH | 64.7 | Moderate | Lower | While polar, methanol's primary application in C4 processing is often in the synthesis of methyl tert-butyl ether (MTBE) from isobutene rather than as a primary solvent for extractive distillation of this compound.[2] Its lower boiling point can also present challenges in solvent recovery. This compound is very soluble in ethanol, a similar alcohol.[7] |
Experimental Protocols
The following section outlines a generalized experimental protocol for evaluating the efficacy of a polar solvent for this compound extraction in a laboratory setting using a batch extractive distillation setup. This protocol is a composite based on standard laboratory distillation practices and principles of extractive distillation.
Objective:
To determine the relative volatility of this compound in the presence of a polar solvent compared to a close-boiling C4 hydrocarbon (e.g., n-butane).
Materials:
-
A mixture of this compound and n-butane (e.g., 50:50 molar ratio)
-
High-purity polar solvent (e.g., NMP, DMF, or Acetonitrile)
-
Distillation apparatus (including a round-bottom flask, fractionating column, condenser, and receiving flask)
-
Heating mantle with a stirrer
-
Thermometer or temperature probe
-
Gas chromatograph (GC) for composition analysis
-
Gas-tight syringes for sampling
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all connections are secure.
-
Charging the Flask: Charge the round-bottom flask with a known volume and composition of the this compound/n-butane mixture.
-
Solvent Addition: Add a predetermined volume of the polar solvent to the round-bottom flask. The solvent-to-feed ratio is a critical parameter to investigate (e.g., starting with a 4:1 volume ratio of solvent to hydrocarbon mixture).
-
Distillation:
-
Begin heating the mixture gently using the heating mantle.
-
Start the condenser cooling water flow.
-
Slowly increase the heat until the mixture begins to boil.
-
Allow the system to reach equilibrium, as indicated by a stable temperature at the top of the column (reflux).
-
-
Sample Collection:
-
Once the system is at a steady state, carefully collect a small sample of the condensed vapor (distillate) and the liquid from the boiling flask using gas-tight syringes.
-
-
Compositional Analysis:
-
Analyze the composition of the vapor and liquid samples using a gas chromatograph (GC) to determine the mole fractions of this compound and n-butane in each phase.
-
-
Data Calculation:
-
Calculate the relative volatility (α) of this compound to n-butane using the following equation: α = (y_butene / x_butene) / (y_butane / x_butane) where:
-
y_butene and y_butane are the mole fractions in the vapor phase.
-
x_butene and x_butane are the mole fractions in the liquid phase.
-
-
-
Repeat: Repeat the experiment with different polar solvents and at different solvent-to-feed ratios to compare their effects on the relative volatility.
Visualizing the Process
To better understand the experimental workflow and the logical relationships in extractive distillation, the following diagrams have been generated.
Caption: Experimental workflow for evaluating polar solvents.
Caption: Principle of extractive distillation for this compound separation.
Conclusion
The selection of an appropriate polar solvent is a critical determinant in the efficiency of this compound extraction. N-Methyl-2-pyrrolidone (NMP) generally exhibits the highest selectivity for butenes over butanes, making it a preferred choice in many industrial settings. Dimethylformamide (DMF) and acetonitrile (ACN) also serve as effective solvents. The choice of solvent will ultimately depend on a balance of factors including selectivity, capacity, cost, and safety considerations. The provided experimental protocol offers a foundational method for the empirical evaluation and comparison of these solvents on a laboratory scale, enabling researchers to make informed decisions for their specific applications.
References
- 1. blog.richmond.edu [blog.richmond.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. JP3099141B2 - Separation method of butene and butane by extractive distillation - Google Patents [patents.google.com]
- 5. ijert.org [ijert.org]
- 6. JPH04312536A - Method of separating butane from butene by extractive distillation - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
A Comparative Guide to 2-Butene as a Comonomer in Ethylene Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 2-butene (B3427860) as a comonomer in ethylene (B1197577) copolymerization, benchmarked against commonly used alpha-olefins: 1-butene (B85601), 1-hexene, and 1-octene (B94956). The information presented is curated from experimental data to assist researchers in selecting appropriate comonomers for the synthesis of polyethylene (B3416737) with tailored properties.
Introduction to Comonomer Performance in Ethylene Copolymerization
The incorporation of comonomers during ethylene polymerization is a critical strategy for modifying the properties of polyethylene (PE). The type and concentration of the comonomer influence the degree of short-chain branching, which in turn affects the polymer's crystallinity, density, and ultimately its mechanical and thermal properties. While alpha-olefins like 1-butene, 1-hexene, and 1-octene are the industry standard, internal olefins such as this compound present an alternative for creating unique polymer architectures.
The primary challenge in utilizing this compound lies in its lower reactivity compared to alpha-olefins, particularly with traditional Ziegler-Natta catalysts, which are generally ineffective for polymerizing 1,2-disubstituted olefins.[1] However, specific metallocene and half-titanocene catalyst systems have demonstrated the capability to incorporate this compound into the polyethylene backbone.
Comparative Performance Data
The following tables summarize key performance indicators for ethylene copolymers synthesized with this compound and other common alpha-olefins. It is important to note that the data for this compound is sourced from studies that may not have directly compared it with the other comonomers under identical conditions. Therefore, this comparison should be viewed as a qualitative and indicative guide.
Table 1: Comonomer Incorporation and Copolymer Properties
| Comonomer | Catalyst System Example | Comonomer Incorporation (mol%) | Molecular Weight (Mn) ( g/mol ) | Melting Temperature (Tm) (°C) | Crystallinity (%) |
| This compound | Half-titanocene/MAO | Up to 9.3[1] | 15,000 - 26,000[1] | Decreases with incorporation[1] | Lower than HDPE |
| 1-Butene | Ziegler-Natta/Metallocene Hybrid | 2 - 6 (wt%) | Varies with conditions | 128 - 131 | 46 - 58 |
| 1-Hexene | Ziegler-Natta | Varies | Varies | Decreases with incorporation | Lower than 1-butene copolymers |
| 1-Octene | Metallocene | Varies | Varies | Decreases with incorporation | Generally lowest among C4-C8 |
Table 2: Mechanical Properties of Ethylene/Alpha-Olefin Copolymers
| Property | Ethylene/1-Butene | Ethylene/1-Hexene | Ethylene/1-Octene |
| Tensile Strength at Break | Lower | Higher than 1-butene[2] | Generally highest |
| Elongation at Break (%) | Lower | Higher than 1-butene[2] | Generally highest |
| Dart Impact Strength | Lower[1] | Higher than 1-butene[1] | Highest[1] |
| Elmendorf Tear Strength (MD) | Lower | Higher than 1-butene | Highest |
Note: Direct, comparable mechanical property data for ethylene/2-butene copolymers is limited in the reviewed literature. However, ethylene-butene copolymers, in general, are known to exhibit properties of thermoplastic elastomers, characterized by low modulus and high strain.[3][4]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized experimental protocols for ethylene copolymerization and subsequent polymer characterization, based on the reviewed literature.
Ethylene/2-Butene Copolymerization (Half-Titanocene Catalyst)
This protocol is a generalized representation based on studies using half-titanocene catalysts.
-
Reactor Preparation: A glass or stainless-steel reactor is thoroughly dried and purged with nitrogen.
-
Solvent and Cocatalyst Addition: Toluene (solvent) is introduced into the reactor, followed by a solution of methylaluminoxane (B55162) (MAO) as the cocatalyst.
-
Monomer Introduction: The reactor is saturated with ethylene at a constant pressure. Liquid this compound (cis, trans, or a mixture) is then introduced into the reactor.
-
Catalyst Injection: The half-titanocene catalyst, dissolved in toluene, is injected to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a set time at a controlled temperature.
-
Termination and Polymer Recovery: The polymerization is terminated by adding acidified methanol. The resulting polymer is filtered, washed with methanol, and dried under vacuum.
Polymer Characterization
-
Purpose: To determine comonomer incorporation and the microstructure of the copolymer.
-
Sample Preparation: Approximately 40 mg of the copolymer is dissolved in 0.5 mL of 1,1,2,2-tetrachloroethane-d2.
-
Analysis: 13C NMR spectra are recorded on a spectrometer at 100-125 °C. Hexamethyldisiloxane (HMDS) is used as an internal reference. The mole percentage of the comonomer is calculated by integrating the characteristic peaks corresponding to the comonomer and ethylene units in the polymer backbone. For ethylene/2-butene copolymers, 13C NMR can distinguish between 2,3-, 1,3-, and 1,2-insertions of the this compound unit.[1]
-
Purpose: To determine the melting temperature (Tm) and crystallinity of the copolymer.
-
Procedure: A small sample of the polymer (typically 5-10 mg) is heated from room temperature to a temperature above its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The sample is then cooled at a controlled rate and reheated. The melting temperature is determined from the peak of the endothermic transition in the second heating scan. The degree of crystallinity is calculated from the heat of fusion.
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and molecular weight distribution (MWD or PDI = Mw/Mn).
-
Procedure: The analysis is performed at high temperature (e.g., 150 °C) using a GPC instrument equipped with a refractive index detector. 1,2,4-trichlorobenzene (B33124) is a common solvent. The system is calibrated using polystyrene standards.
Visualizing Relationships and Workflows
Logical Relationship of Comonomer Choice to Polymer Properties
Caption: Logical flow from comonomer selection to final polymer properties.
Experimental Workflow for Ethylene Copolymerization and Characterization
Caption: General experimental workflow for synthesis and characterization.
Summary and Outlook
Future research focusing on a systematic comparison of internal olefins like this compound with a range of alpha-olefins using the same catalyst system and polymerization conditions would be highly valuable. Such studies would provide a clearer understanding of the structure-property relationships and enable the targeted design of polyethylene resins for specific applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Homo-polymerization of α-Olefins and Co-polymerization of Higher α-Olefins with Ethylene in the Presence of CpTiCl2(OC6H4X-p)/MAO Catalysts (X = CH3, Cl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct and Tandem Routes for the Copolymerization of Ethylene with Polar Functionalized Internal Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-Butene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Butene is a critical responsibility for researchers and laboratory personnel. As an extremely flammable liquefied gas, improper handling during disposal can lead to serious accidents, including fires and explosions.[1][2][3] This guide provides essential safety and logistical information, along with procedural steps for the proper management and disposal of this compound waste in a laboratory setting.
Immediate Safety and Logistical Information
Hazard Profile: this compound, in both its cis and trans isomers, is classified as an extremely flammable gas.[2][3] It is also a gas under pressure, which may explode if heated.[1][2][3] As a simple asphyxiant, it can displace oxygen and cause rapid suffocation.[1][4] Contact with the liquid form can cause frostbite.[2][4][5]
Regulatory Framework: The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8] this compound is classified as a hazardous waste with the EPA hazardous waste number D001 due to its ignitability.[9] All disposal activities must be carried out by a licensed hazardous waste disposal contractor.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory to ensure personal safety.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[5] |
| Hand Protection | Insulated gloves to protect against frostbite from the liquefied gas.[5] |
| Body Protection | Flame-retardant laboratory coat and closed-toe shoes.[2] |
| Respiratory Protection | Generally not required if working in a well-ventilated area. However, a self-contained breathing apparatus (SCBA) should be used in case of a leak or in areas with inadequate ventilation.[5][10] |
Quantitative Data: Properties of this compound Isomers
The two common isomers of this compound, cis-2-Butene and trans-2-Butene, have slightly different physical properties that are important to consider for safe handling.
| Property | cis-2-Butene | trans-2-Butene |
| CAS Number | 590-18-1 | 624-64-6 |
| Boiling Point | 3.7 °C (38.7 °F) | 0.9 °C (33.6 °F) |
| Melting Point | -138.9 °C (-218 °F) | -105.6 °C (-158 °F) |
| Flash Point | -72 °C (-97.6 °F) | -73 °C (-99.4 °F) |
| Upper Explosive Limit | 9.7% | 9.0% |
| Lower Explosive Limit | 1.7% | 1.8% |
Experimental Protocols: Spill and Leak Response
In the event of a this compound leak or spill, immediate and decisive action is required to mitigate the risks of fire, explosion, and asphyxiation.
Small Spill/Leak:
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the area. Isolate the spill or leak area for at least 100 meters (330 feet) in all directions.[1]
-
Eliminate Ignition Sources: Shut off all sources of ignition, including open flames, sparks, and hot surfaces.[1][2][3]
-
Ventilate: If it is safe to do so, increase ventilation in the area to disperse the gas.
-
Stop the Leak: If the source of the leak can be safely accessed, attempt to stop the flow of gas. Do not extinguish a leaking gas fire unless the leak can be stopped safely.[2][3]
Large Spill/Leak:
-
Immediate Evacuation: Evacuate the area and consider an initial downwind evacuation for at least 800 meters (1/2 mile).[1]
-
Emergency Services: Contact your institution's emergency response team and the local fire department.
-
Isolate the Area: Prevent entry to the affected area.
Procedural Guidance for this compound Disposal
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow outlines the necessary procedures from waste generation to final disposal.
Step-by-Step Disposal Plan:
-
Waste Identification: All unused or contaminated this compound must be treated as hazardous waste. It falls under the EPA hazardous waste code D001 for ignitability.[9]
-
Secure the Container: Ensure the valve on the gas cylinder is fully closed and the valve cap is securely in place.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Segregated Storage: Store the waste cylinder in a designated hazardous waste accumulation area that is well-ventilated, cool, and away from direct sunlight and sources of ignition.[5] It must be segregated from incompatible materials, particularly oxidizing agents.[2]
-
Engage a Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound through any other means.
-
Documentation: Ensure that a hazardous waste manifest is completed for the transportation of the waste.[7] This document tracks the waste from your facility to its final disposal site. Retain a copy of the manifest for your records in accordance with institutional and regulatory requirements.
References
- 1. novachem.com [novachem.com]
- 2. produkte.linde-gas.at [produkte.linde-gas.at]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. airgas.com [airgas.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. middlesexgases.com [middlesexgases.com]
- 10. wileyco.com [wileyco.com]
Personal protective equipment for handling 2-Butene
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Butene. Adherence to these procedures is essential for ensuring a safe laboratory environment.
This compound is an extremely flammable liquefied gas that poses several health and safety risks.[1][2] It can cause skin and eye irritation, and may cause respiratory irritation.[1] As a gas, it can displace oxygen and cause rapid suffocation.[1][3] Contact with the liquefied gas can cause frostbite.[1][4]
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5][6]
-
Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[5]
-
Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Oxygen detectors should be used in areas where asphyxiating gases may be released.[1]
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Chemical safety goggles or safety glasses.[1][6] A face shield may be necessary where splashing is a risk.[6] |
| Hand Protection | Chemically resistant, impervious gloves.[1][6] |
| Body Protection | Protective, flame-retardant clothing.[6] An apron or coveralls may be required.[7] |
| Respiratory Protection | For emergencies or in areas with inadequate ventilation, a self-contained breathing apparatus (SCBA) is necessary.[6][8] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Read and understand all safety precautions before handling this compound.[1]
-
Keep the container tightly closed when not in use.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Ground and bond containers and receiving equipment to prevent static electricity.[1][4]
-
Avoid contact with skin and eyes.[1]
-
Cylinders should be securely chained and protected from physical damage.[1]
Storage:
-
Store in a dry, cool, and well-ventilated area.[1]
-
Protect from sunlight and do not expose to temperatures exceeding 50°C (122°F).[1]
-
Keep away from incompatible materials such as strong oxidizers.[9]
Disposal:
-
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[4][6][10]
-
Do not attempt to dispose of residual gas yourself. Contact the supplier for proper disposal procedures.[11]
-
Leaking gas fires should not be extinguished unless the leak can be stopped safely.[6][9]
Quantitative Data
| Property | Value |
| Flammability Limits in Air | 1.8 - 9.7% by volume[2][9] |
| ACGIH TLV-TWA | 250 ppm[5][6] |
| Autoignition Temperature | 384 °C (723 °F)[12] |
| Boiling Point | 1 to 4 °C (34 to 39 °F) |
| Vapor Density | 1.9 (Air = 1) |
Emergency Procedures
In Case of a Spill or Leak:
-
Evacuate: Immediately evacuate the area.[9] Isolate the spill or leak area for at least 100 meters (330 feet) in all directions.[9] For a large spill, consider an initial downwind evacuation of at least 800 meters (1/2 mile).[9]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as sparks or flames.[6][9]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Stop the Leak: If it can be done safely, stop the flow of gas.
-
Containment: Use water spray to reduce vapors, but do not allow water to contact the liquid.[4]
First Aid Measures:
-
Inhalation: Move the person to fresh air.[1][3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention.[1]
-
Skin Contact (Liquefied Gas): For frostbite, thaw the affected area with lukewarm water.[1][4] Do not rub the affected area.[1] Seek immediate medical attention.[4]
-
Eye Contact (Liquefied Gas): Immediately flush eyes with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Ingestion: Ingestion is not a likely route of exposure for a gas.[1]
Visual Workflows
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: A step-by-step guide for responding to a this compound spill or leak.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. But-2-ene | C4H8 | CID 12220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. middlesexgases.com [middlesexgases.com]
- 5. airgas.com [airgas.com]
- 6. wileyco.com [wileyco.com]
- 7. apexoil.com [apexoil.com]
- 8. Gas detectors and respiratory protection equipments C4H8 (this compound), CAS number 107-01-7 [en.gazfinder.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. medicaltestingsolutions.com [medicaltestingsolutions.com]
- 11. produkte.linde-gas.at [produkte.linde-gas.at]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
